5-Chloro-2-nitrobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZTHQGJXPEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223309 | |
| Record name | 5-Chloro-2-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73033-58-6 | |
| Record name | 5-Chloro-2-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73033-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073033586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-nitrobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective laboratory-scale synthesis protocol for 5-Chloro-2-nitrobenzyl alcohol. The described method focuses on the selective reduction of 5-chloro-2-nitrobenzaldehyde, a readily available starting material. This document furnishes a detailed experimental procedure, a compilation of the physicochemical and spectroscopic data of the target compound, and a visual representation of the synthesis workflow.
Synthesis Overview
The synthesis of this compound is most conveniently achieved through the chemoselective reduction of the aldehyde functional group of 5-chloro-2-nitrobenzaldehyde. This transformation is typically accomplished using a mild reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces the aldehyde in the presence of the nitro group. The reaction is generally carried out in a protic solvent, such as a mixture of methanol and tetrahydrofuran (THF), at a controlled temperature.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectral properties of this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | --INVALID-LINK-- |
| Molecular Weight | 187.58 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow to brown crystalline powder | --INVALID-LINK-- |
| Melting Point | 78-79 °C | --INVALID-LINK-- |
| CAS Number | 73033-58-6 | --INVALID-LINK-- |
| Spectroscopic Data | Details | Source |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.07 (d, J=8.7 Hz, 1H), 7.81 (d, J=2.3 Hz, 1H), 7.43 (dd, J=8.7, 2.3 Hz, 1H), 5.01 (s, 2H), 2.58 (br s, 1H, OH). | --INVALID-LINK-- |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 1520, 1350 (N-O stretch of nitro group) | --INVALID-LINK-- |
| Mass Spectrum (EI) | m/z 187 (M⁺), 170, 140, 122, 105, 89, 77 | --INVALID-LINK-- |
Experimental Protocol: Reduction of 5-Chloro-2-nitrobenzaldehyde
This section details the experimental procedure for the synthesis of this compound.
Materials and Reagents:
-
5-Chloro-2-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-nitrobenzaldehyde (1.0 eq) in a 10:1 mixture of methanol and tetrahydrofuran.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (2.0 eq) portion-wise over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the complete addition of sodium borohydride, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion of the reaction, carefully quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases and the pH of the solution is neutral.
-
Solvent Removal: Remove the organic solvents (methanol and THF) from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Product: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a crystalline solid.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Molar Equivalents |
| 5-Chloro-2-nitrobenzaldehyde | 185.56 | 1.0 |
| Sodium borohydride | 37.83 | 2.0 |
| This compound | 187.58 | - |
Note: The reaction yield for this specific protocol is not explicitly reported in the readily available literature. However, similar reductions of aromatic aldehydes to alcohols using sodium borohydride typically proceed in high yields (often >90%).
Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
5-Chloro-2-nitrobenzaldehyde is an irritant. Avoid contact with skin and eyes.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol is toxic and flammable.
-
Tetrahydrofuran is flammable and can form explosive peroxides.
-
Hydrochloric acid is corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this experiment. All procedures should be carried out in a well-ventilated chemical fume hood.
physicochemical properties of 5-Chloro-2-nitrobenzyl alcohol
An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-2-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and logical workflow visualization.
Core Physicochemical Data
The fundamental are summarized in the table below. It is important to note that some variation in reported values, particularly for the melting point, exists in the literature. This can be attributed to different experimental conditions or sample purity.
| Property | Value | Source(s) |
| IUPAC Name | (5-chloro-2-nitrophenyl)methanol | [1] |
| CAS Number | 73033-58-6 | [2] |
| Molecular Formula | C₇H₆ClNO₃ | [2] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| Appearance | White to light yellow crystal powder or liquid | [3][4] |
| Melting Point | 78-79 °C, 79 °C, 90-92 °C | [3][4][5] |
| Boiling Point | 306.1 °C at 760 mmHg, 316 °C | [3][4] |
| Solubility | Information not readily available | [3] |
| pKa (Predicted) | 13.57 ± 0.10 | [3] |
| Density | 1.476 g/cm³ | [3] |
| Flash Point | 138.9 °C, 145 °C | [3][4] |
| Refractive Index | 1.611 | [3] |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
-
¹H NMR: Spectra are available in databases, with key chemical shifts noted.[6][7]
-
Mass Spectrometry (GC-MS): Key fragments have been identified at m/z values of 137 and 113.[1]
-
Infrared (IR) Spectroscopy: FTIR spectra are available, typically showing characteristic peaks for the hydroxyl, nitro, and chloro-aromatic functionalities.[1]
-
UV-Vis Spectroscopy: UV-Visible spectra have been recorded and are available in spectral databases.[1]
Experimental Protocols
The following are detailed methodologies for the determination of key .
Determination of Melting Point
The melting point of a solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Vernier Melt Station or similar)[8]
-
Capillary tubes
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
-
For a precise measurement, repeat the process with a fresh sample, setting the heating rate to a slower 1-2 °C per minute once the temperature is within 15-20 °C of the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[8]
Determination of Boiling Point
The boiling point is a characteristic physical property of a liquid.
Apparatus:
-
Simple distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)[8]
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
Place a measured volume of this compound (if in liquid form) or a solution in a suitable high-boiling solvent into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.
-
Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[8]
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize at the boiling point of the substance.
-
Record the stable temperature at which the liquid is distilling. This is the boiling point.
-
It is crucial never to distill to dryness.[8]
Determination of Solubility
Solubility is determined by observing the extent to which a solute dissolves in a solvent.
Apparatus:
-
Test tubes
-
Vortex mixer
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.
-
Add a measured volume of a solvent (e.g., 1 mL) to each test tube.
-
Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
If the solid dissolves, the substance is considered soluble in that solvent at that concentration. If not, it is classified as sparingly soluble or insoluble.
-
The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.
Acquisition of Spectral Data
¹H NMR Spectroscopy:
-
Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Process the data to identify chemical shifts, coupling constants, and integration values for each proton signal.
Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the compound in a volatile solvent.
-
Inject the solution into the gas chromatograph-mass spectrometer.
-
The compound will be separated by the GC column and then ionized and fragmented in the mass spectrometer.
-
Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.
Workflow for Physicochemical Characterization.
References
- 1. This compound | C7H6ClNO3 | CID 556066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound, CasNo.73033-58-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. This compound [stenutz.eu]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(73033-58-6) 1H NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: 5-Chloro-2-nitrobenzyl alcohol (CAS: 73033-58-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-nitrobenzyl alcohol, a versatile organic compound with significant potential in biochemical and pharmaceutical research. This document details its physicochemical properties, spectral data, safety and handling guidelines, and key applications, with a particular focus on its role as a photocleavable linker in proteomics and drug delivery systems. Detailed experimental protocols for its synthesis and use in photocleavage applications are provided, alongside illustrative diagrams to elucidate reaction mechanisms and experimental workflows.
Chemical and Physical Properties
This compound is a solid organic compound at room temperature.[1][2] Its molecular structure, featuring a chloro and a nitro group on the benzyl alcohol backbone, imparts unique reactivity and functionality.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 73033-58-6 | [1][3] |
| Molecular Formula | C₇H₆ClNO₃ | [1][3] |
| Molecular Weight | 187.58 g/mol | [1][3] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 78-79 °C | [1] |
| Linear Formula | ClC₆H₃(NO₂)CH₂OH | [1] |
| InChI Key | ULYZTHQGJXPEFT-UHFFFAOYSA-N | [1] |
| SMILES | OCc1cc(Cl)ccc1--INVALID-LINK--=O | [1] |
Spectral Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
Table 2: Spectral Data for this compound
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR | δ (ppm): 8.07 (d, J=8.7 Hz), 7.81 (d, J=2.3 Hz), 7.43 (dd, J=8.7, 2.3 Hz), 5.01 (s), 2.58 (s) | [5] |
| ¹³C NMR | Data not explicitly found in the performed searches. Predicted shifts would be in the aromatic region (120-150 ppm) and a peak for the benzylic carbon around 60-65 ppm. | |
| Mass Spectrometry | Molecular Ion (M+): 187.0036 m/z |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard Statements | H315 | Causes skin irritation. | [1] |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| P264 | Wash skin thoroughly after handling. | [1] | |
| P271 | Use only outdoors or in a well-ventilated area. | [1] | |
| P280 | Wear protective gloves/ eye protection/ face protection. | [1] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Storage: Store in a well-ventilated place. Keep container tightly closed.[1]
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the search results, a common synthetic route for nitrobenzyl alcohols is the reduction of the corresponding aldehyde. The following is an adapted experimental protocol based on the reduction of similar aromatic aldehydes.
4.1. Synthesis of this compound via Reduction of 5-Chloro-2-nitrobenzaldehyde
This procedure describes the reduction of 5-chloro-2-nitrobenzaldehyde to this compound using a mild reducing agent such as sodium borohydride.
Materials:
-
5-Chloro-2-nitrobenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-chloro-2-nitrobenzaldehyde in methanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Reduction: Slowly add sodium borohydride to the cooled solution in small portions. Monitor the reaction for gas evolution and maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly add deionized water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Applications in Proteomics: Photocleavable Linkers
Derivatives of o-nitrobenzyl alcohol are widely utilized as photocleavable linkers in chemical proteomics. These linkers allow for the attachment of molecules of interest (e.g., biotin for affinity purification) to target proteins, which can then be released under mild conditions using UV light, leaving the protein unmodified. This is particularly advantageous for mass spectrometry-based proteomics.
5.1. Mechanism of Photocleavage
Upon irradiation with UV light (typically around 365 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the linked molecule and forms an o-nitrosobenzaldehyde byproduct.
Caption: Photocleavage mechanism of o-nitrobenzyl ethers.
5.2. Experimental Protocol: Photocleavage of a Biotinylated Protein
This protocol outlines a general procedure for the photocleavage of a protein that has been labeled with a biotin tag via a 5-chloro-2-nitrobenzyl-based linker.
Materials:
-
Biotinylated protein sample (in a suitable buffer, e.g., PBS)
-
UV lamp (365 nm)
-
Quartz cuvette or UV-transparent microplate
-
SDS-PAGE analysis equipment
-
Mass spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the biotinylated protein in a quartz cuvette or a UV-transparent microplate. The concentration will depend on the specific protein and downstream analysis.
-
UV Irradiation: Irradiate the sample with a 365 nm UV lamp. The irradiation time and intensity will need to be optimized for the specific linker and protein but typically ranges from minutes to an hour.
-
Analysis of Cleavage:
-
SDS-PAGE: Analyze the irradiated sample by SDS-PAGE. A successful cleavage will result in a shift in the molecular weight of the protein corresponding to the mass of the linker and biotin tag.
-
Mass Spectrometry: For more precise analysis, the irradiated sample can be analyzed by mass spectrometry to confirm the removal of the linker and biotin tag.
-
-
Downstream Applications: The released, unmodified protein is now available for further experiments, such as functional assays or structural analysis.
Caption: Workflow for protein analysis using a photocleavable linker.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the fields of proteomics and drug development. Its utility as a precursor for photocleavable linkers allows for the elegant and efficient isolation and analysis of proteins. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this compound, enabling them to harness its full potential in their experimental endeavors. Further research into novel applications and optimization of its synthesis will continue to expand its importance in the scientific community.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. researchgate.net [researchgate.net]
- 3. 5-Chloro-2-nitrobenzoic acid, 100 g, CAS No. 2516-95-2 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound(73033-58-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-nitrobenzyl alcohol
This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Chloro-2-nitrobenzyl alcohol (CAS No: 73033-58-6).[1] The document details the spectral data, experimental protocols for data acquisition, and a logical workflow for spectral analysis, serving as a crucial resource for structural elucidation and characterization.
Molecular Structure and Proton Environment
This compound (C₇H₆ClNO₃) possesses a substituted benzene ring with distinct proton environments that are clearly resolved in a typical ¹H NMR spectrum.[2][3] The key proton signals arise from the three aromatic protons on the benzene ring, the two benzylic protons of the hydroxymethyl group (-CH₂OH), and the single proton of the hydroxyl group (-OH). The positions of the chloro and nitro substituents create a unique electronic environment, leading to a predictable dispersion of chemical shifts for the aromatic protons.
Quantitative ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to each unique proton in the molecule. The quantitative data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized below.
| Assigned Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-3 | 8.070 | Doublet (d) | J3,4 = 8.7 Hz | 1H |
| H-6 | 7.806 | Doublet (d) | J4,6 = 2.3 Hz | 1H |
| H-4 | 7.425 | Doublet of Doublets (dd) | J3,4 = 8.7 Hz, J4,6 = 2.3 Hz | 1H |
| -CH₂- (Benzylic) | 5.010 | Singlet (s) | - | 2H |
| -OH (Alcohol) | ~2.58 | Broad Singlet (s, br) | - | 1H |
| Note: Data sourced from ChemicalBook based on analysis in a deuterated solvent.[4] The chemical shift of the -OH proton is variable and dependent on concentration, temperature, and solvent. |
Interpretation of the Spectrum
The assignment of protons is based on their electronic environment and spin-spin coupling patterns:
-
Aromatic Region (7.4-8.1 ppm):
-
The proton at the H-3 position (8.070 ppm) is the most deshielded due to its ortho position relative to the strongly electron-withdrawing nitro (-NO₂) group. It appears as a doublet due to ortho-coupling with H-4.[4]
-
The proton at the H-6 position (7.806 ppm) is also significantly deshielded, being para to the nitro group and ortho to the chloro group. It appears as a doublet due to a small meta-coupling with H-4.[4]
-
The proton at the H-4 position (7.425 ppm) is split into a doublet of doublets by coupling to both H-3 (ortho, J = 8.7 Hz) and H-6 (meta, J = 2.3 Hz).[4]
-
-
Benzylic Protons (-CH₂OH) (5.010 ppm): The two protons of the methylene group are chemically equivalent and appear as a singlet at 5.010 ppm.[4] Their downfield shift is attributed to the proximity of the aromatic ring and the hydroxyl group.
-
Hydroxyl Proton (-OH): The alcohol proton signal is observed as a broad singlet around 2.58 ppm.[4] Its chemical shift and multiplicity can vary, and it may exchange with trace amounts of water in the solvent, often leading to signal broadening.
Standard Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum.
A. Sample Preparation:
-
Quantity: Weigh approximately 5-25 mg of the this compound sample.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) inside a vial.[5] Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[5]
-
Filtration: If the solution contains suspended particles, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to prevent signal broadening from solid impurities.
-
Tube and Cap: Use clean and dry 5 mm NMR tubes. Ensure the cap is also clean to avoid contamination. Chipped or broken tubes should not be used.
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[6]
B. Data Acquisition:
-
Instrumentation: The spectrum is recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[6]
-
Shimming: Place the sample in the magnet. The instrument's shim controls are used to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Angle: A 45° pulse width is often used as a standard for 1D ¹H NMR experiments to allow for a shorter relaxation delay between scans.[7]
-
Spectral Width: Set the spectral width to encompass all expected proton signals, typically from 0 to 12 ppm for organic molecules.[7]
-
Acquisition Time: Typically set between 2 to 4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between scans ensures the spins return to equilibrium, which is important for accurate integration.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
C. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into the frequency-domain spectrum via a Fourier Transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Calibration: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative ratio of protons contributing to the signal.[5]
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to final structural confirmation using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR Spectral Analysis.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H6ClNO3 | CID 556066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 73033-58-6 [sigmaaldrich.com]
- 4. This compound(73033-58-6) 1H NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
13C NMR spectral data for 5-Chloro-2-nitrobenzyl alcohol
An In-depth Technical Guide to the ¹³C NMR Spectral Data of 5-Chloro-2-nitrobenzyl alcohol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound this compound. Due to the limited availability of public domain spectral data, this document outlines the expected spectral characteristics and provides a generalized, robust experimental protocol for the acquisition of such data.
Chemical Structure and Carbon Numbering
The chemical structure of this compound, with the systematic numbering of the carbon atoms for NMR assignment, is presented below.
Caption: Chemical structure of this compound with IUPAC numbering for carbon atoms.
¹³C NMR Spectral Data
As of the latest search, specific, publicly available, and assigned ¹³C NMR chemical shift data for this compound is limited. However, based on established principles of ¹³C NMR spectroscopy and data for analogous structures, the expected chemical shift ranges for each carbon atom are summarized in the table below. The actual experimental values may vary slightly depending on the solvent and other experimental conditions.
| Carbon Atom | Assignment | Expected Chemical Shift (δ) in ppm |
| C1 | C-CH₂OH | 135 - 145 |
| C2 | C-NO₂ | 145 - 155 |
| C3 | C-H | 120 - 130 |
| C4 | C-H | 125 - 135 |
| C5 | C-Cl | 130 - 140 |
| C6 | C-H | 120 - 130 |
| C7 | CH₂OH | 60 - 70 |
Note: These are predicted ranges. Experimental verification is required for precise assignments.
Experimental Protocol for ¹³C NMR Spectroscopy
The following section details a standardized experimental protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this type of compound due to its excellent dissolving power. Alternatively, chloroform-d (CDCl₃) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0 ppm.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer:
-
Spectrometer: Bruker Avance series (or equivalent)
-
Probe: 5 mm Broadband Observe (BBO) probe
-
Nucleus Observed: ¹³C
-
Pulse Program: zgpg30 (Bruker) or a similar pulse sequence with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width (SW): 200-250 ppm (to cover the full range of expected carbon signals)
-
Number of Scans (NS): 1024 to 4096 (or more, depending on sample concentration, to achieve an adequate signal-to-noise ratio)
-
Relaxation Delay (D1): 2.0 seconds (a longer delay may be necessary for quaternary carbons)
-
Acquisition Time (AQ): 1.0 - 1.5 seconds
-
Temperature: 298 K (25 °C)
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1.0-2.0 Hz to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If an internal standard is not used, the solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).
-
Peak Picking: Identify and list all significant peaks in the spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and data interpretation.
Caption: Experimental workflow for ¹³C NMR analysis of this compound.
This guide provides a foundational understanding and a practical approach for obtaining and interpreting the ¹³C NMR spectrum of this compound. For definitive spectral assignments, it is recommended to perform additional NMR experiments, such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D correlation spectroscopy (HSQC, HMBC).
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Chloro-2-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5-Chloro-2-nitrobenzyl alcohol. It details the expected vibrational frequencies, presents a detailed experimental protocol for sample analysis, and illustrates the analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and pharmaceutical development.
Core Data Presentation: Infrared Spectrum of this compound
The infrared spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: a hydroxyl group (-OH), a nitro group (-NO₂), a carbon-chlorine bond (C-Cl), and a substituted aromatic ring. While a publicly available, complete experimental spectrum with peak-by-peak analysis is not readily accessible, the following table summarizes the expected characteristic absorption bands and their assignments based on established spectroscopic data.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| 2900 - 2850 | Medium | C-H Stretch | Methylene (-CH₂) |
| 1600 - 1585 | Medium | C=C Stretch (in-ring) | Aromatic Ring |
| 1550 - 1475 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂) |
| 1500 - 1400 | Medium | C=C Stretch (in-ring) | Aromatic Ring |
| 1360 - 1290 | Strong | N-O Symmetric Stretch | Nitro (-NO₂) |
| 1320 - 1000 | Strong | C-O Stretch | Primary Alcohol |
| 900 - 675 | Strong | C-H Out-of-plane Bend | Aromatic Ring |
| 850 - 550 | Medium | C-Cl Stretch | Chloroalkane |
Experimental Protocols
The acquisition of a high-quality infrared spectrum of a solid sample like this compound can be achieved through several well-established methods. The choice of method depends on the sample's nature, the desired spectral quality, and the available equipment.
Potassium Bromide (KBr) Pellet Method
This is a common technique for obtaining high-quality transmission spectra of solid samples.
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry, infrared-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous and have a fine, powder-like consistency.
-
Pellet Formation: The ground mixture is transferred to a pellet-pressing die. The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent or translucent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is then recorded, typically in the 4000-400 cm⁻¹ range. A background spectrum of the empty sample compartment should be acquired beforehand for automatic subtraction.
Mull Technique
This method involves dispersing the solid sample in a mulling agent to reduce light scattering.
-
Sample Preparation: A small amount of the solid sample (2-5 mg) is ground to a fine powder in an agate mortar. A few drops of a mulling agent, such as Nujol (mineral oil) or Fluorolube, are added, and the mixture is triturated to form a smooth, thick paste.
-
Sample Mounting: The mull is spread thinly and evenly between two infrared-transparent salt plates (e.g., NaCl or KBr).
-
Spectral Acquisition: The "sandwiched" plates are placed in the spectrometer's sample holder, and the spectrum is recorded. It is important to note that the mulling agent will have its own characteristic absorption bands (e.g., C-H stretches for Nujol) that will be present in the spectrum.
Attenuated Total Reflectance (ATR)
ATR is a modern and rapid technique that requires minimal sample preparation.
-
Sample Placement: A small amount of the solid this compound is placed directly onto the surface of the ATR crystal (commonly diamond or germanium).
-
Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.
-
Spectral Acquisition: The infrared beam is directed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a short distance into the sample, and the resulting absorption spectrum is recorded.
Mandatory Visualizations
Experimental Workflow for IR Spectroscopy
The following diagram illustrates the general workflow for obtaining an infrared spectrum of a solid sample using the KBr pellet method.
Caption: Experimental Workflow for KBr Pellet IR Spectroscopy.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Chloro-2-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of 5-Chloro-2-nitrobenzyl alcohol (C₇H₆ClNO₃), a compound of interest in various chemical and pharmaceutical research areas. This document details its mass spectral characteristics, outlines experimental protocols for its analysis, and presents a logical workflow for its identification and characterization.
Compound Profile
This compound is a substituted aromatic alcohol with a molecular weight of 187.58 g/mol . Its structure, featuring a chloronitro-substituted benzene ring and a primary alcohol functional group, dictates its behavior in mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | PubChem[1] |
| Molecular Weight | 187.58 g/mol | Sigma-Aldrich |
| IUPAC Name | (5-chloro-2-nitrophenyl)methanol | PubChem[1] |
| CAS Number | 73033-58-6 | Sigma-Aldrich |
Mass Spectrometry Data
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of this compound. Electron Ionization (EI) is a common ionization method for such compounds, leading to characteristic fragmentation patterns.
Table 2: Key Mass-to-Charge Ratios (m/z) from GC-MS Analysis
| m/z | Relative Intensity | Putative Fragment Identity |
| 187 | Low | Molecular Ion [M]⁺ |
| 170 | Moderate | [M-OH]⁺ |
| 157 | Moderate | [M-CH₂O]⁺ |
| 141 | Moderate | [M-NO₂]⁺ |
| 113 | High | [C₆H₄Cl]⁺ |
| 78 | Very High (Base Peak) | [C₆H₅]⁺ |
Note: The relative intensities are qualitative and based on typical fragmentation patterns of similar compounds and available data. The base peak is the most intense peak in the spectrum.
The PubChem database entry for this compound specifically notes a GC-MS analysis where the most abundant peak (top peak) is observed at m/z 78, and the second most abundant peak is at m/z 113[1].
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the qualitative and quantitative analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
Sample Preparation:
-
Dissolve a known quantity of this compound in a high-purity solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) should be added to all samples and standards for accurate quantification.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 ratio for higher concentrations)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: 280 °C for 5 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-250
-
Solvent Delay: 3 minutes
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a viable alternative, particularly for samples that are not amenable to GC analysis.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Waters Acquity UPLC with a Q-TOF mass spectrometer).
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is recommended.
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution.
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive or negative ion mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-300.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound using GC-MS.
References
A Technical Guide to the Solubility of 5-Chloro-2-nitrobenzyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. 5-Chloro-2-nitrobenzyl alcohol (C₇H₆ClNO₃) is a molecule with several functional groups that influence its polarity and potential for intermolecular interactions:
-
Aromatic Ring: The benzene ring is generally nonpolar.
-
Chloro Group (-Cl): This group is electronegative and contributes to the molecule's overall dipole moment, increasing its polarity.
-
Nitro Group (-NO₂): The nitro group is strongly polar and can participate in dipole-dipole interactions.
-
Hydroxymethyl Group (-CH₂OH): The alcohol group is polar and capable of forming hydrogen bonds, which can significantly impact solubility in protic solvents.
Given this combination of polar and nonpolar functionalities, this compound is expected to exhibit moderate to good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar solvents is likely to be limited.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative data on the solubility of this compound in a range of organic solvents. The physical properties that have been reported are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₃ | |
| Molecular Weight | 187.58 g/mol | |
| Melting Point | 78-79 °C | [1][2][3][4] |
| Appearance | Light yellow to brown crystalline powder | [4] |
The absence of readily available data underscores the importance of experimental determination for specific applications in research and development.
Experimental Protocol: Determination of Equilibrium Solubility
The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the saturation shake-flask method .[2][5] This method involves creating a saturated solution of the compound and then measuring its concentration.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Experimental Workflow Diagram
Caption: Workflow for determining the equilibrium solubility of this compound.
Step-by-Step Procedure
-
Preparation of the Slurry:
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).[2]
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This typically ranges from 24 to 72 hours.[4] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Separation:
-
Once equilibrium is reached, remove the vial from the shaker and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.[6] This step is crucial to prevent artificially high solubility readings.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.[6]
-
Calculate the original solubility in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Logical Relationship of Solubility Determination
The following diagram illustrates the logical progression and key considerations in a solubility determination experiment.
Caption: Key stages and parameters in the experimental determination of solubility.
Conclusion
References
Stability and Storage of 5-Chloro-2-nitrobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-2-nitrobenzyl alcohol. Due to the limited availability of specific, in-depth stability studies for this compound in peer-reviewed literature, this document integrates information from safety data sheets (SDS), principles of organic chemistry, and stability data for structurally related nitroaromatic and benzyl alcohol compounds. The experimental protocols provided are representative methodologies for conducting forced degradation studies to establish a detailed stability profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's general handling and storage requirements.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆ClNO₃ | [1][2] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 78-79 °C (lit.) | [3] |
| Boiling Point | 306.1 °C at 760 mmHg (Predicted) | |
| Flash Point | 138.9 °C (Predicted) | |
| Solubility | Information not readily available; likely soluble in organic solvents like methanol, ethanol, and acetone. | |
| pKa | 13.57 ± 0.10 (Predicted) |
Recommended Storage and Handling
Based on information from various chemical suppliers, the following conditions are recommended for the storage of this compound to ensure its long-term stability:
-
Temperature: Store at room temperature.
-
Atmosphere: Keep in a dry, well-ventilated place.[4]
-
Container: Keep the container tightly closed and sealed.[4]
-
Incompatibilities: Avoid strong oxidizing agents.[5]
The compound is classified as a skin, eye, and respiratory irritant, and appropriate personal protective equipment should be used during handling.[1][3][6]
Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively documented, an understanding of its functional groups (nitroaromatic, chlorinated aromatic, benzyl alcohol) allows for the prediction of likely degradation pathways under stress conditions.
Photodegradation
Nitroaromatic compounds are known to be photoreactive.[4] The primary photodegradation pathway for benzyl alcohols, particularly nitrobenzyl alcohols, is oxidation of the benzylic alcohol to the corresponding aldehyde.[7] For this compound, this would result in the formation of 5-chloro-2-nitrobenzaldehyde. The reaction is often influenced by the solvent and pH.[7]
Thermal Degradation
The compound is expected to be stable under recommended storage conditions.[5] However, at elevated temperatures, thermal decomposition can occur, likely leading to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOₓ).[5] The presence of the nitro group, especially in the ortho position, may lower the thermal stability compared to other isomers.
Oxidative Degradation
As with most benzyl alcohols, this compound is susceptible to oxidation, which would convert the alcohol to the corresponding aldehyde and potentially further to the carboxylic acid (5-chloro-2-nitrobenzoic acid). This can be initiated by strong oxidizing agents.
Hydrolytic Degradation
Substituted benzyl alcohols are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions and at elevated temperatures, degradation may be possible, although specific pathways are not well-documented for this compound.
Experimental Protocols for Stability Testing
To definitively determine the stability of this compound, forced degradation studies should be conducted. The following are detailed methodologies for key stress tests.
General Experimental Workflow
A general workflow for conducting forced degradation studies is outlined below.
Methodologies
4.2.1. Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
4.2.2. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to a suitable concentration for analysis.
4.2.3. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase to a suitable concentration for analysis.
4.2.4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
4.2.5. Thermal Degradation (Solid State)
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
After cooling, dissolve the solid in a known volume of solvent and dilute for analysis.
4.2.6. Photostability
-
Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed and control samples.
4.2.7. Analytical Method A stability-indicating high-performance liquid chromatography (HPLC) method, typically with UV detection and coupled with mass spectrometry (MS) for peak identification, should be developed and validated. The method must be able to resolve the parent compound from all significant degradation products.
Summary and Conclusions
This compound is a stable compound when stored under the recommended conditions of room temperature, in a dry environment, and in a tightly sealed container, protected from light and incompatible materials such as strong oxidizing agents. The primary degradation pathways are likely to involve photo-oxidation to the corresponding aldehyde.
For drug development and other applications where stability is critical, it is imperative to conduct thorough forced degradation studies as outlined in this guide. The resulting data will allow for the establishment of a comprehensive stability profile, the identification of degradation products, and the development of a validated stability-indicating analytical method. This, in turn, will inform the selection of appropriate formulation strategies and storage conditions to ensure the quality and efficacy of the final product.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-ニトロベンジルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 5-Chloro-2-nitrobenzyl Alcohol for Advanced Research
This technical guide provides comprehensive information on 5-Chloro-2-nitrobenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. The document details its chemical properties, experimental protocols for its synthesis and analysis, and its application in advanced biochemical methodologies.
Core Compound Data
This compound is a nitroaromatic compound with significant applications in chemical biology, particularly as a photoactivatable crosslinking agent. Its chemical and physical properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₇H₆ClNO₃ | [1] |
| Molecular Weight | 187.58 g/mol | [1] |
| CAS Number | 73033-58-6 | [1] |
| Appearance | White to yellow or orange powder/crystal | |
| Melting Point | 76.0 to 79.0 °C |
Synthetic and Analytical Protocols
The synthesis and analysis of this compound are critical for its application in research. Below are representative experimental protocols.
Synthesis of this compound
A plausible method for the synthesis of this compound involves the reduction of the corresponding aldehyde, 5-chloro-2-nitrobenzaldehyde. This method is analogous to the synthesis of similar substituted nitrobenzyl alcohols.[2]
Experimental Protocol:
-
Dissolution: Dissolve 5-chloro-2-nitrobenzaldehyde in a suitable solvent such as tetrahydrofuran (THF).
-
Reduction: Add a reducing agent, such as sodium borohydride, portion-wise to the solution at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture with water or a dilute acid solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Analytical Characterization
The purity and structure of this compound can be confirmed using various analytical techniques.
| Technique | Parameters and Expected Results |
| HPLC | A reverse-phase HPLC method can be employed for purity analysis. A typical mobile phase would consist of a gradient of acetonitrile and water with an acid modifier like formic acid for mass spectrometry compatibility.[3] The compound would be detected by UV absorbance. |
| ¹H NMR | The proton NMR spectrum provides structural confirmation. Expected signals would include aromatic protons, a methylene group (CH₂OH), and a hydroxyl proton. The chemical shifts and coupling constants would be consistent with the substituted benzene ring structure. A known ¹H NMR spectrum for this compound shows characteristic peaks.[4] |
Application in Photoaffinity Labeling
2-Nitrobenzyl alcohol derivatives are utilized as photoactivatable groups with selectivity towards amine residues in biomolecules.[5] This property makes this compound a valuable tool for photoaffinity labeling and crosslinking studies, which are instrumental in identifying protein-ligand interactions and mapping binding sites in drug discovery.[5][6]
The general workflow for a photoaffinity labeling experiment involves incubating a biological sample with a probe containing the 2-nitrobenzyl moiety, followed by UV irradiation to induce covalent crosslinking to interacting proteins. Subsequent analysis, often by mass spectrometry, identifies the labeled proteins.
The logical flow of a typical photoaffinity labeling experiment is depicted in the diagram above. This process begins with the introduction of a probe derived from this compound to a biological sample. Upon UV irradiation, the photoreactive group is activated, leading to the formation of covalent bonds with nearby interacting biomolecules, typically at amine-containing residues. The final stage involves the enrichment and analysis of these labeled proteins, commonly through mass spectrometry-based proteomics, to identify the specific protein targets and their binding sites.
References
- 1. scbt.com [scbt.com]
- 2. prepchem.com [prepchem.com]
- 3. Separation of 4-Chloro-2-nitrobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound(73033-58-6) 1H NMR spectrum [chemicalbook.com]
- 5. Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing of 5-Chloro-2-nitrobenzyl Alcohol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial suppliers, quality control considerations, and procurement workflows for 5-Chloro-2-nitrobenzyl alcohol. This compound is a valuable intermediate in various synthetic applications, including pharmaceutical and materials science research.
Commercial Suppliers
A variety of chemical suppliers offer this compound, catering to different research and development needs, from small-scale laboratory use to bulk quantities for larger projects. The table below summarizes key information from several suppliers.
| Supplier | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich (MilliporeSigma) | 98% | 10 g | 73033-58-6[1][2] |
| Fisher Scientific | Not specified | 250 mg | Not specified[3] |
| Henan Sunlake Enterprise Corporation | 99% Min | Up to 2000 Kilogram/Week | 73033-58-6[4] |
| Santa Cruz Biotechnology | Not specified | Not specified | 73033-58-6[5] |
| Alkali Scientific | Not specified | 10 g | 73033-58-6[6] |
| Laibo Chem | 98% | 25 g | 73033-58-6[7] |
| CymitQuimica | >98.0%(GC) | 5 g | 80866-80-4 |
| Amitychem (via ECHEMI) | Various Grades | Bulk | 80866-80-4[8] |
Experimental Protocols
General Quality Control of Incoming Chemical Reagents
It is crucial to perform quality control checks on newly received chemical reagents to ensure they meet the required specifications for your experiments.
Objective: To verify the identity and purity of a new batch of this compound.
Materials:
-
The received this compound
-
Appropriate solvents (e.g., for spectroscopy)
-
Reference standard (if available)
-
Analytical equipment:
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Methodology:
-
Visual Inspection: Examine the physical appearance of the compound. It is typically a light yellow to brown crystalline powder[4]. Note any discrepancies from the expected appearance.
-
Melting Point Determination: Measure the melting point of a small sample. The literature value is typically around 78-79 °C[1]. A broad melting range may indicate the presence of impurities.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the sample and compare it to a reference spectrum to confirm the presence of characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.
-
-
Chromatographic Analysis:
-
Use HPLC or GC to determine the purity of the sample. This will help to quantify any impurities present.
-
Mandatory Visualizations
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for procuring and verifying the quality of research chemicals like this compound.
Caption: A workflow for the procurement and quality control of research chemicals.
Representative Synthesis of a Nitrobenzyl Alcohol
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, a general method for preparing a similar compound, p-nitrobenzyl alcohol, involves the hydrolysis of the corresponding acetate. This can be adapted as a representative synthetic pathway.
Caption: A representative synthesis pathway for a nitrobenzyl alcohol derivative.
References
- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 2. procurementtactics.com [procurementtactics.com]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. clinicallab.com [clinicallab.com]
- 6. process.st [process.st]
- 7. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-nitrobenzyl alcohol from 2-chloro-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-nitrobenzyl alcohol via the selective reduction of 2-chloro-5-nitrobenzaldehyde. The primary focus of this document is to furnish researchers and professionals in the field of drug development and organic synthesis with detailed experimental protocols, comparative data on reaction conditions, and a thorough understanding of the underlying chemical principles. The chemoselective reduction of an aldehyde functional group in the presence of a nitro moiety is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. This guide emphasizes the use of sodium borohydride as a mild and selective reducing agent for this conversion. Detailed methodologies, data on yields, reaction parameters, and purification techniques are presented in a structured format to facilitate practical application. Furthermore, this guide includes a diagrammatic representation of the experimental workflow and the reaction mechanism to provide a clear and concise visual understanding of the process.
Introduction
The selective transformation of functional groups is a cornerstone of modern organic synthesis. The reduction of an aldehyde to a primary alcohol is a fundamental reaction, yet the presence of other reducible functional groups, such as a nitro group, within the same molecule presents a significant challenge in chemoselectivity. This compound is a valuable building block in the synthesis of a variety of more complex molecules, including potential pharmaceutical agents. Its synthesis from the readily available 2-chloro-5-nitrobenzaldehyde requires a reducing agent that can selectively act on the aldehyde group while leaving the nitro group intact.
Sodium borohydride (NaBH₄) is a widely used reducing agent known for its mild nature and selectivity towards aldehydes and ketones.[1] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride does not typically reduce nitro groups, esters, or carboxylic acids under standard conditions, making it an ideal candidate for the synthesis of this compound.[2] This guide will delve into the practical aspects of this synthesis, providing a robust experimental protocol and a comparative analysis of reaction conditions to aid researchers in optimizing this transformation.
Reaction Mechanism and Signaling Pathway
The reduction of 2-chloro-5-nitrobenzaldehyde to this compound using sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The reaction can be conceptually understood through the following signaling pathway:
References
Methodological & Application
Application Notes and Protocols for 5-Chloro-2-nitrobenzyl Alcohol as a Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chloro-2-nitrobenzyl alcohol as a photolabile protecting group (PPG), often referred to as a "caging" group. This compound is a valuable tool for controlling the release of bioactive molecules with high spatial and temporal precision using light. This document details its photochemical properties, protocols for the synthesis of "caged" compounds, and procedures for their light-induced cleavage.
Introduction
The ortho-nitrobenzyl backbone is a foundational platform for designing photolabile protecting groups. Upon absorption of UV light, these groups undergo an intramolecular rearrangement, leading to the cleavage of a covalent bond and the release of a protected molecule, such as a carboxylic acid, alcohol, or amine. The 5-chloro-2-nitrobenzyl (CNB) moiety is a useful derivative within this class, offering specific photochemical characteristics. The substitution with chlorine at the 5-position can influence the electronic properties and, consequently, the absorption spectrum and cleavage efficiency of the protecting group. The ability to initiate biological processes or chemical reactions with a pulse of light makes CNB-caged compounds powerful tools in fields ranging from fundamental cell biology to targeted drug delivery.
Photochemical Properties and Data
The efficiency of a photolabile protecting group is determined by its photochemical properties, including its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu). While extensive data for a wide range of substituted o-nitrobenzyl derivatives exists, specific values for the 5-chloro-2-nitrobenzyl group can be found in the literature. Below is a summary of typical photochemical data for o-nitrobenzyl derivatives to provide context.
| Photolabile Protecting Group | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Solvent | Reference |
| 2-Nitrobenzyl | ~260-280 | ~5,000-8,000 | 0.1 - 0.5 | Various | [General Literature] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | ~5,000 | 0.01 - 0.1 | Aqueous Buffer | [General Literature] |
| 5-Chloro-2-nitrobenzyl (CNB) | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
Note: Specific quantitative data for the 5-Chloro-2-nitrobenzyl group was not found in the searched literature. The values presented for other o-nitrobenzyl derivatives are for comparative purposes. Researchers should experimentally determine the precise photochemical properties for their specific CNB-caged compound.
Experimental Protocols
Protocol 1: Synthesis of a 5-Chloro-2-nitrobenzyl Ester of a Carboxylic Acid
This protocol describes a general method for caging a carboxylic acid with this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Diethyl ether
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM. If the carboxylic acid has poor solubility in DCM, a minimal amount of anhydrous DMF can be added.
-
Coupling Agent Addition: To the stirred solution, add DMAP (0.1 eq) followed by DCC (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the purified 5-chloro-2-nitrobenzyl ester by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Protocol 2: Photolysis (Uncaging) of a 5-Chloro-2-nitrobenzyl Protected Compound
This protocol provides a general procedure for the light-induced removal of the CNB protecting group.
Materials:
-
Purified 5-chloro-2-nitrobenzyl-caged compound
-
Appropriate solvent (e.g., aqueous buffer for biological experiments, or an organic solvent like methanol or acetonitrile for chemical applications)
-
UV light source (e.g., mercury arc lamp, UV LED) with a suitable filter to isolate the desired wavelength range (typically 300-365 nm for nitrobenzyl compounds)
-
Quartz cuvette or reaction vessel (must be transparent to UV light)
-
Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, or a bioassay for the released molecule)
Procedure:
-
Sample Preparation: Prepare a solution of the CNB-caged compound in the chosen solvent at a concentration suitable for the intended application and analytical method. For biological experiments, ensure the final concentration of any organic co-solvent (e.g., DMSO for initial dissolution) is compatible with the biological system.
-
Irradiation:
-
Transfer the solution to a quartz cuvette or reaction vessel.
-
Irradiate the sample with the UV light source. The irradiation time will depend on the quantum yield of the caged compound, its concentration, the light intensity, and the desired extent of uncaging. It is recommended to perform initial time-course experiments to determine the optimal irradiation time.
-
For temperature-sensitive samples, a cooling system may be necessary to counteract heating from the lamp.
-
-
Reaction Monitoring:
-
At various time points during irradiation, aliquots of the solution can be withdrawn for analysis.
-
Analyze the aliquots by HPLC or LC-MS to monitor the disappearance of the caged compound and the appearance of the released molecule and the 5-chloro-2-nitrosobenzaldehyde byproduct.
-
Alternatively, if the released molecule has a measurable biological activity, a bioassay can be performed to quantify its release.
-
-
Post-Photolysis: Once the desired level of uncaging is achieved, the solution containing the released active molecule can be used directly in subsequent experiments.
Diagrams
Caption: Experimental workflow for caging and uncaging.
Caption: Light-induced activation of a signaling pathway.
Application Notes and Protocols: Photochemical Cleavage of 5-Chloro-2-nitrobenzyl Ethers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photolabile protecting groups (PPGs), also known as photocages, are chemical moieties that can be removed from a molecule using light.[1] This allows for precise spatiotemporal control over the release of active molecules, a valuable tool in chemical synthesis, materials science, and biology.[1][2] Among the various classes of PPGs, ortho-nitrobenzyl derivatives are one of the most extensively studied and utilized due to their stability in various chemical and biological environments, and their efficient cleavage upon UV light irradiation.[2][3]
The 5-Chloro-2-nitrobenzyl group is a specific derivative of the o-nitrobenzyl PPG. The substitution pattern on the aromatic ring can influence the photophysical properties, such as the absorption maximum and the quantum yield of the cleavage reaction.[3] These application notes provide an overview of the photochemical cleavage of 5-Chloro-2-nitrobenzyl ethers, including the underlying mechanism, experimental protocols, and relevant data.
Mechanism of Photochemical Cleavage
The photochemical cleavage of 2-nitrobenzyl ethers proceeds through a Norrish Type II-like mechanism.[1] Upon absorption of a photon, the 2-nitrobenzyl group is excited to a diradical triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the benzylic ether bond and the release of the protected alcohol. The 2-nitrobenzyl moiety is converted into a 2-nitrosobenzaldehyde byproduct.
Caption: Mechanism of photochemical cleavage of 2-nitrobenzyl ethers.
Quantitative Data
| Compound | Wavelength (nm) | Quantum Yield (Φ) | Solvent | Reference |
| o-Nitrobenzyl O',O''-diethyl phosphate | 365 | Not specified, but showed 84% decomposition at 3.5 mW/cm² in 60 min | Not specified | [6] |
| 1-(o-Nitrophenyl)ethyl tosylate | 365 | >80% decomposition in 10 min at 3.5 mW/cm² | Not specified | [7] |
| 1-(o-Nitrophenyl)ethyl phosphate | 365 | >80% decomposition in 10 min at 3.5 mW/cm² | Not specified | [7] |
| 1-(o-Nitrophenyl)ethyl benzoate | 365 | >80% decomposition in 10 min at 3.5 mW/cm² | Not specified | [7] |
Note: The rate of photocleavage is also dependent on the light intensity and irradiation time.
Experimental Protocols
Protocol 1: Synthesis of a 5-Chloro-2-nitrobenzyl Ether
This protocol describes a general method for the synthesis of a 5-Chloro-2-nitrobenzyl ether from 5-Chloro-2-nitrobenzyl alcohol and an alcohol of interest, using a Williamson ether synthesis approach.
Materials:
-
This compound
-
Alcohol (ROH) to be protected
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 5-Chloro-2-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-Chloro-2-nitrobenzyl ether.
Caption: Workflow for the synthesis of a 5-Chloro-2-nitrobenzyl ether.
Protocol 2: Photochemical Cleavage of a 5-Chloro-2-nitrobenzyl Ether
This protocol provides a general procedure for the light-induced removal of the 5-Chloro-2-nitrobenzyl protecting group.
Materials:
-
5-Chloro-2-nitrobenzyl ether derivative
-
Solvent (e.g., methanol, acetonitrile, buffered aqueous solution)
-
UV lamp (e.g., mercury lamp with a filter for 365 nm)
-
Reaction vessel (e.g., quartz cuvette or tube)
Procedure:
-
Prepare a solution of the 5-Chloro-2-nitrobenzyl ether in a suitable solvent. The concentration will depend on the substrate and the experimental setup.
-
Transfer the solution to a UV-transparent reaction vessel.
-
Irradiate the solution with a UV lamp at the desired wavelength (typically around 365 nm for nitrobenzyl derivatives).[2]
-
The irradiation time will vary depending on the quantum yield of the specific ether, the concentration, and the intensity of the light source. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, LC-MS, or NMR) to determine the optimal irradiation time.
-
After completion of the cleavage, the solvent can be removed under reduced pressure to isolate the deprotected alcohol and the 5-Chloro-2-nitrosobenzaldehyde byproduct.
-
If necessary, the deprotected alcohol can be purified from the byproduct by chromatography.
Protocol 3: Monitoring Photochemical Cleavage by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile and water)
-
Aliquots of the photoreaction mixture at different time points
Procedure:
-
Set up an HPLC method with a suitable gradient to separate the starting material (5-Chloro-2-nitrobenzyl ether), the deprotected alcohol, and the 5-Chloro-2-nitrosobenzaldehyde byproduct.
-
Set the UV detector to a wavelength where both the starting material and the products absorb.
-
Inject a sample of the reaction mixture before starting the irradiation (t=0).
-
Start the photochemical reaction and take aliquots at regular intervals.
-
Inject each aliquot onto the HPLC system.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the deprotected alcohol over time to determine the reaction kinetics.
Caption: Experimental workflow for photochemical cleavage and monitoring.
Applications
The use of 5-Chloro-2-nitrobenzyl ethers as photolabile protecting groups has a wide range of applications in different fields:
-
Organic Synthesis: They can be used to protect hydroxyl groups in multi-step syntheses of complex molecules, allowing for their selective deprotection at a desired stage without the need for chemical reagents.[1]
-
Caged Compounds in Biology: Biologically active molecules, such as neurotransmitters, signaling molecules, and drugs, can be rendered inactive by attaching a 5-Chloro-2-nitrobenzyl group.[2][8] Light-induced cleavage then releases the active molecule at a specific time and location, enabling the study of biological processes with high precision.[8]
-
Surface Modification: Surfaces can be functionalized with molecules attached via a 5-Chloro-2-nitrobenzyl linker. Subsequent irradiation allows for the patterning of the surface or the controlled release of molecules from the surface.
-
Photoresists: In the field of microfabrication, nitrobenzyl-based PPGs have been explored for the development of photoresists, where light is used to change the solubility of a polymer film.[1]
This document is intended for informational purposes only and should be used by qualified individuals. Appropriate safety precautions should be taken when handling chemicals and carrying out the described procedures.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. edinst.com [edinst.com]
- 5. researchgate.net [researchgate.net]
- 6. seas.upenn.edu [seas.upenn.edu]
- 7. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Alcohols with 5-Chloro-2-nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and often critical step in multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development. The choice of a suitable protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The 5-chloro-2-nitrobenzyl (CNB) group is a valuable photolabile protecting group for alcohols. Its utility stems from its robust stability under a wide range of non-photolytic conditions and its clean, traceless removal upon irradiation with UV light, allowing for the controlled release of the parent alcohol with high spatial and temporal precision.
The CNB group belongs to the family of ortho-nitrobenzyl (ONB) protecting groups. The mechanism of photolytic cleavage is well-established and proceeds via an intramolecular rearrangement upon absorption of a photon. This leads to the formation of a 5-chloro-2-nitrosobenzaldehyde byproduct and the release of the deprotected alcohol. The presence of the chloro substituent can subtly influence the electronic properties and, consequently, the photolytic behavior of the protecting group.
These application notes provide detailed protocols for the protection of primary alcohols using 5-Chloro-2-nitrobenzyl bromide and the subsequent photolytic deprotection of the resulting ether.
Data Presentation
The following tables summarize the typical reaction conditions and expected outcomes for the protection and deprotection of a primary alcohol with 5-Chloro-2-nitrobenzyl bromide.
Table 1: Protection of a Primary Alcohol with 5-Chloro-2-nitrobenzyl Bromide
| Parameter | Condition |
| Alcohol Substrate | Primary Alcohol (e.g., Benzyl Alcohol) |
| Protecting Agent | 5-Chloro-2-nitrobenzyl bromide |
| Base | Sodium hydride (NaH) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 85 - 95% |
Table 2: Photolytic Deprotection of a 5-Chloro-2-nitrobenzyl Ether
| Parameter | Condition |
| Substrate | 5-Chloro-2-nitrobenzyl ether of a primary alcohol |
| Light Source | Medium-pressure mercury lamp |
| Wavelength | Broadband UV (typically centered around 350-365 nm) |
| Solvent | Methanol or other suitable organic solvent |
| Temperature | Room temperature |
| Reaction Time | 1 - 4 hours |
| Typical Yield | > 90% |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol (Benzyl Alcohol) with 5-Chloro-2-nitrobenzyl Bromide
This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.
Materials:
-
Primary alcohol (e.g., Benzyl alcohol, 1.0 eq)
-
5-Chloro-2-nitrobenzyl bromide (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
In a separate flask, dissolve 5-Chloro-2-nitrobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of 5-Chloro-2-nitrobenzyl bromide dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Chloro-2-nitrobenzyl ether.
Protocol 2: Photolytic Deprotection of a 5-Chloro-2-nitrobenzyl Ether
This protocol outlines a general procedure for the photolytic cleavage of the CNB protecting group.
Materials:
-
5-Chloro-2-nitrobenzyl protected alcohol (1.0 eq)
-
Methanol (or other suitable solvent, e.g., acetonitrile, dichloromethane)
-
Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths below 300 nm)
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the 5-Chloro-2-nitrobenzyl protected alcohol in methanol in a quartz or Pyrex reaction vessel. The concentration should be sufficiently dilute to allow for efficient light penetration.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.
-
Irradiate the solution with a medium-pressure mercury lamp at room temperature. The use of a Pyrex filter is recommended to prevent unwanted side reactions caused by high-energy UV light.
-
Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude product, containing the deprotected alcohol and the 5-chloro-2-nitrosobenzaldehyde byproduct, can be purified by flash column chromatography on silica gel to isolate the desired alcohol.
Mandatory Visualizations
Caption: Experimental workflow for the protection and deprotection of alcohols.
Caption: Simplified mechanism of photolytic deprotection.
Application Notes and Protocols for 5-Chloro-2-nitrobenzyl alcohol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chloro-2-nitrobenzyl alcohol as a photolabile linker in solid-phase peptide synthesis (SPPS). The information compiled herein is based on established principles of 2-nitrobenzyl-derived photolabile linkers and is intended to serve as a guide for the development of specific experimental protocols.
Introduction
This compound is a derivative of the widely used 2-nitrobenzyl alcohol photolabile linker. In solid-phase peptide synthesis, it serves as a handle to anchor the growing peptide chain to the solid support. The key feature of this linker is its ability to be cleaved from the peptide under neutral conditions by irradiation with UV light, typically in the range of 320-365 nm.[1][2] This orthogonality to the acid- and base-labile protecting groups commonly used in Fmoc and Boc peptide synthesis strategies makes it a valuable tool for the synthesis of protected peptide fragments or for applications where mild cleavage conditions are required.[1] The presence of the chloro-substituent on the aromatic ring is anticipated to modulate the photochemical properties of the linker, potentially influencing the efficiency and kinetics of the cleavage reaction.
Principle of Photocleavage
The photolytic cleavage of 2-nitrobenzyl esters proceeds via an intramolecular redox reaction upon absorption of UV light. The 2-nitro group is reduced to a nitroso group, while the benzylic carbon is oxidized. This rearrangement leads to the release of the carboxylic acid of the peptide and the formation of a 5-chloro-2-nitrosobenzaldehyde byproduct.[1]
Application Highlights
-
Orthogonal Cleavage: Allows for peptide release under neutral conditions, compatible with both Fmoc and Boc SPPS chemistries.[1]
-
Synthesis of Protected Peptides: Enables the generation of fully protected peptide fragments for use in convergent synthesis strategies.
-
Mild Deprotection: Avoids the use of harsh acids like trifluoroacetic acid (TFA) or hydrofluoric acid (HF) for cleavage, which can be beneficial for sensitive peptide sequences.
Experimental Protocols
The following are generalized protocols based on standard procedures for 2-nitrobenzyl-type photolabile linkers. Optimization of reaction times, concentrations, and wavelengths for photolysis is recommended for specific applications.
Protocol 1: Synthesis of 5-Chloro-2-nitrobenzyl Resin
This protocol describes the attachment of this compound to a hydroxymethyl-functionalized resin (e.g., Wang resin or PAM resin).
Materials:
-
Hydroxymethyl resin (e.g., Wang resin, 100-200 mesh, 1.0 mmol/g)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Swell the hydroxymethyl resin in anhydrous DCM for 1 hour in a reaction vessel.
-
Drain the DCM and wash the resin with fresh DCM (3x).
-
In a separate flask, dissolve this compound (3 eq. relative to resin loading) and DMAP (0.1 eq.) in anhydrous DCM.
-
Add DIC (3 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add the activated this compound solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Drain the reaction mixture and wash the resin extensively with DCM (5x), DMF (3x), and finally with DCM (5x).
-
Dry the resin under vacuum.
-
Determine the loading of the linker on the resin using a suitable analytical method (e.g., picric acid titration of a sample cleaved with a strong base).
Protocol 2: Loading of the First Fmoc-Amino Acid
This protocol outlines the esterification of the first N-Fmoc protected amino acid to the 5-Chloro-2-nitrobenzyl resin.
Materials:
-
5-Chloro-2-nitrobenzyl resin
-
Fmoc-amino acid (3-5 eq. relative to resin loading)
-
DIC (3-5 eq.)
-
DMAP (0.1-0.5 eq.)
-
DCM, anhydrous
-
DMF, anhydrous
Procedure:
-
Swell the 5-Chloro-2-nitrobenzyl resin in anhydrous DCM for 1 hour.
-
Drain the DCM and wash the resin with fresh DCM (3x).
-
In a separate flask, dissolve the Fmoc-amino acid (3-5 eq.) and DMAP (0.1-0.5 eq.) in a mixture of DCM and a minimal amount of DMF to ensure solubility.
-
Add DIC (3-5 eq.) to the amino acid solution and stir for 10 minutes at 0 °C.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the Kaiser test.
-
Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin with DCM (5x), DMF (3x), and finally with DCM (5x).
-
Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and pyridine in DCM.
-
Wash the resin as in step 7 and dry under vacuum.
Protocol 3: Solid-Phase Peptide Synthesis (Fmoc-Strategy)
Follow standard Fmoc-SPPS protocols for the elongation of the peptide chain. This involves iterative cycles of:
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF.
-
Washing: Thorough washing with DMF and DCM.
-
Amino Acid Coupling: Activation of the next Fmoc-amino acid with a suitable coupling reagent (e.g., HBTU/HOBt or HATU in the presence of a tertiary amine like DIPEA) and coupling to the deprotected N-terminus of the resin-bound peptide.
-
Washing: Thorough washing with DMF and DCM.
Protocol 4: Photolytic Cleavage of the Peptide from the Resin
This protocol describes the final release of the peptide from the solid support.
Materials:
-
Peptide-bound 5-Chloro-2-nitrobenzyl resin
-
Solvent for photolysis (e.g., DCM, THF, or a mixture with a scavenger)
-
UV lamp (e.g., mercury lamp with a Pyrex filter to block wavelengths below 320 nm)[1]
-
Reaction vessel transparent to the UV wavelength used (e.g., Pyrex or quartz)
Procedure:
-
Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Swell the resin in the chosen photolysis solvent in the photoreactor vessel. A neutral, protic solvent or a mixture containing a scavenger like anisole or a mild base can be used to trap the nitrosobenzaldehyde byproduct.[1]
-
Irradiate the suspension with UV light (e.g., 365 nm) while agitating or stirring. The optimal irradiation time will depend on the peptide sequence, the scale of the synthesis, and the intensity of the light source, and typically ranges from 30 minutes to several hours.[1]
-
Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.
-
Once cleavage is complete, filter the resin and wash it with the photolysis solvent.
-
Combine the filtrate and washings.
-
Evaporate the solvent under reduced pressure to obtain the crude peptide.
-
Purify the peptide by a suitable chromatographic method (e.g., reverse-phase HPLC).
Quantitative Data Summary
Due to the lack of specific published data for this compound in SPPS, the following table is provided as a template for researchers to summarize their own experimental results.
| Parameter | Value | Conditions |
| Linker Loading | Resin type, reaction time | |
| First Amino Acid Loading | Amino acid, equivalents, time | |
| Photocleavage Yield (%) | Peptide sequence, irradiation time, wavelength, solvent | |
| Crude Peptide Purity (%) | HPLC analysis | |
| Isolated Peptide Yield (%) | After purification |
Visualizations
Logical Workflow for SPPS using a Photolabile Linker
Caption: General workflow for solid-phase peptide synthesis using a photolabile linker.
Experimental Workflow for Peptide Synthesis and Cleavage
Caption: Step-by-step experimental workflow for peptide synthesis and photocleavage.
Signaling Pathway of Photocleavage
Caption: Simplified representation of the photocleavage mechanism.
References
Application Notes and Protocols: 5-Chloro-2-nitrobenzyl Alcohol as a Photolabile Linker in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Chloro-2-nitrobenzyl alcohol as a versatile photolabile linker in organic synthesis. Its application is particularly relevant in the development of photocleavable conjugates for controlled release strategies, bioconjugation, and solid-phase synthesis.
Introduction
The 2-nitrobenzyl group is a well-established photolabile protecting group and linker in organic synthesis, prized for its efficient cleavage upon exposure to near-UV light.[1] The introduction of a chloro substituent at the 5-position of the benzyl ring can modulate the electronic properties and, consequently, the photochemical behavior of the linker. This compound serves as a key building block for creating photocleavable ethers, esters, and carbamates, allowing for the temporary attachment and subsequent light-induced release of molecules of interest.
The photocleavage mechanism of o-nitrobenzyl derivatives proceeds via a Norrish Type II reaction. Upon UV irradiation, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which then cleaves to release the linked molecule and 2-nitroso-5-chlorobenzaldehyde.[2][3]
Key Applications
-
Bioconjugation: Used as a linker to attach biomolecules, such as proteins or antibodies, to other molecules or surfaces. For instance, it can be employed to link a fluorescent dye to a protein, enabling the tracking of the protein's movement within living cells.[4]
-
Controlled Drug Delivery: Incorporated into drug delivery systems where the active pharmaceutical ingredient (API) is released at a specific site and time upon light irradiation.
-
Solid-Phase Synthesis: Employed as a linker to attach molecules to a solid support, allowing for multi-step synthesis and facile purification, with the final product being released from the support by photolysis.
-
Photoresponsive Materials: Serves as a precursor for the synthesis of photoresponsive polymers and hydrogels that can change their properties, such as swelling or degradation, when exposed to light.
Quantitative Data
While specific kinetic data for the photocleavage of 5-Chloro-2-nitrobenzyl derivatives are not extensively reported, the following tables summarize data for related o-nitrobenzyl compounds to provide a comparative reference for expected performance. The cleavage is typically a first-order reaction.
Table 1: Photocleavage of Substituted o-Nitrobenzyl Esters
| o-Nitrobenzyl Ester Derivative | Leaving Group | Initial Conc. (mM) | Rate Constant (k) (x 10⁻⁵ s⁻¹) | Half-life (τ) (min) | Reference |
| o-Nitrobenzyl Acetate | Acetate | 29 | 50.8 | 22.7 | [4] |
| 4,5-Dimethoxy-2-nitrobenzyl Acetate | Acetate | 27 | 34.2 | 33.8 | [4] |
| o-Nitrobenzyl Benzoate | Benzoate | 21 | 48.4 | 23.9 | [4] |
| o-Nitrobenzyl Phenyl Carbamate | Phenyl Carbamate | 26 | 149.0 | 7.7 | [4] |
Photolysis conditions: Irradiation with a high-intensity Hg/Xe lamp (with a cutoff wavelength of 320 nm) in solution, with reaction progress monitored by ¹H NMR spectroscopy.[4]
Table 2: Photocleavage Efficiency of o-Nitrobenzyl Ethers
| Compound | Light Source | Irradiation Time | Cleavage/Decomposition | Reference |
| o-Nitrobenzyl Tosylate | 365 nm (1.6 mW/cm²) | 60 min | ~78% | [5] |
| 1-(o-Nitrophenyl)ethyl Tosylate | 365 nm (3.5 mW/cm²) | 10 min | >80% | [5] |
| 1-(o-Nitrophenyl)ethyl Phosphate | 365 nm (3.5 mW/cm²) | 10 min | >80% | [5] |
| 1-(o-Nitrophenyl)ethyl Benzoate | 365 nm (3.5 mW/cm²) | 10 min | >80% | [5] |
| Fam-linker-T₁₀-biotin (on glass surface) | ~340 nm | - | ~80% fluorophore removal | [1][6] |
Experimental Protocols
Protocol 1: Functionalization of this compound to 5-Chloro-2-nitrobenzyl Bromide
This protocol describes the conversion of the alcohol to a more reactive benzyl bromide, which is a versatile intermediate for attaching the linker to various nucleophiles (e.g., amines, thiols, carboxylates).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 equivalent) in CCl₄ in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (5 mol%).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to yield 5-Chloro-2-nitrobenzyl bromide.
Protocol 2: Attachment of the Linker to a Carboxylic Acid (Esterification)
This protocol details the formation of a photocleavable ester linkage between this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Triphenylphosphine oxide (TPPO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve triphenylphosphine oxide (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution in an ice bath and add oxalyl chloride (1.3 equivalents) dropwise. Stir for 10 minutes.
-
Add the carboxylic acid (1 equivalent) and stir for another 10 minutes at room temperature.
-
Add this compound (1.3 equivalents) followed by triethylamine (1 equivalent).
-
Continue stirring at room temperature for 1 hour, monitoring the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to obtain the desired ester.
Protocol 3: Attachment of the Linker to an Alcohol (Etherification)
This protocol outlines the formation of a photocleavable ether linkage.
Materials:
-
This compound
-
Alcohol of interest
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Dimethyl sulfoxide (DMSO)
-
Methanol or Ethanol (as solvent and reagent if forming a methyl or ethyl ether)
Procedure:
-
Dissolve the alcohol of interest (if different from the solvent) and this compound in methanol or ethanol.
-
Add 2,4,6-trichloro-1,3,5-triazine (TCT) (1 equivalent relative to the limiting alcohol).
-
Add dimethyl sulfoxide (DMSO) (1 equivalent) portionwise.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is chemoselective for benzylic alcohols.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Photocleavage of the Linker
This protocol describes the general procedure for the light-induced cleavage of the 5-Chloro-2-nitrobenzyl linker.
Materials:
-
Photocleavable conjugate
-
Suitable solvent (e.g., methanol, dioxane, aqueous buffer)
-
UV lamp (e.g., mercury lamp with a filter for ~365 nm)
-
Reaction vessel transparent to UV light (e.g., quartz)
Procedure:
-
Dissolve the photocleavable conjugate in the chosen solvent in a UV-transparent reaction vessel. The concentration should be optimized for efficient light penetration.
-
Irradiate the solution with a UV lamp, typically at a wavelength between 340 nm and 365 nm.[1][6]
-
The irradiation time will depend on the specific substrate, solvent, and light intensity. Monitor the cleavage progress by a suitable analytical method such as HPLC or LC-MS. Cleavage can be achieved in as little as 10-20 minutes for some substrates.[1][6]
-
After complete cleavage, the released molecule can be isolated from the 2-nitroso-5-chlorobenzaldehyde byproduct by standard purification techniques (e.g., extraction, chromatography).
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitroaromatic compounds can be irritants and potential allergens. Avoid inhalation, ingestion, and skin contact.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding during photocleavage experiments.
These application notes and protocols are intended to serve as a guide. Researchers should optimize reaction conditions for their specific substrates and applications.
References
- 1. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seas.upenn.edu [seas.upenn.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Photodeprotection of 5-Chloro-2-nitrobenzyl Protected Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photolabile protecting groups (PPGs), or "caging" groups, are essential tools in chemical biology and drug development, offering precise spatiotemporal control over the release of bioactive molecules.[1] The ortho-nitrobenzyl (oNB) scaffold is one of the most widely utilized classes of PPGs due to its synthetic accessibility, stability under various chemical conditions, and efficient cleavage upon UV light irradiation.[2][3]
The 5-Chloro-2-nitrobenzyl (5-Cl-oNB) group is a derivative of the classic oNB cage. The introduction of a chlorine atom at the 5-position, an electron-withdrawing group, can modulate the photochemical properties of the protecting group, potentially influencing the absorption wavelength and quantum yield of deprotection. These application notes provide a detailed overview of the photodeprotection mechanism, key performance data, and experimental protocols for the use of the 5-Cl-oNB group for protecting primary and secondary amines.
Mechanism of Photodeprotection
The photodeprotection of 2-nitrobenzyl-based PPGs proceeds via a well-established intramolecular rearrangement, often described as a Norrish Type II reaction.[4] The process is initiated by the absorption of a photon, which promotes the 2-nitrobenzyl group to an excited state. This is followed by a rapid intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group. This generates an aci-nitro intermediate, which subsequently rearranges to release the protected amine and form the 5-chloro-2-nitrosobenzaldehyde byproduct.[5][6] The released amine is typically protonated in situ, preventing it from reacting with the aldehyde byproduct.[7]
Caption: Mechanism of 5-Chloro-2-nitrobenzyl photodeprotection.
Quantitative Data
The efficiency of a photodeprotection reaction is characterized by its molar extinction coefficient (ε) at the irradiation wavelength and its uncaging quantum yield (Φu). While specific data for the 5-Chloro-2-nitrobenzyl carbamate is not extensively published, the values are expected to be comparable to other ortho-nitrobenzyl derivatives. The quantum yield for the related 1-(2-nitrophenyl)ethyl phosphate has been reported to be as high as 0.53.[8] Electron-withdrawing substituents like chlorine generally have a modest effect on the quantum yield of 2-nitrobenzyl systems.[9]
| Protecting Group | λmax (nm) | Molar Extinction (ε, M⁻¹cm⁻¹) | Quantum Yield (Φu) | Typical Solvents | Ref |
| 2-Nitrobenzyl (general) | ~270-350 | 1,000 - 5,000 | 0.01 - 0.6 | Acetonitrile, DMSO, Aqueous Buffers | [8][9] |
| 5-Chloro-2-nitrobenzyl | Not Reported | Not Reported | Not Reported | Acetonitrile, DMSO, Aqueous Buffers | - |
Note: Researchers should experimentally determine the optimal irradiation wavelength and quantum yield for their specific 5-Cl-oNB protected compound and solvent system.
Experimental Protocols
Protocol for Synthesis of 5-Chloro-2-nitrobenzyl (5-Cl-oNB) Protected Amine
This protocol describes a general method for the protection of a primary or secondary amine using 5-chloro-2-nitrobenzyl chloroformate. The chloroformate can be synthesized from 5-chloro-2-nitrobenzyl alcohol.
Materials:
-
Primary or secondary amine
-
This compound
-
Triphosgene or Phosgene
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Part A: Synthesis of 5-Chloro-2-nitrobenzyl Chloroformate
-
Caution: This step involves highly toxic reagents like phosgene or triphosgene and should be performed in a certified fume hood with appropriate personal protective equipment.
-
Dissolve this compound (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of triphosgene (0.4 eq) in anhydrous toluene dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
The reaction progress can be monitored by TLC.
-
Upon completion, evaporate the solvent under reduced pressure to yield the crude 5-chloro-2-nitrobenzyl chloroformate, which can often be used in the next step without further purification.
Part B: Amine Protection
-
Dissolve the amine (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add TEA or DIPEA (1.2 eq).
-
Add a solution of crude 5-chloro-2-nitrobenzyl chloroformate (1.1 eq) in anhydrous DCM dropwise to the stirring amine solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 5-Cl-oNB protected amine.
Protocol for Photodeprotection of 5-Cl-oNB Protected Amine
Materials:
-
5-Cl-oNB protected amine
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol, or buffered aqueous solution)
-
UV lamp (e.g., mercury arc lamp, LED array) with appropriate filters (e.g., Pyrex filter to block wavelengths < 320 nm)[7]
-
Reaction vessel (e.g., quartz or Pyrex cuvette/tube)
-
Analytical HPLC or TLC for monitoring
Procedure:
-
Prepare a stock solution of the 5-Cl-oNB protected amine (e.g., 0.01-0.05 M) in the chosen solvent.[7]
-
Transfer the solution to a suitable UV-transparent reaction vessel.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Place the vessel at a fixed distance from the UV light source. For temperature-sensitive samples, use a water-cooled immersion reactor or a cooling fan.
-
Irradiate the sample with light, typically in the 350-365 nm range.[3] The solution may turn yellow due to the formation of the 5-chloro-2-nitrosobenzaldehyde byproduct.[10]
-
Monitor the progress of the deprotection by taking aliquots at various time points and analyzing them by analytical HPLC or TLC.
-
Continue irradiation until the starting material is fully consumed. Irradiation times can range from minutes to several hours depending on the lamp intensity, concentration, and quantum yield.[3][7]
-
Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified from the photobyproduct by standard methods such as extraction or chromatography, if necessary.
Experimental Workflow
The overall process, from amine protection to photolytic cleavage and analysis, follows a logical sequence.
Caption: General workflow for amine protection and photodeprotection.
Applications and Considerations
-
Caged Compounds: 5-Cl-oNB can be used to cage neurotransmitters, amino acids, and signaling molecules, allowing for their controlled release in biological systems to study cellular processes with high precision.[2]
-
Drug Delivery: This PPG can be incorporated into prodrugs, which remain inactive until irradiated at a specific site, potentially reducing off-target effects.[5]
-
Peptide & Oligonucleotide Synthesis: The stability of the oNB group to acidic and basic conditions allows for its use in solid-phase synthesis strategies.[5][7]
Important Considerations:
-
Byproduct Interference: The 5-chloro-2-nitrosobenzaldehyde byproduct is itself photoactive and can absorb light at the irradiation wavelength, causing an "inner filter" effect that may slow the reaction over time.[7]
-
Side Reactions: The liberated amine can potentially react with the aldehyde byproduct. This is often mitigated by performing the photolysis in slightly acidic or well-buffered solutions.[7]
-
Light Penetration: For applications in biological tissues or dense solutions, the penetration depth of UV light can be a limiting factor. Two-photon excitation strategies can sometimes overcome this limitation.[2][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Caged Compounds Using 5-Chloro-2-nitrobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups, or "caged" compounds, are invaluable tools in chemical biology and drug development, enabling the precise spatiotemporal control of bioactive molecule release using light. The ortho-nitrobenzyl scaffold is a widely utilized photolabile protecting group. This document provides detailed application notes and protocols for the synthesis of caged compounds utilizing 5-Chloro-2-nitrobenzyl alcohol, a versatile precursor for creating photocleavable ethers, esters, and carbamates. The inclusion of a chlorine atom at the 5-position can subtly modify the photochemical properties of the caging group, offering potential advantages in specific applications.
Photochemical Properties
The photophysical and photochemical properties of the caging group are critical for its effective use. The absorption maximum dictates the optimal wavelength of light for uncaging, while the quantum yield of photolysis reflects the efficiency of the release process. While specific data for many 5-Chloro-2-nitrobenzyl-caged compounds are not extensively reported in the literature, the parent alcohol exhibits absorption in the UV range. It is important to experimentally determine these properties for each new caged compound.
| Property | This compound | Reference |
| Absorption Maximum (λmax) | ~265 nm | [1] |
| Molar Extinction Coefficient (ε) | ~6000 M⁻¹cm⁻¹ | [1] |
Synthesis of 5-Chloro-2-nitrobenzyl Bromide
The conversion of this compound to the corresponding bromide is a key step for the subsequent caging of carboxylic acids.
Experimental Protocol
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-Chloro-2-nitrobenzyl bromide. The crude product can be purified by recrystallization or column chromatography if necessary.
Synthesis of Caged Compounds
Caging of Carboxylic Acids (Esterification)
Experimental Protocol:
Materials:
-
Carboxylic acid to be caged
-
5-Chloro-2-nitrobenzyl bromide
-
Cesium carbonate (Cs₂CO₃) or Triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or acetonitrile.
-
Add cesium carbonate (1.1 eq) or triethylamine (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to form the carboxylate salt.
-
Add a solution of 5-Chloro-2-nitrobenzyl bromide (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caging of Amines (Carbamate Formation)
A general and effective method for caging primary and secondary amines involves the formation of a carbamate linkage. This is typically a two-step process where the alcohol is first converted to an activated carbonate, which then reacts with the amine.
Experimental Protocol:
Step 1: Synthesis of 5-Chloro-2-nitrobenzyl phenyl carbonate
Materials:
-
This compound
-
Phenyl chloroformate
-
Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine.
-
Cool the solution to 0 °C and add phenyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 5-Chloro-2-nitrobenzyl phenyl carbonate, which can be purified by column chromatography.
Step 2: Reaction with the Amine
Materials:
-
Amine to be caged
-
5-Chloro-2-nitrobenzyl phenyl carbonate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine (1.0 eq) and a base such as TEA or DIPEA (1.2 eq) in anhydrous DCM or THF.
-
Add a solution of 5-Chloro-2-nitrobenzyl phenyl carbonate (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature until the starting amine is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the resulting caged carbamate by column chromatography.
Uncaging and Analysis
The release of the bioactive molecule from its caged form is achieved by photolysis, typically using a UV light source.
Experimental Protocol for Photolysis
Materials:
-
Caged compound dissolved in a suitable solvent (e.g., buffered aqueous solution, methanol, or acetonitrile)
-
UV lamp (e.g., mercury lamp with appropriate filters or a UV LED)
-
Quartz cuvette or reaction vessel
-
Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, or UV-Vis spectrophotometer)
Procedure:
-
Prepare a solution of the caged compound of known concentration.
-
Transfer the solution to a quartz cuvette or a suitable photoreaction vessel.
-
Irradiate the solution with UV light at a wavelength close to the absorption maximum of the caged compound.
-
At various time points, take aliquots of the solution and analyze them to monitor the disappearance of the caged compound and the appearance of the released molecule and the 5-chloro-2-nitrosobenzaldehyde byproduct.
-
The quantum yield of uncaging (Φu) can be determined by actinometry, comparing the rate of disappearance of the caged compound to that of a well-characterized chemical actinometer under identical irradiation conditions.
Conclusion
This compound serves as a valuable building block for the synthesis of a variety of caged compounds. The protocols outlined in these application notes provide a starting point for researchers to cage a wide range of biologically active molecules containing carboxylic acid or amine functionalities. The successful application of these caged compounds will depend on the careful characterization of their photochemical properties and the optimization of the uncaging conditions for the specific biological system under investigation.
References
Application Notes and Protocols for the Photolysis of 5-Chloro-2-nitrobenzyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photolysis of the 5-Chloro-2-nitrobenzyl (CNB) photolabile protecting group. Included are key photophysical parameters, detailed experimental protocols for photolytic cleavage, and an example of its application in the controlled release of bioactive molecules.
Introduction
The 5-Chloro-2-nitrobenzyl group is a member of the ortho-nitrobenzyl family of photolabile protecting groups, also known as "caged" compounds. These groups are covalently attached to a bioactive molecule, rendering it temporarily inactive. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal precision. This technique is particularly valuable in biological research and drug development for studying dynamic processes such as neurotransmission and cell signaling. The 5-chloro substitution can influence the photophysical properties of the parent 2-nitrobenzyl cage, including its absorption spectrum and quantum yield of photolysis.
Photophysical Properties
The efficiency of photolysis is determined by the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the photoreaction. While specific data for a wide range of 5-Chloro-2-nitrobenzyl-caged compounds is not extensively documented in a single source, the available information and comparison with related nitrobenzyl derivatives allow for the estimation of key parameters.
Table 1: Photophysical Properties of Selected Nitrobenzyl Protecting Groups
| Protecting Group | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Quantum Yield (Φ) | Typical Irradiation Wavelength (nm) |
| 2-Nitrobenzyl | ~260-280 | ~5,000-10,000 | 0.1-0.5 | 254-350 |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~345-355 | ~4,000-5,500 | 0.01-0.1 | 350-365 |
| 5-Chloro-2-nitrobenzyl (CNB) | ~260-280 | ~6,000-12,000 (estimated) | ~0.1-0.3 (estimated) | 254-365 |
| 1-(2-Nitrophenyl)ethyl (NPE) | ~260-280 | ~5,000-10,000 | 0.5-0.7 | 254-350 |
Note: The values for the 5-Chloro-2-nitrobenzyl group are estimated based on the properties of similar nitrobenzyl derivatives. The exact values can vary depending on the caged molecule and the solvent.
Experimental Protocols
The following protocols provide a general framework for the photolysis of 5-Chloro-2-nitrobenzyl caged compounds. Optimization of irradiation time and light intensity is recommended for each specific application.
Protocol 1: General Photolysis in Solution
Objective: To release a bioactive molecule from its 5-Chloro-2-nitrobenzyl caged precursor in a cuvette-based setup.
Materials:
-
5-Chloro-2-nitrobenzyl caged compound of interest
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), Tris buffer, acetonitrile, methanol)
-
Quartz cuvette
-
UV light source (e.g., mercury arc lamp with appropriate filters, UV LED, or laser)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Sample Preparation: Prepare a solution of the 5-Chloro-2-nitrobenzyl caged compound in the desired solvent at a known concentration (typically in the micromolar to millimolar range).
-
Absorbance Measurement: Measure the absorbance spectrum of the solution to confirm the absorption maximum and the absorbance at the intended irradiation wavelength.
-
Irradiation:
-
Place the quartz cuvette containing the sample in the light path of the UV source.
-
Irradiate the sample for a defined period. It is advisable to perform a time-course experiment to determine the optimal irradiation time for the desired level of uncaging.
-
Ensure uniform irradiation of the sample.
-
-
Analysis:
-
Spectrophotometry: Monitor the decrease in the absorbance of the caged compound and/or the appearance of the absorbance of the released molecule or the nitrosobenzaldehyde byproduct.
-
HPLC: Inject an aliquot of the irradiated solution into an HPLC system to separate and quantify the remaining caged compound and the released molecule. Use a pre-established calibration curve for accurate quantification.
-
Protocol 2: Photolysis for Cellular Applications (e.g., Neurotransmitter Uncaging)
Objective: To locally release a caged neurotransmitter (e.g., glutamate or GABA) onto a cultured neuron or in a brain slice preparation.
Materials:
-
5-Chloro-2-nitrobenzyl caged neurotransmitter
-
Artificial cerebrospinal fluid (aCSF) or other appropriate physiological buffer
-
Cell culture or brain slice preparation
-
Microscope equipped for epifluorescence or a dedicated uncaging setup
-
UV light source coupled to the microscope (e.g., laser with beam steering optics or a focused lamp)
-
Electrophysiology or calcium imaging setup to monitor cellular response
Procedure:
-
Preparation of Caged Compound Solution: Dissolve the 5-Chloro-2-nitrobenzyl caged neurotransmitter in the physiological buffer to the desired final concentration (e.g., 100 µM to 5 mM).
-
Application to Biological Preparation: Bath-apply the caged compound solution to the cell culture or brain slice, allowing time for equilibration.
-
Targeted Photolysis:
-
Identify the target cell or subcellular region of interest using the microscope.
-
Deliver a focused pulse of UV light (e.g., from a 355 nm or 365 nm laser) to the target area. The duration and intensity of the light pulse should be optimized to elicit a physiological response without causing photodamage.
-
-
Monitoring Cellular Response:
-
Electrophysiology: Record changes in membrane potential or ion channel currents using patch-clamp or other electrophysiological techniques.
-
Calcium Imaging: Monitor changes in intracellular calcium concentration using a fluorescent calcium indicator.
-
Signaling Pathway and Experimental Workflow
Photolytically Controlled Neurotransmitter Release
The photolysis of caged neurotransmitters is a powerful technique to study synaptic transmission and neuronal signaling. A 5-Chloro-2-nitrobenzyl caged neurotransmitter, such as glutamate, can be used to mimic the release of neurotransmitter from a presynaptic terminal with high precision.
Caption: Workflow for photolytically controlled neurotransmitter release.
This diagram illustrates the experimental workflow for using a 5-Chloro-2-nitrobenzyl caged neurotransmitter to activate a target neuron. The caged compound is applied to the neuron, and a focused pulse of UV light triggers the photolysis event, leading to the localized release of the neurotransmitter. The released neurotransmitter then binds to postsynaptic receptors, initiating a signaling cascade that results in a measurable cellular response, such as depolarization or an increase in intracellular calcium.
Logical Relationship of Photolysis Parameters
The success of a photolysis experiment depends on the interplay between the properties of the caged compound and the parameters of the light source.
Caption: Interdependence of photolysis parameters.
This diagram shows the relationship between the key parameters that determine the efficiency of photorelease. The properties of the caged compound, including its molar extinction coefficient at the chosen wavelength, its quantum yield, and its concentration, combined with the light source parameters of wavelength, intensity, and irradiation duration, all contribute to the overall efficiency of the release of the bioactive molecule. The selection of the irradiation wavelength is critical as it must overlap with the absorption spectrum of the caged compound.
Application Notes and Protocols for Photochemical Cleavage Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, experimental setups, and protocols for conducting photochemical cleavage reactions. This powerful technique enables the precise spatiotemporal control over the release of active molecules, finding wide-ranging applications in drug delivery, proteomics, and materials science.
Introduction to Photochemical Cleavage
Photochemical cleavage, also known as photocleavage or photolysis, is a chemical reaction where a covalent bond is broken upon the absorption of light.[1] This process is central to the design of "caged compounds," where a biologically active molecule is rendered inert by a photolabile protecting group (PPG).[2][3] Irradiation with light of a specific wavelength removes the PPG, releasing the active molecule with high spatial and temporal resolution.[3][4]
The most fundamental principles governing these reactions are the Grotthuss-Draper law, which states that light must be absorbed for a reaction to occur, and the Stark-Einstein law, which posits that one molecule is activated for each photon absorbed.[1][5]
Core Applications
The ability to initiate a reaction with a pulse of light has led to significant advancements in several fields:
-
Photo-triggered Drug Delivery: This approach allows for the site-specific activation of therapeutic agents, minimizing off-target effects.[3][4] Anticancer drugs, for example, can be "caged" and released directly at the tumor site upon light irradiation.[4]
-
Proteomics: Photocleavable linkers and surfactants are used for the affinity purification of proteins, the fabrication of protein microarrays, and in-depth studies of protein-protein interactions.[6][7][8]
-
Caged Compounds in Biology: Researchers use caged compounds to study dynamic cellular processes. For instance, the rapid release of caged neurotransmitters or signaling molecules can be used to probe neuronal circuits and intracellular signaling pathways.[2]
Experimental Setup for Photochemical Cleavage Reactions
A typical experimental setup for a photochemical cleavage reaction consists of a light source, a reaction vessel, and analytical instrumentation for monitoring the reaction progress.
Light Sources
The choice of light source is critical and depends on the absorption spectrum of the photolabile compound.[1] Historically, broad-spectrum mercury vapor lamps have been common.[9] However, modern applications increasingly utilize more precise and efficient sources:
-
Light Emitting Diodes (LEDs): LEDs are often the preferred choice due to their narrow wavelength emission, which minimizes the risk of undesirable side reactions and photodegradation of the sample.[10][11] They also offer long lifetimes, consistent performance, and lower heat generation.[11]
-
Lasers: Lasers provide highly monochromatic and intense light, ideal for applications requiring high spatiotemporal resolution, such as in confocal microscopy for uncaging experiments within single cells.[1]
-
Mercury Lamps: Low, medium, and high-pressure mercury lamps provide a range of wavelengths and intensities.[1][9] Filters are often required to select the desired wavelength.[9]
Reaction Vessels and Equipment
The choice of reaction vessel is dictated by the wavelength of light being used.
-
Quartz Cuvettes/Vessels: For reactions requiring UV light (typically below 350 nm), quartz is essential as it is transparent in this region of the electromagnetic spectrum.[1]
-
Borosilicate Glass (Pyrex): Can be used for reactions that are triggered by visible light.[12]
-
Standard Laboratory Glassware: Beakers, flasks, and vials can be used, often in conjunction with an immersion well setup where the lamp is placed directly into the reaction solution (with a cooling jacket).[9][13]
-
Microreactors: For small-scale reactions and high-throughput screening, microfabricated reactors offer advantages in terms of efficiency and scalability.[12]
Essential ancillary equipment includes:
-
Magnetic stirrer or stir bars to ensure homogenous irradiation of the solution.[2][13]
-
Cooling system (e.g., a fan or circulating water bath) to manage heat generated by high-power lamps.[2][14]
-
UV-blocking safety glasses or enclosures to protect the user from harmful radiation.[15]
-
Spectrophotometer or HPLC system for monitoring the reaction.[16]
Key Experimental Parameters and Data
The efficiency and outcome of a photochemical cleavage reaction are governed by several key parameters.
| Parameter | Description | Typical Values / Considerations |
| Wavelength (λ) | The wavelength of incident light must overlap with the absorption spectrum of the photolabile compound.[1] | Often in the UV-A (320-400 nm) or near-visible range to minimize damage to biological samples.[17] |
| Light Intensity (Irradiance) | The power of the light source per unit area (e.g., in W/cm²). Higher intensity generally leads to faster reaction rates.[18] | Must be carefully controlled to avoid photodamage. Can be measured with a radiospectrometer.[18] |
| Quantum Yield (Φ) | A measure of the efficiency of a photochemical reaction, defined as the number of molecules reacted divided by the number of photons absorbed.[1][19] | Ranges from <0.01 to >0.6. Higher values indicate a more efficient reaction.[20] |
| Reaction Time | The duration of irradiation required to achieve the desired level of cleavage. | Can range from seconds to hours, depending on the quantum yield, light intensity, and concentration.[2] |
| Concentration | The concentration of the photolabile compound affects the amount of light absorbed. | Solutions should be dilute enough to allow for uniform irradiation.[2] |
Detailed Experimental Protocols
Protocol 1: Photochemical Cleavage of a Caged Compound in Solution
This protocol describes the general procedure for the photochemical cleavage of a compound containing a 2-nitrobenzyl photolabile protecting group.
Materials:
-
Caged compound (e.g., 2-nitrobenzyl-caged fluorescein)
-
Appropriate solvent (e.g., buffer solution, acetonitrile)
-
Quartz cuvette or reaction vessel
-
Magnetic stirrer and stir bar
-
UV LED lamp (e.g., 365 nm)
-
HPLC system with a UV-Vis detector
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound in the chosen solvent at a known concentration. The concentration should be adjusted to have an absorbance of less than 0.2 at the irradiation wavelength to ensure uniform light penetration.
-
Initial Analysis: Before irradiation, take an aliquot of the solution and analyze it using HPLC and a spectrophotometer to obtain a baseline reading.
-
Irradiation:
-
Transfer the solution to the quartz reaction vessel and add a stir bar.
-
Place the vessel at a fixed distance from the UV LED lamp. For reproducible results, this distance should be kept constant for all experiments.
-
If using a high-power lamp, ensure a cooling system is in place to maintain a constant temperature.[2]
-
Turn on the stirrer to ensure the solution is well-mixed.
-
Begin irradiation of the sample.
-
-
Reaction Monitoring:
-
At predetermined time intervals, briefly stop the irradiation and take aliquots of the reaction mixture.
-
Analyze the aliquots by HPLC to monitor the decrease in the starting material and the appearance of the cleaved product.
-
The progress of the reaction can also be monitored by observing changes in the UV-Vis absorption or fluorescence spectrum.
-
-
Data Analysis:
-
From the HPLC data, calculate the percentage of the caged compound that has been cleaved at each time point.
-
Plot the concentration of the starting material or product as a function of irradiation time to determine the reaction kinetics.
-
Protocol 2: Determination of Quantum Yield using Chemical Actinometry
This protocol outlines the determination of the quantum yield of a photochemical reaction using potassium ferrioxalate as a chemical actinometer.[21]
Materials:
-
Photolabile compound of interest
-
Potassium ferrioxalate solution (actinometer)
-
1,10-Phenanthroline solution
-
Buffer solution (e.g., sodium acetate)
-
Spectrophotometer
-
The same light source and reaction vessel setup as in Protocol 1
Procedure:
Part A: Photon Flux Determination
-
Irradiate the Actinometer: Fill the quartz reaction vessel with the potassium ferrioxalate solution and irradiate it for a specific period, ensuring that the conversion is kept below 10% to maintain a linear response.
-
Develop the Color: After irradiation, take an aliquot of the actinometer solution and add the 1,10-phenanthroline solution. Allow the color to develop in the dark for at least 10 minutes.[21]
-
Measure Absorbance: Measure the absorbance of the solution at 510 nm.
-
Calculate Fe²⁺ Concentration: Calculate the concentration of the formed Fe²⁺ using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the Fe²⁺-phenanthroline complex at 510 nm is approximately 11,100 M⁻¹cm⁻¹.[21]
-
Calculate Photon Flux (I₀): The photon flux can be calculated using the formula:
-
I₀ = (moles of Fe²⁺ formed) / (Φ_actinometer * time of irradiation * f)
-
Where Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (e.g., ~1.2 at 365 nm), and f is the fraction of light absorbed by the actinometer solution.[21]
-
Part B: Quantum Yield of the Sample
-
Irradiate the Sample: Irradiate a solution of your photolabile compound under the exact same conditions (light source, distance, time) used for the actinometer.
-
Determine Reaction Conversion: Quantify the number of moles of the photoreacted compound using a suitable analytical method like HPLC.
-
Calculate Quantum Yield (Φ_sample):
-
Φ_sample = (moles of sample photoreacted) / (I₀ * time of irradiation * f_sample)
-
Where f_sample is the fraction of light absorbed by the sample solution.
-
Visualizations
Signaling Pathway Diagram
Caption: Photo-triggered drug release signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for photochemical cleavage.
Logical Relationship Diagram
Caption: Factors influencing photochemical cleavage efficiency.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIGHT SOURCE IN PHOTO CHEMISTRY | PPTX [slideshare.net]
- 6. A photocleavable surfactant for top-down proteomics | Springer Nature Experiments [experiments.springernature.com]
- 7. Photocleavage-based affinity purification and printing of cell-free expressed proteins: application to proteome microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Application of Photocleavable Protein Interaction Reporter Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Photochemistry - Phoseon Technology Innovative LED Solutions [phoseon.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. m.youtube.com [m.youtube.com]
- 14. hepatochem.com [hepatochem.com]
- 15. youtube.com [youtube.com]
- 16. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 17. azom.com [azom.com]
- 18. hepatochem.com [hepatochem.com]
- 19. Quantum yield - Wikipedia [en.wikipedia.org]
- 20. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Chloro-2-nitrobenzyl Alcohol in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 5-Chloro-2-nitrobenzyl alcohol as a photocleavable linker in bioconjugation. This compound is a valuable tool for applications requiring the light-induced release of biomolecules, enabling spatiotemporal control over biological processes. The following sections detail the principles, experimental protocols, and quantitative data associated with its use.
Introduction to this compound in Bioconjugation
This compound belongs to the o-nitrobenzyl class of photolabile protecting groups. These compounds are widely used to "cage" a biomolecule, rendering it inactive until a pulse of UV light cleaves the linker and releases the active molecule. This technology is instrumental in studying dynamic cellular processes, targeted drug delivery, and high-resolution bio-patterning.
The key features of this compound and its derivatives in bioconjugation include:
-
Photocleavage: Upon absorption of UV light (typically around 365 nm), the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic C-O bond and the release of the conjugated biomolecule.
-
Stability: The ether or ester linkage formed with the biomolecule is generally stable under physiological conditions in the absence of light.
-
Tunability: The photochemical properties of the o-nitrobenzyl group can be modulated by substituents on the aromatic ring. The chloro- and nitro-substituents on this compound influence its absorption spectrum and cleavage kinetics.
Core Applications
The use of this compound as a photocleavable linker is applicable in a variety of research and development areas:
-
Studying Cell Signaling: Caged signaling molecules (e.g., neurotransmitters, second messengers) can be released at specific times and locations within a cell or tissue to study downstream signaling events. For example, caged ligands for G-protein coupled receptors (GPCRs) can be used to investigate the kinetics of receptor activation and signaling cascades.[1][2]
-
Controlled Drug Delivery: Therapeutic agents can be conjugated to a carrier molecule via a photocleavable linker, allowing for site-specific drug release upon light irradiation, thereby minimizing off-target effects.
-
Proteomics and Protein Function: Photocleavable biotin probes can be used for the affinity purification and subsequent release of interacting proteins, facilitating their identification by mass spectrometry.[3][4] Isotope-coded photocleavable probes also enable quantitative profiling of protein post-translational modifications.[5]
-
Enzyme Kinetics: The rapid release of substrates or inhibitors from a caged precursor allows for the study of fast enzymatic reactions.
Quantitative Data Summary
The efficiency of bioconjugation and photocleavage is critical for the successful application of this compound. The following tables summarize key quantitative parameters. Note that specific values can vary depending on the reaction conditions and the nature of the biomolecule.
| Parameter | Value/Range | Conditions |
| Activation Reaction Yield | ||
| NHS Ester Formation | Typically > 80% | Reaction of the alcohol with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base like pyridine. |
| Conjugation Reaction Yield | ||
| Amine Conjugation (NHS Ester) | 60-90% | Reaction of the NHS ester with primary amines (e.g., lysine residues on proteins) at pH 8.3-8.5. The yield is dependent on the protein and reaction time. |
| Photocleavage Parameters | ||
| Optimal Wavelength | ~365 nm | |
| Quantum Yield (Φ) | 0.1 - 0.6 | The quantum yield for o-nitrobenzyl derivatives can vary. Specific values for 5-chloro-2-nitrobenzyl conjugates should be determined empirically. |
| Cleavage Efficiency | >80% | Dependent on irradiation time, light intensity, and the specific conjugate. |
| Cleavage Half-life (t₁/₂) | Seconds to Minutes | Dependent on light intensity and quantum yield. |
Experimental Protocols
The following are detailed protocols for the activation of this compound, its conjugation to a protein, purification of the conjugate, and subsequent photocleavage.
Protocol 1: Activation of this compound to an NHS Ester
This protocol describes the conversion of the hydroxyl group of this compound to a reactive N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on biomolecules.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold diethyl ether
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add DSC (1.5 equivalents) and anhydrous pyridine (1.5 equivalents) to the solution.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Precipitate the activated product by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.
-
Collect the white precipitate by vacuum filtration and wash it several times with fresh, cold diethyl ether.
-
Dry the final product, 5-Chloro-2-nitrobenzyl-NHS ester, under vacuum.
-
Store the activated linker desiccated at -20°C until use.
Protocol 2: Conjugation of Activated 5-Chloro-2-nitrobenzyl-NHS Ester to a Protein
This protocol details the conjugation of the activated photocleavable linker to primary amine groups (e.g., lysine residues) on a target protein.
Materials:
-
5-Chloro-2-nitrobenzyl-NHS ester
-
Target protein with accessible primary amines
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 (or 0.1 M Phosphate Buffer, pH 8.3-8.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction tubes
-
Shaker/rocker
Procedure:
-
Dissolve the target protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of 5-Chloro-2-nitrobenzyl-NHS ester in anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle shaking.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes to hydrolyze any unreacted NHS ester.
Protocol 3: Purification of the Photocleavable Protein Conjugate
This protocol describes the purification of the protein conjugate from unreacted linker and other small molecules using affinity chromatography, assuming the protein has an affinity tag (e.g., His-tag). Size-exclusion chromatography is an alternative method.
Materials:
-
Quenched reaction mixture from Protocol 2
-
Appropriate affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)
-
Chromatography column
-
Wash Buffer (e.g., PBS with 20 mM imidazole for His-tagged proteins)
-
Elution Buffer (e.g., PBS with 250 mM imidazole for His-tagged proteins)
-
Dialysis tubing or centrifugal filters for buffer exchange
Procedure:
-
Equilibrate the affinity chromatography column with the appropriate binding buffer.
-
Load the quenched reaction mixture onto the column.
-
Wash the column with 5-10 column volumes of Wash Buffer to remove unbound linker and other impurities.
-
Elute the protein conjugate with Elution Buffer.
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Pool the fractions containing the purified conjugate.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or centrifugal filters.
-
Confirm the conjugation and purity by SDS-PAGE and MALDI-TOF mass spectrometry.
Protocol 4: Photocleavage of the Protein Conjugate
This protocol describes the light-induced release of the protein from the photocleavable linker.
Materials:
-
Purified 5-Chloro-2-nitrobenzyl-protein conjugate in a suitable buffer (e.g., PBS)
-
Quartz cuvette or microplate
-
UV light source with a narrow bandpass filter centered at ~365 nm (e.g., mercury arc lamp, UV LED)
-
Analytical instruments for monitoring cleavage (e.g., HPLC, SDS-PAGE, mass spectrometry)
Procedure:
-
Prepare a solution of the protein conjugate at a known concentration in a quartz cuvette or microplate.
-
Irradiate the sample with UV light at ~365 nm. The irradiation time and intensity will need to be optimized depending on the quantum yield of the specific conjugate and the desired extent of cleavage. A starting point could be irradiating for 5-30 minutes with a light source of a few mW/cm².
-
To monitor the progress of the photocleavage, take aliquots at different time points and analyze them by a suitable method. For example, SDS-PAGE can show the appearance of the unmodified protein, and HPLC or mass spectrometry can be used to quantify the released protein and the cleaved linker byproduct.
-
After the desired level of cleavage is achieved, the released protein can be used for downstream applications.
Visualizations
Photocleavage Reaction of a 5-Chloro-2-nitrobenzyl Conjugate
Experimental Workflow for Studying GPCR Signaling with a Caged Ligand
References
- 1. Studying G-protein coupled receptors using caged ligands [morressier.com]
- 2. Caged ligands to study the role of intracellular GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Isotope-Coded Photocleavable Probe for Quantitative Profiling of Protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-2-nitrobenzyl Alcohol Derivatives in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chloro-2-nitrobenzyl alcohol derivatives in polymer science. This class of compounds serves as a versatile photocleavable linker, enabling the synthesis of advanced polymeric materials with light-sensitive properties. Such materials are finding increasing application in fields ranging from drug delivery and tissue engineering to photoresists and surface patterning.
Introduction to this compound Derivatives in Polymer Science
The o-nitrobenzyl group is a well-established photolabile protecting group that can be cleaved upon exposure to UV light. The introduction of a chlorine atom at the 5-position of the benzene ring can modulate the photochemical properties of the molecule, influencing the efficiency and wavelength of photocleavage. In polymer science, these derivatives are typically incorporated into polymer chains as monomers or as crosslinkers. Upon irradiation, the polymer backbone or crosslinks are cleaved, leading to degradation of the polymer, release of encapsulated molecules, or changes in surface properties. This light-triggered response offers precise spatial and temporal control over the material's behavior.
Key Applications:
-
Photodegradable Hydrogels: Crosslinked polymer networks that degrade upon light exposure, enabling the controlled release of cells or therapeutic agents for tissue engineering and drug delivery.
-
Photoresists: Light-sensitive polymers used in microfabrication to create patterns on substrates. The photocleavage of the 5-Chloro-2-nitrobenzyl group can alter the solubility of the polymer, allowing for the development of a positive-tone photoresist.
-
Drug Delivery Systems: Encapsulation of therapeutic agents within a polymer matrix containing 5-Chloro-2-nitrobenzyl linkers allows for on-demand drug release when exposed to a light source.
-
Surface Modification: Immobilization of biomolecules or other functional groups onto a polymer surface via a photocleavable linker enables the light-mediated patterning of surfaces.
Synthesis of Polymers Containing 5-Chloro-2-nitrobenzyl Moieties
A common approach to incorporate the 5-Chloro-2-nitrobenzyl group into a polymer is through the synthesis of a corresponding acrylate or methacrylate monomer, followed by polymerization.
Synthesis of 5-Chloro-2-nitrobenzyl Acrylate
Reaction Scheme:
Caption: Synthesis of 5-Chloro-2-nitrobenzyl acrylate.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Chloro-2-nitrobenzyl acrylate.
Polymerization of 5-Chloro-2-nitrobenzyl Acrylate
Workflow for Free Radical Polymerization:
Caption: Free radical polymerization workflow.
Experimental Protocol:
-
Dissolve 5-Chloro-2-nitrobenzyl acrylate and a radical initiator such as azobisisobutyronitrile (AIBN) in an appropriate solvent (e.g., toluene, dioxane).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to a temperature suitable for the initiator (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere.
-
Allow the polymerization to proceed for a specified time to achieve the desired molecular weight and conversion.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent, such as methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Photocleavage of Polymers Containing 5-Chloro-2-nitrobenzyl Moieties
The photocleavage of the o-nitrobenzyl group proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected group and form a 2-nitrosobenzaldehyde derivative.
Photocleavage Mechanism:
Caption: Photocleavage mechanism of the o-nitrobenzyl group.
Experimental Protocol for Photocleavage:
-
Prepare a solution of the polymer containing the 5-Chloro-2-nitrobenzyl moiety in a suitable solvent (e.g., THF, DMF, or an aqueous buffer for hydrogels).
-
Transfer the solution to a quartz cuvette or a suitable reaction vessel that is transparent to UV light.
-
Irradiate the solution with a UV lamp, typically with a wavelength centered around 365 nm. The irradiation time and intensity will depend on the polymer concentration, the quantum yield of cleavage, and the desired extent of degradation.
-
Monitor the photocleavage process by techniques such as UV-Vis spectroscopy (observing the disappearance of the o-nitrobenzyl absorbance and the appearance of the nitrosobenzaldehyde absorbance), gel permeation chromatography (GPC) to track changes in molecular weight, or NMR spectroscopy.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and photocleavage of polymers containing o-nitrobenzyl derivatives. Note that specific values for the 5-chloro derivative may vary and should be determined experimentally.
| Parameter | Typical Value | Conditions/Notes |
| Monomer Synthesis | ||
| 5-Chloro-2-nitrobenzyl acrylate Yield | 70-90% | Based on esterification of the corresponding alcohol. |
| Polymerization | ||
| Polymer Yield | 60-85% | Free radical polymerization. |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Controlled by monomer/initiator ratio and reaction time. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | For conventional free radical polymerization. |
| Photocleavage | ||
| Cleavage Wavelength | ~365 nm | Typical for o-nitrobenzyl derivatives. |
| Photocleavage Efficiency | Varies | Dependent on irradiation time, intensity, and polymer matrix. |
| Quantum Yield (Φ) | 0.01 - 0.1 | In solution, can be lower in the solid state. |
Applications in Drug Delivery
Photodegradable polymers based on 5-Chloro-2-nitrobenzyl derivatives can be formulated into nanoparticles or hydrogels for the controlled release of therapeutic agents.
Workflow for Drug Encapsulation and Release:
Caption: Drug encapsulation and light-triggered release.
Protocol for Drug Release Study:
-
Prepare drug-loaded nanoparticles using a method such as nanoprecipitation or emulsion evaporation.
-
Suspend the nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS).
-
Divide the suspension into two groups: one control group kept in the dark and one experimental group exposed to UV light (e.g., 365 nm) for specific time intervals.
-
At predetermined time points, centrifuge the samples and collect the supernatant.
-
Quantify the amount of released drug in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time for both the dark control and the UV-irradiated samples to demonstrate light-triggered release.
These application notes and protocols provide a foundation for researchers to explore the potential of this compound derivatives in the development of novel photoresponsive polymers for a wide range of applications. It is recommended to consult the primary literature for more specific and detailed experimental conditions.
Application Notes and Protocols for Protecting Carboxylic Acids with 5-Chloro-2-nitrobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5-Chloro-2-nitrobenzyl alcohol as a photolabile protecting group for carboxylic acids. This method is particularly valuable in multi-step organic synthesis, peptide synthesis, and the development of caged compounds where controlled release of a carboxylic acid is required.
Introduction
Photolabile protecting groups (PPGs) are essential tools in chemical synthesis, allowing for the masking and subsequent rapid and clean deprotection of functional groups using light. The 5-Chloro-2-nitrobenzyl group is a member of the widely used nitrobenzyl family of PPGs. The introduction of a chlorine atom at the 5-position can modulate the electronic properties and photolytic behavior of the protecting group. This group is typically introduced via esterification of a carboxylic acid with this compound and is removed by irradiation with UV light, typically in the range of 320-365 nm. The deprotection mechanism proceeds via a Norrish Type II rearrangement, yielding the free carboxylic acid and 5-chloro-2-nitrosobenzaldehyde as the byproduct.[1]
Advantages of 5-Chloro-2-nitrobenzyl Protecting Group
-
Traceless Deprotection: Removal is achieved with light, avoiding the need for harsh chemical reagents that could affect other sensitive functional groups in the molecule.[1]
-
Orthogonality: This protecting group is stable to a variety of chemical conditions, allowing for selective deprotection in the presence of other protecting groups.
-
Spatial and Temporal Control: The use of light allows for precise control over when and where the deprotection occurs, which is particularly useful in biological applications and material science.[1]
Experimental Protocols
Protection of Carboxylic Acids
The esterification of a carboxylic acid with this compound can be achieved through several standard methods. The choice of method will depend on the specific substrate, its steric hindrance, and the presence of other functional groups.
Method A: Fischer-Speier Esterification (Acid Catalysis)
This method is a classical approach suitable for simple carboxylic acids.
-
Reaction Scheme: R-COOH + HOCH₂-(5-Cl, 2-NO₂)-C₆H₃ → R-COOCH₂-(5-Cl, 2-NO₂)-C₆H₃ + H₂O
-
Protocol:
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., toluene, dichloromethane).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) (0.1 eq).
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The use of a Dean-Stark apparatus is recommended to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-Chloro-2-nitrobenzyl ester.
-
Method B: Steglich Esterification (DCC/DMAP Coupling)
This method is suitable for more sensitive or sterically hindered carboxylic acids and is generally performed under milder conditions.
-
Reaction Scheme: R-COOH + HOCH₂-(5-Cl, 2-NO₂)-C₆H₃ + DCC → R-COOCH₂-(5-Cl, 2-NO₂)-C₆H₃ + DCU
-
Protocol:
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute hydrochloric acid (e.g., 1 M HCl) to remove any remaining DMAP, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Method C: Mitsunobu Reaction
This reaction is known for its mild conditions and inversion of stereochemistry at the alcohol, though for the achiral this compound, this is not a factor. It is a reliable method for a wide range of substrates.
-
Reaction Scheme: R-COOH + HOCH₂-(5-Cl, 2-NO₂)-C₆H₃ + PPh₃ + DEAD → R-COOCH₂-(5-Cl, 2-NO₂)-C₆H₃ + Ph₃P=O + EtO₂C-NH-NH-CO₂Et
-
Protocol:
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
-
Data Presentation: Protection of Carboxylic Acids
| Method | Typical Reagents | Solvent | Temperature | Typical Yield | Purification |
| Fischer Esterification | H₂SO₄ or p-TsOH (cat.) | Toluene, DCM | Reflux | Moderate to Good | Column Chromatography, Recrystallization |
| Steglich Esterification | DCC, DMAP (cat.) | DCM, THF | 0 °C to RT | Good to Excellent | Filtration, Column Chromatography |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | THF, DCM | 0 °C to RT | Good to Excellent | Column Chromatography |
Note: Yields are general and can vary significantly based on the specific carboxylic acid substrate.
Deprotection of 5-Chloro-2-nitrobenzyl Esters
The removal of the 5-Chloro-2-nitrobenzyl group is achieved by photolysis.
-
Reaction Scheme: R-COOCH₂-(5-Cl, 2-NO₂)-C₆H₃ + hν → R-COOH + OHC-(5-Cl, 2-NO)-C₆H₃
-
Protocol:
-
Dissolve the 5-Chloro-2-nitrobenzyl ester in a suitable solvent that is transparent in the near-UV region (e.g., methanol, ethanol, acetonitrile, or aqueous buffer solutions). The concentration should be low enough to ensure efficient light penetration.
-
Place the solution in a quartz reaction vessel or a vessel made of UV-transparent material.
-
Irradiate the solution with a UV lamp, typically a medium-pressure mercury lamp or a UV LED, with an emission wavelength in the range of 320-365 nm. The optimal wavelength may need to be determined empirically.
-
Monitor the progress of the deprotection by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by extraction or chromatography to remove the 5-chloro-2-nitrosobenzaldehyde byproduct. An acidic or basic wash can be employed to separate the carboxylic acid from the neutral byproduct.
-
Data Presentation: Deprotection of 5-Chloro-2-nitrobenzyl Esters
| Parameter | Typical Value/Condition | Notes |
| Wavelength | 320 - 365 nm | The exact wavelength may influence the quantum yield and reaction time. |
| Solvent | Methanol, Ethanol, Acetonitrile, Aqueous Buffers | Must be transparent at the irradiation wavelength. |
| Irradiation Time | Minutes to Hours | Dependent on the lamp intensity, concentration, and quantum yield. |
| Quantum Yield | Not specifically reported, but related nitrobenzyl groups have quantum yields in the range of 0.01 to 0.3.[2] | The quantum yield is a measure of the efficiency of the photoreaction. |
Visualizations
Reaction Workflow
Caption: General workflow for the protection and deprotection of a carboxylic acid.
Signaling Pathway Analogy: Caged Compound Release
Caption: Conceptual pathway for the light-induced release of a bioactive molecule.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Photolytic Cleavage of 5-Chloro-2-nitrobenzyl Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the photolytic cleavage of 5-Chloro-2-nitrobenzyl (5-Cl-2-NB) esters.
Troubleshooting Guides
This section addresses common issues encountered during the photolytic cleavage of 5-Chloro-2-nitrobenzyl esters.
Issue 1: Slow or Incomplete Cleavage
Question: My photolytic cleavage reaction is very slow or does not go to completion. What are the potential causes and how can I improve the reaction rate?
Answer:
Slow or incomplete cleavage of 5-Cl-2-NB esters can be attributed to several factors. Here is a systematic guide to troubleshoot this issue:
-
Irradiation Wavelength and Intensity: The choice of wavelength is critical for efficient cleavage. While o-nitrobenzyl esters typically absorb in the UV range, the optimal wavelength may vary. Ensure your light source emits at a wavelength that is strongly absorbed by the 5-Cl-2-NB chromophore. An increase in light intensity can also accelerate the reaction rate, but care must be taken to avoid sample degradation.
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction kinetics. Protic solvents, such as alcohols, can participate in the reaction mechanism and may affect the stability of intermediates. It is recommended to screen a variety of solvents (e.g., acetonitrile, methanol, buffered aqueous solutions) to find the optimal medium for your specific substrate.
-
pH of the Medium: The pH of the reaction medium can impact the stability of the aci-nitro intermediate, a key species in the cleavage mechanism. For applications in aqueous media, buffering the solution is crucial. The optimal pH may need to be determined empirically for your system.
-
Concentration Effects: At higher concentrations of the ester, the solution's absorbance may be too high, leading to an "inner filter effect." This means that light is absorbed by the solution before it can penetrate and excite all the molecules, resulting in slower overall conversion. Diluting the sample can often mitigate this issue.
-
Oxygen Content: The presence of dissolved oxygen can sometimes quench the excited state of the chromophore, reducing the efficiency of the photolysis. For sensitive applications, degassing the solvent by sparging with an inert gas (e.g., nitrogen or argon) prior to and during irradiation may improve the cleavage yield.
Issue 2: Formation of Undesired Byproducts
Question: I am observing significant formation of byproducts in my reaction mixture, complicating purification. What are these byproducts and how can I minimize their formation?
Answer:
The primary byproduct of the photolytic cleavage of 2-nitrobenzyl esters is the corresponding 2-nitrosobenzaldehyde derivative, in this case, 5-chloro-2-nitrosobenzaldehyde. This byproduct itself can be photoreactive and may lead to secondary reactions, especially under prolonged irradiation.
-
Minimize Irradiation Time: The most effective way to reduce byproduct formation is to minimize the total irradiation time. Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC, or NMR) and stop the reaction as soon as the desired level of cleavage is achieved.
-
Wavelength Selection: Using a longer wavelength of irradiation, if sufficient for the primary photolysis, can sometimes reduce the likelihood of secondary photoreactions of the byproducts.
-
Scavengers: In some cases, the addition of scavengers can help to trap reactive intermediates or byproducts. However, the choice of scavenger is highly dependent on the specific reaction and should be approached with caution to avoid interference with the desired cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photolytic cleavage of 5-Chloro-2-nitrobenzyl esters?
A1: The photolysis of 2-nitrobenzyl esters proceeds through a well-established intramolecular rearrangement. Upon absorption of a photon, the nitro group is excited and abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the protected carboxylic acid and the formation of 5-chloro-2-nitrosobenzaldehyde.
Q2: What is the expected quantum yield for the cleavage of 5-Chloro-2-nitrobenzyl esters?
Q3: How does the chloro-substituent at the 5-position affect the photolytic cleavage?
A3: The electronic nature of substituents on the aromatic ring can influence the photolysis kinetics. A chloro group is generally considered to be electron-withdrawing through induction but electron-donating through resonance. Its net effect on the reaction rate compared to an unsubstituted 2-nitrobenzyl ester may not be straightforward and can be substrate-dependent. However, the general mechanism of cleavage is expected to remain the same.
Q4: Can I monitor the progress of the photolytic cleavage reaction in real-time?
A4: Yes, real-time monitoring is highly recommended to optimize the reaction and minimize byproduct formation. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose. You can take aliquots from the reaction mixture at different time points and analyze the disappearance of the starting material and the appearance of the cleaved product. UV-Vis spectroscopy can also be used if there is a distinct change in the absorption spectrum upon cleavage.
Quantitative Data
The following table summarizes photolysis rate constants for various ortho-nitrobenzyl esters, which can serve as a reference for estimating the reactivity of 5-Chloro-2-nitrobenzyl esters. Note that the reaction rates are highly dependent on the specific experimental conditions.
| Ester Derivative | Rate Constant (k) [s⁻¹] | Leaving Group Acidity (pKa) | Reference |
| Acetyl ester | 34.1 x 10⁻⁵ | 4.76 | [1] |
| Benzyl ester | 48.4 x 10⁻⁵ | 4.20 | [1] |
| 4-Fluoro-benzyl ester | 54.1 x 10⁻⁵ | 4.14 | [1] |
| Phenyl carbamate | 149.3 x 10⁻⁵ | N/A | [1] |
Data from a study on various ortho-nitrobenzyl esters, providing a general reference for cleavage kinetics.[1]
Experimental Protocols
Protocol 1: General Procedure for Photolytic Cleavage
-
Sample Preparation: Dissolve the 5-Chloro-2-nitrobenzyl ester in a suitable solvent (e.g., HPLC-grade acetonitrile, methanol, or a buffered aqueous solution) in a quartz or borosilicate glass reaction vessel. The concentration should be optimized to ensure sufficient light penetration (typically in the micromolar to low millimolar range).
-
Degassing (Optional): If oxygen sensitivity is a concern, degas the solution by bubbling a stream of inert gas (e.g., nitrogen or argon) through it for 15-30 minutes.
-
Irradiation: Place the reaction vessel in a photolysis apparatus equipped with a suitable UV lamp (e.g., a mercury lamp with appropriate filters). The distance from the lamp and the temperature should be kept constant. Irradiate the sample for a predetermined amount of time or until reaction monitoring indicates completion.
-
Work-up: After irradiation, the solvent can be removed under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography, preparative HPLC, or recrystallization to isolate the cleaved carboxylic acid.
Protocol 2: Monitoring Reaction Progress by HPLC
-
Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can effectively separate the starting 5-Chloro-2-nitrobenzyl ester from the cleaved carboxylic acid and the 5-chloro-2-nitrosobenzaldehyde byproduct. A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of an acid modifier like trifluoroacetic acid or formic acid) is often effective.
-
Calibration: Prepare standard solutions of the starting material and, if available, the expected products to determine their retention times and response factors.
-
Sampling: At regular intervals during the photolysis, withdraw a small aliquot of the reaction mixture.
-
Analysis: Dilute the aliquot with the mobile phase and inject it into the HPLC system.
-
Quantification: Determine the percentage of starting material remaining and product formed by integrating the respective peak areas in the chromatogram. This will allow you to plot the reaction progress over time and determine the optimal irradiation duration.
Visualizations
Caption: Mechanism of photolytic cleavage of 5-Chloro-2-nitrobenzyl esters.
Caption: General experimental workflow for optimizing photolytic cleavage.
References
Technical Support Center: 5-Chloro-2-nitrobenzyl Alcohol Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Chloro-2-nitrobenzyl alcohol as a photolabile protecting group.
Troubleshooting Guide
This guide addresses common issues encountered during the photolytic deprotection of substrates protected with this compound.
| Issue | Potential Cause | Recommended Action |
| Incomplete Deprotection | Insufficient Irradiation Time or Intensity: The reaction may not have received enough photons to go to completion. | - Increase the irradiation time. - Ensure the light source is at the optimal wavelength (typically 350-365 nm for nitrobenzyl groups). - Check the age and output of your lamp. |
| Light Absorption by Byproducts: The primary byproduct, 5-chloro-2-nitrosobenzaldehyde, and its subsequent products (e.g., azo dimers) can absorb light at the same wavelength used for deprotection, acting as an internal filter and reducing reaction efficiency. | - Consider adding a scavenger for the aldehyde byproduct, such as semicarbazide hydrochloride, to the reaction mixture.[1] - Monitor the reaction by TLC or HPLC and stop at the optimal time before significant byproduct accumulation. | |
| Poor Solvent Choice: The solvent can influence the reaction quantum yield and the stability of intermediates. | - Acetonitrile is a commonly used solvent for these reactions.[2] - Ensure the solvent is transparent at the irradiation wavelength. - For substrates with poor solubility, consider solvent mixtures, but verify their compatibility with the photolysis. | |
| Low Yield of Deprotected Product | Formation of Side Products: Besides the expected 5-chloro-2-nitrosobenzaldehyde, other side reactions can occur, consuming the starting material or the desired product. | - Optimize reaction conditions (solvent, temperature, wavelength) to minimize side reactions. - Use of aldehyde trapping agents can prevent further reactions of the primary byproduct.[1] |
| Substrate Degradation: The substrate itself might be sensitive to the UV irradiation or the reaction conditions. | - Reduce the irradiation time by using a higher intensity lamp. - If possible, use a longer wavelength of light if the substrate has a known UV sensitivity at lower wavelengths. - Ensure the reaction is performed under an inert atmosphere if the substrate is oxygen-sensitive. | |
| Workup Issues: The desired product might be lost during extraction or purification. | - Optimize the workup procedure to ensure efficient extraction of the product. - Choose an appropriate chromatography method for purification. | |
| Formation of Colored Impurities | Azo Compound Formation: The 5-chloro-2-nitrosobenzaldehyde byproduct can dimerize to form a colored azo compound, which can complicate purification. | - This is a known side reaction for nitrobenzyl deprotections.[3] - The use of an aldehyde scavenger can mitigate this issue.[1] - Purification by column chromatography is usually effective in removing these colored impurities. |
| Reaction Stalls or is Sluggish | Inappropriate Wavelength: The absorption maximum of the 5-Chloro-2-nitrobenzyl group is crucial for efficient photolysis. | - Ensure your light source emits at or near the absorption maximum of the protected compound (typically in the 350-365 nm range).[4] |
| Concentration Effects: At high concentrations, intermolecular quenching or byproduct filtering effects can be more pronounced. | - Try running the reaction at a lower concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of the deprotection of 5-Chloro-2-nitrobenzyl protected alcohols?
The primary byproduct is 5-chloro-2-nitrosobenzaldehyde. This is formed through an intramolecular rearrangement of the excited nitrobenzyl group.[3]
Q2: My reaction mixture turns yellow/orange. Is this normal?
Yes, this is a common observation. The color is often due to the formation of byproducts, particularly the dimerization of 5-chloro-2-nitrosobenzaldehyde to form a colored azo compound.[3] While this indicates the reaction is proceeding, it can also signify the accumulation of light-absorbing species that may slow down the deprotection.
Q3: Can I use a different wavelength for the deprotection?
The optimal wavelength for deprotection of nitrobenzyl groups is typically in the UV-A range, around 350-365 nm.[4] Using a much lower or higher wavelength may result in inefficient deprotection or could potentially lead to degradation of your substrate. The choice of wavelength can sometimes be used for orthogonal deprotection if other photolabile groups are present.
Q4: How can I monitor the progress of the deprotection reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spots/peaks of the starting material, the deprotected product, and the byproducts, you can determine the optimal reaction time.
Q5: Are there any non-photolytic methods to cleave a 5-Chloro-2-nitrobenzyl ether?
While photolysis is the most common method, there is evidence that o- and p-nitrobenzyl ethers can be cleaved using 20% aqueous sodium hydroxide in methanol at elevated temperatures (e.g., 75 °C). This reaction is thought to proceed via an oxidation at the benzylic position by dissolved oxygen.[5]
Experimental Protocols
General Protocol for Photolytic Deprotection
-
Preparation: Dissolve the 5-Chloro-2-nitrobenzyl protected substrate in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel. The concentration should be optimized for your specific substrate, but starting with a dilute solution (e.g., 0.01 M) is recommended to minimize byproduct interference.
-
Inert Atmosphere (Optional but Recommended): Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can sometimes participate in side reactions.
-
Irradiation: Irradiate the solution with a UV lamp, typically at 350 or 365 nm. The reaction vessel should be placed at a consistent and optimal distance from the lamp. The reaction progress should be monitored periodically by TLC or HPLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography on silica gel.
HPLC Analysis of 5-Chloro-2-nitrobenzaldehyde
This method can be used to monitor the formation of the primary byproduct.
| Parameter | Condition |
| Column | Reverse Phase C18 |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid). A typical gradient might be from 30% to 90% acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This is a general guideline. The specific mobile phase composition and gradient may need to be optimized for your specific reaction mixture.
Visualizations
Deprotection Pathway and Side Reaction
Caption: Proposed pathway for the photolytic deprotection and a key side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete deprotection reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formation of o-Nitrosobenzaldehyde during Photolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photolytic formation of o-nitrosobenzaldehyde, a key intermediate in the cleavage of o-nitrobenzyl (oNB) photolabile protecting groups.
Troubleshooting Guides
This section addresses specific issues that may arise during the photolysis of o-nitrobenzaldehyde (o-NBA) or oNB-protected compounds to generate o-nitrosobenzaldehyde.
Issue 1: Low Yield of Deprotected Product or Incomplete Photolysis
Possible Causes:
-
Insufficient Photon Flux: The light source may not be providing enough photons at the appropriate wavelength to drive the reaction to completion.
-
Incorrect Wavelength: The wavelength of the light source may not optimally match the absorption maximum of the o-nitrobenzyl chromophore. Most oNB derivatives have an absorption maximum in the UV-A range (350-405 nm).[1]
-
High Concentration of Starting Material: At high concentrations, the starting material can act as an inner filter, preventing light from penetrating the solution and reaching all molecules.[2]
-
Low Quantum Yield: The intrinsic efficiency of the photochemical reaction for your specific substrate may be low. Quantum yields for uncaging can range from 0.1% to 1%.[3] The nature of the leaving group can also significantly impact the quantum yield.[4]
-
Photodegradation of the Product: The desired o-nitrosobenzaldehyde product is itself photolabile and can decompose upon prolonged exposure to UV light.[5]
Solutions:
-
Actinometry: Quantify the photon flux of your light source using a chemical actinometer like o-nitrobenzaldehyde itself to ensure it is sufficient. A recommended quantum yield for o-nitrobenzaldehyde photolysis is 0.41.[6][7]
-
Wavelength Selection: Use a band-pass filter to select the optimal wavelength for your specific oNB derivative, typically around 365 nm.[6]
-
Concentration Optimization: Prepare a solution with a concentration that ensures sufficient light absorption without significant inner filter effects.[6] Consider diluting the sample if you observe a decrease in the reaction rate over time.
-
Reaction Monitoring: Monitor the reaction progress over time using techniques like HPLC or ¹H NMR to determine the optimal irradiation time and avoid product degradation.[6][8]
-
Solvent Choice: The solvent can influence the quantum yield. Ensure you are using a solvent appropriate for your substrate and the photochemical reaction.[6]
Issue 2: Formation of Insoluble Precipitates or Colored Byproducts
Possible Causes:
-
Oligomerization of o-nitrosobenzaldehyde: o-Nitrosobenzaldehyde is unstable and can rapidly decompose, especially under thermal and photochemical conditions, to form oligomers with azo and amide linkages.[5][9] These oligomers are often colored and may be insoluble.
-
Secondary Photoreactions: Prolonged irradiation can lead to secondary photoreactions of the primary photoproducts, resulting in a complex mixture of byproducts.[10] Dimerization of o-nitrosobenzaldehyde can form azobenzene groups.[10]
Solutions:
-
Minimize Irradiation Time: As determined by reaction monitoring, use the shortest irradiation time necessary for complete conversion of the starting material to minimize byproduct formation.
-
Trapping Agents: If the goal is not to isolate o-nitrosobenzaldehyde but to study the deprotection, consider adding a trapping agent. Dienes can effectively trap the nitroso group via a hetero-Diels-Alder reaction, preventing oligomerization.[5][9]
-
Temperature Control: If using a high-power lamp, a cooling system may be necessary to maintain a constant and low temperature, as o-nitrosobenzaldehyde decomposition is also thermally driven.[5][6]
-
Purification: If isolation of the deprotected product is the goal, purification techniques such as column chromatography, recrystallization, or extraction will be necessary to remove the o-nitrosobenzaldehyde byproduct and other impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected quantum yield for the photolysis of o-nitrobenzyl compounds?
A1: The quantum yield (Φ) for the photochemical cleavage of o-nitrobenzyl compounds can vary significantly depending on the specific molecule, the solvent, and the excitation wavelength. For the parent o-nitrobenzaldehyde, a quantum yield of around 0.41 to 0.50 is often cited.[6][7] However, for other o-nitrobenzyl protected compounds, the quantum yields of uncaging are typically in the range of 0.1% to 1%.[3] The nature of the leaving group has a strong influence on the quantum efficiency.[4]
Q2: How can I monitor the progress of the photolysis reaction?
A2: You can monitor the reaction by taking aliquots at different time points and analyzing them using:
-
High-Performance Liquid Chromatography (HPLC): To quantify the disappearance of the starting material and the appearance of the product(s).[6]
-
UV-Vis Spectroscopy: To observe the changes in the absorption spectrum as the o-nitrobenzyl chromophore is consumed.
-
¹H NMR Spectroscopy: To follow the changes in the proton signals of the starting material and products. This can be done in situ with a compatible setup.[2]
Q3: Is o-nitrosobenzaldehyde stable after its formation?
A3: No, o-nitrosobenzaldehyde is generally unstable. It can rapidly decompose under both thermal and photochemical conditions to form oligomers containing azo and amide linkages.[5][9] This instability is a critical factor to consider in experiments where o-nitrosobenzaldehyde is a byproduct.
Q4: What are the common side reactions during the photolysis of o-nitrobenzaldehyde?
A4: The primary side reactions involve the subsequent reactions of the initially formed o-nitrosobenzaldehyde. These include:
-
Oligomerization: Formation of trimers and other oligomers through azo and amide linkages.[5]
-
Dimerization: Formation of azobenzene derivatives.[10] In the gas phase, photolysis of o-nitrobenzaldehyde can also lead to the formation of OH radicals.[11]
Q5: How can I purify my desired product from the o-nitrosobenzaldehyde byproduct?
A5: Standard purification techniques can be used to remove the o-nitrosobenzaldehyde byproduct and its derivatives. These include:
-
Column chromatography
-
Recrystallization
-
Extraction[1] The choice of method will depend on the properties of your desired product.
Quantitative Data
Table 1: Quantum Yields for Photolysis of o-Nitrobenzyl Derivatives
| Compound/Reaction | Wavelength (nm) | Solvent | Quantum Yield (Φ) |
| 2-Nitrobenzaldehyde Photolysis | 300-400 | Water | 0.41 - 0.50 |
| 2-Nitrobenzaldehyde Photolysis | 351 | Aqueous Solution | ~0.65 |
| 2-Nitrobenzyl Alcohol Photolysis | Not Specified | Various | ~0.60 |
| 2-Nitrophenylalanine Peptide Cleavage | 365 | PBS | 0.07 ± 0.01 |
| o-Nitrobenzyl caged fluorescent coumarins (various) | Not Specified | Various | 0.001 - 0.01 |
Data sourced from BenchChem Application Notes.[6]
Experimental Protocols
Protocol 1: General Photochemical Cleavage of an o-Nitrobenzyl Protected Compound
Materials:
-
o-Nitrobenzyl protected compound of interest
-
Appropriate solvent (e.g., buffered solution, organic solvent)
-
Quartz cuvette or reaction vessel
-
UV light source (e.g., Mercury arc lamp, UV LED)
-
Band-pass filter for wavelength selection (e.g., 365 nm)
-
Stir plate and stir bar
-
Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Prepare a solution of the o-nitrobenzyl protected compound in the chosen solvent at a known concentration. The concentration should be optimized to ensure adequate light absorption while minimizing inner filter effects.[6]
-
Actinometry (Optional but Recommended): To determine the photon flux of the light source, perform chemical actinometry using a standard, such as o-nitrobenzaldehyde, for which the quantum yield is well-established (Φ ≈ 0.41).[6]
-
Photolysis Setup:
-
Transfer the sample solution to a quartz reaction vessel.
-
Place a stir bar in the vessel and place it on a stir plate to ensure homogeneity during irradiation.
-
Position the vessel at a fixed distance from the UV light source. For high-power lamps, use a cooling system to maintain a constant temperature.[6]
-
-
Irradiation: Irradiate the sample for a predetermined duration. The required time depends on the quantum yield, sample concentration, and light source intensity.
-
Reaction Monitoring: At regular intervals, withdraw aliquots from the reaction mixture and analyze them using a suitable analytical technique (e.g., HPLC, UV-Vis) to monitor the disappearance of the starting material and the formation of the product.[6]
-
Data Analysis: From the monitoring data, determine the reaction rate. If actinometry was performed, the quantum yield of the reaction can be calculated.
-
Work-up and Purification: Once the reaction is complete, the desired product can be isolated and purified from the o-nitrosobenzaldehyde byproduct and other impurities using standard laboratory techniques.
Visualizations
Caption: Experimental workflow for the photolysis of an o-nitrobenzyl protected compound.
Caption: Simplified reaction pathway for the photolysis of o-nitrobenzyl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
improving the quantum yield of 5-Chloro-2-nitrobenzyl uncaging
Welcome to the technical support center for 5-Chloro-2-nitrobenzyl (CNB) and related photoremovable protecting groups (PPGs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their uncaging experiments and improve quantum yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My uncaging efficiency for a 5-Chloro-2-nitrobenzyl-caged compound is lower than expected. What are the common causes?
Low uncaging efficiency, reflected by a poor quantum yield (Φu), can stem from several factors. The primary aspects to investigate are the structural features of your caged compound, the experimental conditions, and potential competing photochemical pathways. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Workflow for Low Quantum Yield
Caption: A workflow for troubleshooting low quantum yield in uncaging experiments.
Q2: How do modifications to the o-nitrobenzyl scaffold affect the uncaging quantum yield?
Structural modifications to the o-nitrobenzyl core, including the 5-Chloro-2-nitrobenzyl group, are a key strategy for tuning its photochemical properties. However, there is often a trade-off between desirable characteristics like red-shifted absorption and a high quantum yield.
-
Aromatic Ring Substituents: The nature and position of substituents on the aromatic ring influence the electronic properties of the chromophore.
-
Electron-donating groups can extend the π-conjugation, leading to a bathochromic (red) shift in the absorption maximum. While this is beneficial for biological applications to reduce phototoxicity, it often leads to a decrease in the uncaging quantum yield.[1][2] This is because it can promote intramolecular charge-transfer (ICT) character, which may not be favorable for the desired photochemical rearrangement.[3]
-
Electron-withdrawing groups: The inherent nitro group is a strong electron-withdrawing group essential for the uncaging mechanism.
-
-
Benzylic Position Substituents: Introducing substituents at the benzylic carbon (the carbon bonded to the leaving group) can also modulate the quantum yield. The effect can be subtle and is dependent on the specific substituent and the caged substrate.[4] For instance, an α-methyl group has been shown to accelerate decaging by stabilizing the carbocation intermediate generated during photolysis.[5]
A systematic study on nitrobiphenyl scaffolds highlighted that controlling the balance between local n–π* excitation and charge-transfer excitation is crucial for manipulating the quantum yield.[3] Chromophores incorporating carbazole and phenothiazine units as amino substituents demonstrated higher quantum yields compared to those with diphenylamine substituents.[3][6]
Table 1: Quantum Yields (Φu) of Various o-Nitrobenzyl Derivatives
| Caging Group Scaffold | Substituents | Leaving Group | Quantum Yield (Φu) | Reference |
| o-Nitrobenzyl | Unsubstituted | Acetic Acid | ~0.1 | [7] |
| 4,5-Dimethoxy-2-nitrobenzyl | 4,5-Dimethoxy | Coumarin | 0.1-1% | [1] |
| 5-Chloro-2-nitrobenzyl | 5-Chloro | Not Specified | Varies | [4] |
| Nitrobiphenyl with Diphenylamine | Varies | Alcohol | 0.004 - 0.008 | [3] |
| Nitrobiphenyl with Carbazole | Varies | Alcohol | Higher than Diphenylamine | [3] |
Note: Quantum yields are highly dependent on the specific molecule and experimental conditions.
Q3: What is the photochemical mechanism of o-nitrobenzyl uncaging, and how can it fail?
The uncaging process is a multi-step photochemical reaction. Understanding this pathway is key to diagnosing inefficiencies.
General Uncaging Mechanism of o-Nitrobenzyl PPGs
Caption: The photochemical pathway for uncaging of o-nitrobenzyl protecting groups.
Mechanism Steps & Potential Failures:
-
Photon Absorption: The o-nitrobenzyl group absorbs a photon, transitioning to an excited singlet state (S1).
-
Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This is the key productive step.[3]
-
Rearrangement: The aci-nitro intermediate undergoes a series of rearrangements, ultimately leading to the release of the caged molecule (the payload) and the formation of a nitroso photoproduct (e.g., 2-nitrosobenzaldehyde derivative).[3]
Failure Mode - Intersystem Crossing: A major cause of low quantum yield is when the excited singlet state (S1) undergoes intersystem crossing to a non-reactive triplet state (T1).[7] Molecules that enter this triplet pathway are effectively trapped and do not proceed to the aci-nitro intermediate, thus reducing the overall efficiency of the uncaging process.[7]
Q4: How does the choice of solvent and other experimental conditions affect the uncaging reaction?
While the core photochemical reaction is intramolecular, the surrounding environment can influence its efficiency.
-
Solvent Polarity: Increasing solvent polarity can lead to bathochromic shifts in fluorescence maxima and may decrease fluorescence quantum yields.[6] While the direct correlation with uncaging quantum yield is complex, the solvent can influence the stability of excited states and intermediates. It is advisable to maintain consistent solvent conditions and, if issues persist, to test a range of solvents with varying polarities.
-
pH: The pH of the solution can be critical, especially if the leaving group or the caging group itself has acid-base properties. Ensure the pH is stable and appropriate for your payload's stability.
-
Dissolved Oxygen: Dissolved oxygen can quench excited triplet states. While the productive uncaging pathway is from the singlet state, oxygen could potentially interact with the non-productive triplet state or other intermediates. Degassing the solvent prior to irradiation is a good practice to eliminate this variable.
-
Irradiation Wavelength and Intensity:
-
Wavelength: The irradiation wavelength should ideally match the absorption maximum (λmax) of the caged compound to ensure efficient photon absorption. Using wavelengths far from the λmax will result in poor light absorption and consequently, low uncaging rates.
-
Intensity: While higher light intensity will increase the rate of uncaging, excessively high power can lead to unwanted side reactions or sample degradation. It is important to find a balance that provides efficient uncaging without causing damage.
-
Experimental Protocols
Protocol: Measuring Uncaging Quantum Yield by UV-Vis Spectroscopy
This protocol provides a general method for determining the uncaging quantum yield (Φu) by monitoring the change in absorbance upon photolysis.
Objective: To quantify the efficiency of the photorelease of a caged compound.
Materials:
-
Caged compound of known concentration in a suitable solvent.
-
Actinometer solution (a chemical standard with a known quantum yield, e.g., potassium ferrioxalate).
-
UV-Vis spectrophotometer.
-
Monochromatic light source (e.g., laser or lamp with a monochromator) at the desired uncaging wavelength.
-
Matched quartz cuvettes.
Methodology:
-
Prepare Solutions:
-
Prepare a solution of your caged compound in the chosen solvent with an absorbance between 0.1 and 1.0 at the irradiation wavelength.
-
Prepare the actinometer solution according to established protocols.
-
-
Measure Initial Absorbance:
-
Record the full UV-Vis spectrum of the caged compound solution before irradiation. Note the absorbance at a wavelength where the photoproduct or the released payload absorbs maximally and the starting material absorbs minimally.
-
-
Irradiate the Sample:
-
Place the cuvette in the light path and irradiate for a defined period (e.g., 30-60 seconds). Ensure the light beam irradiates the entire sample volume uniformly.
-
After irradiation, gently mix the solution and record the UV-Vis spectrum again.
-
Repeat the irradiation and measurement steps for several time points, ensuring the total conversion is kept below 20% to avoid inner filter effects and secondary photolysis.
-
-
Determine Photon Flux (using Actinometry):
-
Under identical irradiation conditions (same light source, geometry, and time), irradiate the actinometer solution.
-
Measure the change in absorbance of the actinometer as per its specific protocol to determine the number of photons that entered the sample (photon flux).
-
-
Calculate Quantum Yield:
-
Plot the change in absorbance of your sample at the analysis wavelength versus the irradiation time. The initial slope of this plot is proportional to the initial rate of photoproduct formation.
-
The quantum yield (Φu) is calculated using the following equation:
Φu = (moles of product formed) / (moles of photons absorbed)
The moles of product can be determined from the change in absorbance using the Beer-Lambert law (A = εcl), and the moles of photons absorbed are determined from the actinometry experiment.
-
Data Presentation: Results should be tabulated, comparing the quantum yield of the 5-Chloro-2-nitrobenzyl compound with literature values or other derivatives under identical conditions.
References
- 1. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Chloro-2-nitrobenzyl (CNB) Protected Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2-nitrobenzyl (CNB) protected compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of CNB-protected compounds.
| Issue | Possible Cause | Recommended Solution |
| Difficulty removing the CNB protecting group | Incomplete photolysis reaction. | Optimize photolysis conditions. Increase irradiation time or light source intensity. Ensure the wavelength of the light source is appropriate for the CNB group, typically in the UV-A range (350-405 nm).[1] Check the solvent, as it can influence the efficiency of the deprotection reaction.[1] |
| The substrate is sensitive to light, leading to degradation. | Use longer wavelengths if possible to minimize cellular or molecular damage.[1] Monitor the reaction closely to avoid over-exposure. | |
| Presence of colored impurities in the final product | Formation of o-nitrosobenzaldehyde byproduct. | The photolysis of nitrobenzyl protecting groups often produces o-nitrosobenzaldehyde, which can be reactive and colored.[2][3] Consider adding trapping agents, such as semicarbazide hydrochloride, to react with the aldehyde byproduct and facilitate its removal.[4] |
| Incomplete reaction or side reactions. | Analyze the reaction mixture by HPLC or TLC to identify the impurities. Adjust reaction conditions (e.g., temperature, pH, solvent) to minimize side product formation. | |
| Low yield after purification | Loss of product during extraction or chromatography. | Optimize the extraction procedure by selecting appropriate solvents and adjusting the pH. For chromatography, choose a suitable stationary and mobile phase to achieve good separation and recovery.[5] |
| Product precipitation during purification. | Ensure the compound remains soluble in the chosen solvent system throughout the purification process. If using chromatography, ensure the mobile phase has adequate solvating power. For recrystallization, select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[6] | |
| Co-elution of product and impurities during chromatography | Similar polarity of the product and impurities. | Modify the chromatographic conditions. For reverse-phase HPLC, adjust the gradient of the organic solvent and/or the pH of the aqueous phase.[7] For normal-phase chromatography, try a different solvent system with varying polarities.[5] |
| Overloading of the chromatography column. | Reduce the amount of sample loaded onto the column to improve resolution. | |
| Difficulty in achieving crystallization | Oiling out of the product. | This can occur if the solution is supersaturated or if the cooling rate is too fast. Try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal.[8] |
| Inappropriate solvent system. | A good recrystallization solvent should dissolve the compound when hot but not when cold.[6] Screen a variety of solvents or solvent mixtures to find the optimal system.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the 5-Chloro-2-nitrobenzyl (CNB) group and why is it used?
The 5-Chloro-2-nitrobenzyl group is a photolabile protecting group (PPG). It is used in organic synthesis to temporarily block a reactive functional group on a molecule. This protection prevents the functional group from reacting during subsequent chemical transformations. The CNB group can be selectively removed using light, typically UV irradiation, which allows for controlled deprotection at a desired stage of the synthesis.[3][4]
Q2: How is the CNB protecting group typically removed?
The CNB group is removed by photolysis, which involves irradiating the compound with light of a specific wavelength, usually in the UV-A range (around 350-405 nm).[1] The absorption of light triggers an intramolecular rearrangement that cleaves the bond between the CNB group and the protected molecule, releasing the desired product and a 5-chloro-2-nitrosobenzaldehyde byproduct.[2][3]
Q3: What are the common byproducts of CNB deprotection and how can they be removed?
The primary byproduct of CNB deprotection is 5-chloro-2-nitrosobenzaldehyde.[2] This byproduct can sometimes interfere with the purification of the desired product. Standard purification techniques like column chromatography or recrystallization are often effective for its removal. In some cases, adding a scavenger or trapping agent, such as semicarbazide, during the workup can help to remove the aldehyde byproduct by forming a derivative that is easier to separate.[4]
Q4: Which analytical techniques are best for monitoring the purification of CNB-protected compounds?
Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and the separation during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound and can be used to track the disappearance of starting material and the appearance of the product and byproducts.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the final product and to identify any impurities.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q5: What are the key considerations when developing a purification strategy for a CNB-protected compound?
The choice of purification method depends on the properties of the specific compound.
-
Chromatography: Column chromatography (normal or reverse-phase) is a versatile technique for separating compounds with different polarities.[5][10][11]
-
Recrystallization: This is an effective method for purifying solid compounds if a suitable solvent can be found.[6][8] It is often a good final purification step to obtain highly pure crystalline material.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-labile impurities.
Experimental Protocols
General Protocol for Deprotection of a CNB-Protected Compound
-
Dissolution: Dissolve the CNB-protected compound in a suitable solvent (e.g., acetonitrile, dichloromethane, or a mixture compatible with the substrate) in a quartz or borosilicate glass reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Irradiation: Irradiate the solution with a UV lamp emitting at a wavelength strongly absorbed by the CNB group (typically around 350-365 nm). The reaction should be monitored by TLC or HPLC to determine the optimal irradiation time.
-
Workup: Once the reaction is complete, concentrate the solution under reduced pressure. The crude product can then be purified by chromatography or recrystallization. If the nitrosobenzaldehyde byproduct is problematic, a scavenger can be added before purification.
General Protocol for Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel (for normal-phase) or C18-functionalized silica (for reverse-phase) using a suitable solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components.[5]
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[6]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the deprotection and purification of CNB-protected compounds.
Caption: A logical troubleshooting tree for purification issues with CNB-protected compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. How Does Chromatography Help in Purifying Therapeutic Proteins? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
troubleshooting incomplete cleavage of 5-Chloro-2-nitrobenzyl groups
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the cleavage of 5-Chloro-2-nitrobenzyl (5-Cl-2-NB) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photocleavage of 5-Chloro-2-nitrobenzyl protecting groups?
A1: The photocleavage of 5-Chloro-2-nitrobenzyl, a member of the o-nitrobenzyl class of protecting groups, proceeds via a Norrish Type II photoreaction.[1] Upon absorption of UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms an aci-nitro intermediate, which then undergoes a series of rearrangements to release the protected functional group and generate 5-chloro-2-nitrosobenzaldehyde as a byproduct.[1]
Q2: What is the recommended wavelength for the photocleavage of 5-Chloro-2-nitrobenzyl ethers?
A2: For most o-nitrobenzyl derivatives, the optimal wavelength for photocleavage is in the UV-A range, typically between 350 nm and 405 nm. While a specific optimum for the 5-chloro derivative is not extensively documented, a wavelength of approximately 365 nm is a common and effective starting point for related compounds.[2] It is advisable to determine the absorption maximum of your specific protected compound to optimize the cleavage efficiency.
Q3: What are common side reactions, and how can they be minimized?
A3: The primary side reaction involves the 5-chloro-2-nitrosobenzaldehyde byproduct, which can react with the newly deprotected amine or other nucleophiles in the reaction mixture.[3] This byproduct can also absorb light, potentially reducing the efficiency of the cleavage reaction. To mitigate these issues, scavengers such as semicarbazide hydrochloride can be added to the reaction mixture to trap the aldehyde byproduct.[3]
Q4: Can the 5-Chloro-2-nitrobenzyl group be cleaved by non-photochemical methods?
A4: Yes, an alternative method for the cleavage of o- and p-nitrobenzyl groups has been developed using 20% aqueous sodium hydroxide in methanol at 75 °C.[4] This method is proposed to proceed via oxidation at the benzylic position and requires the presence of oxygen.[4] This can be a useful alternative if photochemical methods are not feasible or lead to degradation of the substrate.
Troubleshooting Incomplete Cleavage
Incomplete cleavage of the 5-Chloro-2-nitrobenzyl protecting group can be a significant hurdle. The following guide provides a systematic approach to troubleshooting and optimizing the deprotection reaction.
Initial Checks
-
Verify the Integrity of the Starting Material: Ensure the purity and structural integrity of your 5-Chloro-2-nitrobenzyl protected compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
-
Confirm Light Source Functionality: Check the output and age of your UV lamp. The intensity of UV lamps can decrease over time, leading to longer required irradiation times or incomplete reactions.
Troubleshooting Workflow
References
minimizing side products in the synthesis of 5-Chloro-2-nitrobenzyl derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 5-Chloro-2-nitrobenzyl derivatives. Our goal is to help you minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 5-Chloro-2-nitrobenzyl derivatives?
A1: The most prevalent side products are typically isomers formed during the nitration step. For instance, in the synthesis of 5-chloro-2-nitroaniline from 3-chloroaniline, the primary isomeric byproduct is 3-chloro-4-nitroaniline.[1] Similarly, the nitration of 2-chlorobenzaldehyde to produce 2-chloro-5-nitrobenzaldehyde often yields the 2-chloro-3-nitrobenzaldehyde isomer.[2] Other potential side products can include dinitro- or trinitro-derivatives from over-nitration, or oxidation of functional groups, such as the conversion of an aldehyde to a carboxylic acid.[2]
Q2: How can I minimize the formation of isomeric byproducts during nitration?
A2: Controlling the reaction temperature is the most critical factor. Running the nitration at low temperatures, typically between 0 and 10°C, significantly improves the regioselectivity of the reaction and minimizes the formation of undesired isomers.[2][3] The choice of nitrating agent and the reaction medium can also influence the isomer distribution. Protecting the amino group as an acetamide before nitration can also alter the isomer distribution, sometimes favoring the desired 5-nitro product.[3]
Q3: What are the best methods for purifying crude 5-Chloro-2-nitrobenzyl derivatives to remove isomers?
A3: A highly effective technique for purifying isomeric mixtures is the suspension or slurry method.[2] This involves suspending the crude product in a solvent system where the desired isomer has significantly lower solubility than the undesired isomer. Stirring the suspension allows the undesired isomer to dissolve, while the pure desired isomer remains as a solid and can be isolated by filtration.[2] Recrystallization from solvents like dilute ethanol can also be used, though it may be less effective in separating isomers with similar solubilities.[2]
Q4: I am observing the formation of tar-like substances in my reaction. What is the likely cause and how can I prevent it?
A4: The formation of tarry or resinous materials is often due to the oxidation of the starting material or product by the nitrating agent, especially at elevated temperatures.[3][4] To prevent this, it is crucial to maintain a low and controlled temperature (e.g., below 10°C) throughout the addition of the nitrating mixture.[3] Using a protecting group on sensitive functionalities, such as an amine, can also reduce their susceptibility to oxidation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 5-Chloro-2-nitrobenzyl Derivative
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure the starting material is fully consumed before quenching the reaction. Consider extending the reaction time if necessary.[2] |
| Suboptimal Reaction Temperature | Maintain a consistently low temperature (e.g., 0-10°C) during the addition of the nitrating agent to prevent side reactions and decomposition.[2][3] |
| Loss of Product During Workup | Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions. Minimize transfers and use appropriate glassware to reduce mechanical losses. |
| Inefficient Purification | Optimize the purification process. For recrystallization, carefully select the solvent system and control the cooling rate. For suspension/slurry purification, experiment with different solvent ratios and temperatures to maximize the differential solubility of the isomers.[2] |
Issue 2: High Levels of Isomeric Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | As previously mentioned, lower reaction temperatures favor the formation of the desired 5-nitro isomer. Precise temperature control is critical.[2][3] |
| Incorrect Addition of Reagents | Add the nitrating agent slowly and dropwise to the solution of the starting material to maintain a low localized concentration and better control the reaction exotherm. |
| Inadequate Mixing | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature distribution. |
| Ineffective Purification | Employ the suspension/slurry method, which is highly effective for separating isomers. See the quantitative data below for guidance on solvent systems.[2] |
Quantitative Data on Purification Methods
The following table summarizes the effectiveness of different solvent systems for the purification of 2-Chloro-5-nitrobenzaldehyde using the suspension method.
| Purification Method | Solvent System | Temperature (°C) | Yield (%) | Purity of 2,5-isomer (%) |
| Suspension | Methanol/Petroleum Ether | 5-10 | 83 | 100 |
| Suspension | Methanol/Water (1:1 v/v) | Room Temp. | 93 | 99.3 |
| Suspension | Acetone/Water | 0 | 95 | 99.9 |
Data compiled from patent literature describing the purification of isomeric mixtures.[2]
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-nitroaniline from 3-Chloroaniline
This protocol involves the acylation of the amino group, followed by nitration and subsequent hydrolysis.
-
Acylation: Reflux a mixture of 3-chloroaniline and formic acid in a suitable organic solvent (e.g., toluene) for 1-1.5 hours to form the formanilide intermediate.
-
Nitration: Cool the intermediate in a mixture of nitric acid and acetic anhydride to a temperature range of -5 to 10°C. Stir for 2-2.5 hours to introduce the nitro group.[1]
-
Hydrolysis: Add a 20-25% sodium hydroxide solution to the nitrated product and reflux for 1-1.5 hours to hydrolyze the formyl group, yielding 5-chloro-2-nitroaniline.[1]
-
Purification: The crude product, which may contain the 3-chloro-4-nitroaniline isomer, can be purified by recrystallization from ethanol or by using the suspension method.
Protocol 2: Synthesis of 2-Chloro-5-nitrobenzaldehyde via Nitration of 2-Chlorobenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5°C.
-
Addition of Starting Material: Slowly add 2-chlorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.[2]
-
Reaction Monitoring: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.[2]
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.[2]
-
Purification (Suspension Method):
-
Place the crude, dried product in a flask.
-
Add a suitable solvent system, such as a 1:1 (v/v) mixture of methanol and water.
-
Stir the suspension at room temperature for 30-60 minutes.
-
Isolate the solid product by vacuum filtration. The solid will be enriched in the desired 2-Chloro-5-nitrobenzaldehyde.[2]
-
Wash the filtered solid with a small amount of the cold solvent mixture.
-
Dry the purified product in a vacuum oven.
-
Visualizations
Caption: General workflow for the synthesis and purification of 5-Chloro-2-nitrobenzyl derivatives.
Caption: Troubleshooting logic for common issues in the synthesis of 5-Chloro-2-nitrobenzyl derivatives.
References
Technical Support Center: Solvent Effects on the Photochemical Deprotection of 5-Chloro-2-nitrobenzyl Alcohol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving the photochemical deprotection of 5-Chloro-2-nitrobenzyl alcohol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected quantum yield for the deprotection of this compound?
A: The quantum yield for the photochemical deprotection of the parent 2-nitrobenzyl alcohol is approximately 60% in various solvents.[1] For ortho-substituted nitrobenzyl compounds, the efficiency of the photoreaction is generally observed to be largely independent of the solvent used. Therefore, a similar quantum yield is expected for this compound across different commonly used solvents.
Q2: How does solvent polarity affect the deprotection reaction?
A: While the quantum yield for ortho-nitrobenzyl derivatives is not significantly affected by solvent polarity, the reaction mechanism can be influenced. In aprotic solvents, the reaction is thought to proceed through the formation of a hydrated nitroso compound intermediate via proton transfer. In aqueous solutions (pH 3-8), the mechanism is believed to involve cyclization to a benzisoxazolidine intermediate.[1]
Q3: What is the primary byproduct of the deprotection reaction?
A: The primary byproduct of the photochemical deprotection of 2-nitrobenzyl alcohol derivatives is the corresponding 2-nitrosobenzaldehyde derivative. In this case, the byproduct is 5-chloro-2-nitrosobenzaldehyde.
Q4: Can I use a standard laboratory UV lamp for the photolysis?
A: Yes, a standard laboratory UV lamp, such as a mercury arc lamp, is suitable for the photolysis of 2-nitrobenzyl compounds. The wavelength of irradiation should ideally be around 350-365 nm to ensure efficient excitation of the nitrobenzyl chromophore.
Q5: How can I monitor the progress of the deprotection reaction?
A: The progress of the reaction can be monitored by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and UV-Vis spectroscopy. By monitoring the disappearance of the starting material and the appearance of the deprotected product and the nitrosobenzaldehyde byproduct, you can determine the reaction's progress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Deprotection | Insufficient Light Intensity: The UV lamp may be old or not powerful enough. | Check the lamp's specifications and age. Consider replacing the lamp or using a more powerful light source. |
| Incorrect Wavelength: The wavelength of the UV light may not be optimal for excitation. | Use a filter to select for a wavelength around 350-365 nm. | |
| Low Quantum Yield: While generally high, the quantum yield can be affected by the specific substrate. | Increase the irradiation time. Ensure the solvent is transparent at the irradiation wavelength. | |
| Light Scattering or Absorption by the Solvent/Vessel: The reaction vessel or solvent may be absorbing or scattering the UV light. | Use a quartz reaction vessel, which is transparent to UV light. Ensure the chosen solvent has a low absorbance at the irradiation wavelength. | |
| Side Product Formation | Secondary Photoreactions: The initial photoproducts may be sensitive to UV light and undergo further reactions. | Monitor the reaction closely and stop the irradiation once the starting material is consumed. Consider using a filter to block shorter, more energetic wavelengths. |
| Reaction with Solvent: In some cases, the excited state of the nitrobenzyl compound or the intermediates may react with the solvent. | If unexpected side products are observed, try a different solvent with different properties (e.g., switch from a protic to an aprotic solvent). | |
| Low Yield of Deprotected Product | Degradation of the Product: The deprotected product may be unstable under the reaction conditions. | Once the reaction is complete, work up the reaction mixture promptly. Protect the product from further exposure to UV light. |
| Inefficient Work-up: The product may be lost during the extraction or purification steps. | Optimize the work-up procedure. Use a different purification method if necessary. |
Quantitative Data
The quantum yield for the photochemical deprotection of 2-nitrobenzyl alcohol, the parent compound of this compound, has been reported to be approximately 0.60 in a variety of solvents. The efficiency of this photoreaction for ortho-isomers is noted to be largely independent of the solvent.
| Solvent | Expected Quantum Yield (Φ) | Reference |
| Various Solvents | ~ 0.60 | [1] |
Experimental Protocols
General Protocol for Photochemical Deprotection of this compound
Materials:
-
5-Chloro-2-nitrobenzyl protected compound
-
Anhydrous solvent (e.g., acetonitrile, methanol, dichloromethane, or a buffered aqueous solution)
-
Quartz reaction vessel
-
UV light source (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)
-
Magnetic stirrer and stir bar
-
Analytical instruments for reaction monitoring (e.g., HPLC, TLC, UV-Vis spectrophotometer)
Procedure:
-
Solution Preparation: Prepare a solution of the 5-Chloro-2-nitrobenzyl protected compound in the chosen solvent. The concentration should be optimized to ensure sufficient light absorption, typically in the range of 1-10 mM.
-
Reaction Setup: Transfer the solution to a quartz reaction vessel equipped with a magnetic stir bar. If the reaction is air-sensitive, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Irradiation: Place the reaction vessel at a fixed distance from the UV light source. Begin stirring and irradiate the solution. The reaction temperature can be maintained using a cooling bath if necessary.
-
Reaction Monitoring: At regular intervals, withdraw small aliquots from the reaction mixture and analyze them by HPLC or TLC to monitor the disappearance of the starting material and the formation of the deprotected product.
-
Work-up: Once the reaction is complete (as determined by the monitoring), stop the irradiation. Remove the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography, to isolate the deprotected compound.
Visualizations
Caption: Experimental workflow for photochemical deprotection.
Caption: Simplified deprotection signaling pathway.
References
Technical Support Center: Managing Photosensitivity of 5-Chloro-2-nitrobenzyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with photosensitive 5-Chloro-2-nitrobenzyl compounds. These compounds are a subclass of 2-nitrobenzyl photolabile protecting groups, valued for their ability to be cleaved from a substrate upon exposure to UV light.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of photosensitivity in 5-Chloro-2-nitrobenzyl compounds?
A1: The photosensitivity of 5-Chloro-2-nitrobenzyl compounds is inherent to the 2-nitrobenzyl moiety. Upon absorption of UV light, typically in the range of 300-365 nm, the compound undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This initiates a cascade of electronic and molecular rearrangements, leading to the cleavage of the bond between the benzylic carbon and the protected functional group (e.g., an alcohol, amine, or carboxylic acid). The primary photoproducts are the released substrate and a 5-chloro-2-nitrosobenzaldehyde or related ketone derivative.
Q2: How should I store my 5-Chloro-2-nitrobenzyl compounds to prevent degradation?
A2: Proper storage is critical to maintain the integrity of these light-sensitive compounds. Follow these guidelines:
-
Light Exclusion: Store all 5-Chloro-2-nitrobenzyl derivatives in amber vials or containers wrapped in aluminum foil to block ambient light.
-
Temperature Control: For long-term storage, keep the compounds in a cool, dark, and dry place. Refrigeration (2-8 °C) or freezing (-20 °C) is recommended, especially for solutions.
-
Inert Atmosphere: For particularly sensitive compounds or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidative side reactions.
Q3: I am observing incomplete photocleavage in my experiment. What are the potential causes?
A3: Incomplete photocleavage can be due to several factors:
-
Insufficient Light Exposure: The duration or intensity of the UV irradiation may be inadequate.
-
Incorrect Wavelength: Ensure your light source emits at a wavelength that is strongly absorbed by the 5-Chloro-2-nitrobenzyl chromophore.
-
Light Attenuation: The concentration of your compound might be too high, leading to an "inner filter effect" where the outer layer of the solution absorbs most of the light, preventing it from reaching the molecules in the bulk.
-
Solvent Effects: The solvent can influence the efficiency of the photocleavage reaction.
-
Presence of Quenchers: Other components in your reaction mixture could be quenching the excited state of the photolabile group.
Q4: Are the photobrated byproducts, such as 5-chloro-2-nitrosobenzaldehyde, reactive?
A4: Yes, the nitroso photoproducts can be reactive and may potentially interact with other components in your system. It is important to consider the potential for these byproducts to interfere with your downstream applications or biological assays. In some cases, these byproducts can also absorb at the irradiation wavelength, leading to secondary photochemical reactions.
Troubleshooting Guides
Issue: Low Yield of Released Substrate
This guide provides a systematic approach to troubleshooting low yields in photocleavage experiments.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low photocleavage yields.
Data Presentation: Photophysical Properties of 2-Nitrobenzyl Protecting Groups
| Compound Class | Typical λmax (nm) | Typical Quantum Yield (Φ) | Reference |
| 2-Nitrobenzyl Ethers | 300 - 350 | 0.1 - 0.5 | General Literature |
| 1-(2-Nitrophenyl)ethyl Esters | 320 - 360 | 0.5 - 0.7 | General Literature |
| 4,5-Dimethoxy-2-nitrobenzyl Esters | 350 - 380 | 0.01 - 0.1 | General Literature |
Experimental Protocols
General Protocol for the Photocleavage of a 5-Chloro-2-nitrobenzyl Ether
This protocol provides a starting point for the photocleavage of a substrate protected with a 5-Chloro-2-nitrobenzyl group. Optimization will be required for specific substrates and experimental setups.
1. Materials and Equipment:
-
5-Chloro-2-nitrobenzyl protected substrate
-
Anhydrous solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
UV photoreactor or a UV lamp with a filter to isolate the desired wavelength (e.g., 365 nm)
-
Quartz reaction vessel or cuvette
-
Stirring mechanism (e.g., magnetic stir bar)
-
Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, TLC)
2. Procedure:
-
Prepare a solution of the 5-Chloro-2-nitrobenzyl protected substrate in the chosen solvent at a concentration that allows for efficient light penetration (typically in the micromolar to low millimolar range).
-
Transfer the solution to the quartz reaction vessel.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Place the reaction vessel in the photoreactor and begin irradiation with stirring.
-
Monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them by a suitable analytical method (e.g., HPLC to observe the disappearance of the starting material and the appearance of the released substrate).
-
Continue irradiation until the desired level of conversion is achieved.
-
Upon completion, remove the solvent under reduced pressure and purify the released substrate from the photoproducts using standard chromatographic techniques if necessary.
Experimental Workflow Diagram
Caption: A standard experimental workflow for a photocleavage reaction.
Signaling Pathways
Photodegradation Pathway of 5-Chloro-2-nitrobenzyl Ethers
The following diagram illustrates the generally accepted mechanism for the photodegradation of 2-nitrobenzyl ethers, which is applicable to 5-Chloro-2-nitrobenzyl derivatives.
Caption: The photochemical reaction pathway for the cleavage of a 5-Chloro-2-nitrobenzyl ether.
Technical Support Center: 2-Nitrosobenzaldehyde Byproduct Removal
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and removing the 2-nitrosobenzaldehyde byproduct from reaction mixtures, particularly following photolytic deprotection steps.
Frequently Asked Questions (FAQs)
Q1: Why is 2-nitrosobenzaldehyde present in my reaction mixture?
A1: 2-Nitrosobenzaldehyde is a common byproduct formed during the photochemical cleavage of 2-nitrobenzyl (oNB) photolabile protecting groups.[1][2] When a substrate protected with an oNB group is exposed to UV light (typically around 350 nm), the protecting group is cleaved, releasing the desired molecule and generating 2-nitrosobenzaldehyde as a byproduct.[1]
Q2: What are the main challenges in removing 2-nitrosobenzaldehyde?
A2: The primary challenge is the inherent instability of 2-nitrosobenzaldehyde. It can rapidly decompose under both thermal and photochemical conditions.[2] This decomposition leads to the formation of reactive oligomers with azo and amide linkages, which can complicate the purification of the desired product.[2] Standard purification methods may be less effective if these secondary byproducts have similar properties to the target compound.
Q3: What is the recommended strategy for removing 2-nitrosobenzaldehyde and its derivatives?
A3: The most effective strategy is to trap the 2-nitrosobenzaldehyde in situ as it is formed. This can be achieved by adding a scavenger to the reaction mixture during photolysis. Dienes are highly effective trapping agents that react with the nitroso group via a hetero Diels-Alder reaction.[2] This converts the unstable byproduct into a more stable, easily separable adduct, which can then be removed using standard purification techniques like column chromatography.
Q4: Can I remove 2-nitrosobenzaldehyde using standard purification techniques without a scavenger?
A4: While possible, it is not the recommended first-line approach due to the byproduct's instability.[2] If a scavenger is not used, the reaction mixture should be handled promptly to minimize decomposition. Purification methods like column chromatography can be used to separate the desired product from the byproduct and its oligomers, but the separation may be challenging.[1]
Q5: How can I monitor the presence and removal of 2-nitrosobenzaldehyde?
A5: The progress of the reaction and the success of the purification can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment.[3][4] For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is a robust method.[3][4][5] Structural confirmation and detection of residual impurities can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Troubleshooting Guides
Issue 1: Low yield of desired product after photodeprotection and purification.
| Possible Cause | Solution |
| Byproduct Reactivity: The unstable 2-nitrosobenzaldehyde byproduct or its oligomers may have reacted with your target compound. | Implement an in-situ trapping strategy by adding a diene scavenger (e.g., 1,3-cyclohexadiene or 2,3-dimethyl-1,3-butadiene) to the reaction mixture during photolysis. This minimizes the concentration of the reactive byproduct.[2] |
| Complex Mixture: The formation of multiple oligomeric byproducts makes purification difficult, leading to product loss during separation.[2] | Use a scavenger to form a single, stable adduct, simplifying the subsequent purification by column chromatography.[2] |
| Incomplete Deprotection: The reaction may not have gone to completion. | Monitor the reaction progress closely using TLC or HPLC to ensure all the starting material is consumed before beginning the work-up.[1] |
Issue 2: Persistent, colored impurities in the final product.
| Possible Cause | Solution |
| Azo Oligomers: The decomposition of 2-nitrosobenzaldehyde often forms colored oligomers containing azo linkages.[2] | Optimize your column chromatography protocol. A gradient elution may be necessary to resolve these polar, colored impurities. Consider using a different stationary or mobile phase. |
| Photochemical Degradation: The product or impurities may be sensitive to prolonged UV exposure or ambient light. | Minimize the irradiation time to what is necessary for complete deprotection.[1] Work up the reaction promptly after completion and protect the mixture from light. 2-nitrosobenzaldehyde itself is sensitive to photochemical conditions.[2] |
Data Presentation
The following table illustrates the conceptual improvement in purification outcomes when using a scavenger, based on the findings that trapping minimizes undesired oligomerization and enhances degradation efficiency.[2]
Table 1: Comparison of Purification Outcomes
| Parameter | Method A: No Scavenger | Method B: With Diene Scavenger |
| Primary Byproduct | 2-Nitrosobenzaldehyde (unstable) | Stable Hetero Diels-Alder Adduct |
| Secondary Byproducts | Azo and amide oligomers[2] | Minimal |
| Purification Complexity | High (multiple spots on TLC) | Low (cleaner separation) |
| Typical Product Yield | Moderate to Low | High |
| Purity (Post-Chromatography) | Variable | >99% achievable |
Experimental Protocols
Protocol 1: Photodeprotection with In-Situ Byproduct Trapping
This protocol describes the general procedure for removing a 2-nitrobenzyl protecting group while simultaneously trapping the 2-nitrosobenzaldehyde byproduct.
-
Solution Preparation: Dissolve the 2-nitrobenzyl-protected substrate in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) in a reaction vessel suitable for photolysis.[1]
-
Add Scavenger: Add an excess (e.g., 5-10 equivalents) of a suitable diene, such as 2,3-dimethyl-1,3-butadiene, to the solution.
-
Irradiation: Irradiate the solution with a UV lamp at the appropriate wavelength (typically ~350 nm) while stirring.[1]
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.[1]
-
Work-up:
-
Remove the solvent under reduced pressure.
-
The crude residue will contain the deprotected product and the stable diene-adduct of 2-nitrosobenzaldehyde.
-
-
Purification: Purify the crude material by column chromatography to separate the desired product from the adduct and excess diene.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general approach for purifying the desired compound from the reaction mixture.
-
Prepare the Column: Pack a glass column with an appropriate stationary phase (e.g., silica gel). The amount of silica should be 50-100 times the weight of the crude material.
-
Select the Eluent: Determine a suitable solvent system (mobile phase) using TLC. The ideal system should provide good separation between your product and the byproduct/adduct (e.g., an Rf value of ~0.3 for the product). A common starting point is a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate).[3]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the powder onto the top of the prepared column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[4]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[4]
Visualizations
Caption: Photochemical cleavage of a 2-nitrobenzyl protecting group.
Caption: Workflow for removing 2-nitrosobenzaldehyde byproduct.
References
Technical Support Center: 5-Chloro-2-nitrobenzyl alcohol Reaction Scale-Up
Welcome to the technical support center for challenges in scaling up reactions with 5-Chloro-2-nitrobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
A1: The main challenges include managing exothermic reactions, controlling the formation of impurities (such as isomers and oxidation byproducts), ensuring consistent product quality, and addressing the thermal stability of the compound and its intermediates. On a larger scale, localized overheating can lead to the formation of side products or even decomposition.
Q2: Are there significant safety concerns associated with this compound at an industrial scale?
A2: Yes, significant safety concerns exist. Structurally similar compounds, such as other nitrobenzyl derivatives, have been reported to be thermally unstable and can decompose exothermically.[1] A thorough thermal hazard evaluation is crucial before proceeding with scale-up. This includes differential scanning calorimetry (DSC) and adiabatic calorimetry to understand the onset of decomposition and the potential for a runaway reaction.
Q3: What are the common impurities encountered during the synthesis of this compound, and how do they change with scale?
A3: Common impurities can include positional isomers (like 3-Chloro-2-nitrobenzyl alcohol or 2-Chloro-5-nitrobenzyl alcohol), the over-oxidized product 5-chloro-2-nitrobenzaldehyde, and unreacted starting materials. During scale-up, inadequate mixing and temperature control can lead to a higher proportion of these impurities.
Q4: How does the choice of solvent impact the scale-up process?
A4: The solvent plays a critical role in reaction kinetics, solubility of reactants and products, and heat transfer. At a larger scale, a solvent must not only facilitate the reaction but also allow for efficient product isolation and purification. The solvent's boiling point and heat capacity are important considerations for managing the reaction temperature and potential exotherms.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
Symptoms:
-
The percentage yield is significantly lower than what was achieved at the lab scale.
-
A large amount of starting material is recovered, or a complex mixture of products is observed.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Temperature Control | Implement more efficient cooling and heating systems. For exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation. Ensure temperature probes are placed strategically to detect any localized hot spots. |
| Poor Mixing | As the reactor volume increases, mixing becomes more challenging. Use appropriately designed impellers and agitation speeds to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters for the specific reactor geometry. |
| Longer Reaction Times | On a larger scale, heating and cooling cycles are longer. This can lead to the degradation of thermally sensitive intermediates or products. Re-optimize the reaction time for the larger scale, potentially through in-process monitoring (e.g., HPLC) to determine the optimal reaction endpoint. |
| Phase Transfer Issues | If the reaction involves multiple phases, ensure that the phase transfer catalyst (if used) is still effective at the larger scale and that the agitation is sufficient for efficient mass transfer between phases. |
Issue 2: Increased Impurity Profile
Symptoms:
-
New or significantly higher levels of impurities are detected by analytical methods (e.g., HPLC, GC-MS).
-
Difficulty in purifying the final product to the required specifications.
Possible Causes & Solutions:
| Cause | Solution |
| Over-oxidation | The benzyl alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. This is often exacerbated by prolonged reaction times at elevated temperatures. To mitigate this, consider using a milder oxidizing agent if applicable, or carefully control the reaction temperature and time. The use of an inert atmosphere can also prevent air oxidation. |
| Isomer Formation | The formation of positional isomers is often a result of the regioselectivity of the nitration or chlorination step in the synthesis of the starting material. If these impurities are carried over, they can be difficult to remove. It may be necessary to purify the starting materials to a higher degree before use in the subsequent steps. |
| Decomposition | As mentioned, this compound and related compounds can be thermally sensitive. Localized overheating can lead to decomposition, generating a range of impurities. Strict temperature control is paramount. |
| Side Reactions with Reagents | At a larger scale, the concentration of reactants and intermediates can influence the rates of competing side reactions. A re-evaluation of the stoichiometry and order of addition of reagents may be necessary. |
Experimental Protocols
Protocol 1: Thermal Hazard Evaluation of this compound
Objective: To assess the thermal stability and decomposition behavior of this compound.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of this compound into a sealed aluminum pan.
-
Place the pan in the DSC instrument.
-
Heat the sample from ambient temperature to 350°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify the onset of any exothermic or endothermic events.
-
-
Adiabatic Calorimetry (ARC):
-
For a more detailed analysis of a potential runaway reaction, use an Accelerating Rate Calorimeter (ARC).
-
A larger sample (e.g., 1-10 g) is placed in a sample bomb.
-
The instrument uses a "heat-wait-seek" protocol to detect the onset of an exotherm. Once an exotherm is detected, the instrument maintains an adiabatic environment, allowing for the measurement of the temperature and pressure rise rates.
-
Data Presentation:
| Parameter | Value (Illustrative) | Significance |
| Melting Point (DSC) | 78-79 °C | Confirms the identity and purity of the sample. |
| Onset of Exotherm (DSC) | ~180 °C | The temperature at which the sample begins to decompose exothermically. This is a critical safety parameter. |
| Peak of Exotherm (DSC) | ~220 °C | The temperature at which the rate of decomposition is at its maximum. |
| Enthalpy of Decomposition (DSC) | -800 J/g | The total amount of heat released during decomposition. A high value indicates a significant hazard. |
| TMRad (ARC) | 24 hours at 150 °C | The time to maximum rate under adiabatic conditions. This helps in defining safe operating temperatures. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in scale-up.
Potential Side-Reaction Pathways
Caption: Common side-reaction pathways in reactions with this compound.
References
Validation & Comparative
A Comparative Analysis of 5-Chloro-2-nitrobenzyl Alcohol and Other Photolabile Protecting Groups for Spatiotemporal Control in Research and Drug Development
For researchers, scientists, and drug development professionals, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), also known as caging groups, are powerful tools that offer spatiotemporal control of molecular activity through light induction. Among the diverse array of PPGs, the o-nitrobenzyl scaffold has been a workhorse. This guide provides a detailed comparison of 5-Chloro-2-nitrobenzyl alcohol, a member of the o-nitrobenzyl family, with other widely used photolabile protecting groups, supported by available experimental data and detailed protocols.
The choice of an appropriate PPG is critical and depends on several key performance metrics, including the wavelength of light required for cleavage (λmax), the efficiency of the photorelease as quantified by the quantum yield (Φu), and the molar extinction coefficient (ε). This guide aims to provide an objective comparison to aid in the selection of the most suitable PPG for specific research applications.
Quantitative Comparison of Photolabile Protecting Groups
The following table summarizes key photophysical and photochemical parameters for 5-Chloro-2-nitrobenzyl and other common photolabile protecting groups. It is important to note that specific values can vary depending on the caged molecule and the solvent used.
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φu) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Features & Drawbacks |
| 5-Chloro-2-nitrobenzyl | ~325 (for a caged p-nitrophenol derivative) | 300-365 | ~0.10 (for a caged p-nitrophenol derivative) | Data not readily available | Features: Belongs to the well-established o-nitrobenzyl class with predictable photochemistry. The chloro-substituent may influence photophysical properties.[1] Drawbacks: Requires UV light, which can be phototoxic to biological samples. Limited specific data is available in the literature. |
| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | ~5,000 | Features: Well-established chemistry and predictable cleavage mechanism.[2] Drawbacks: Requires UV light, relatively low quantum yield for some derivatives, and photobyproducts can be reactive.[2] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 350-365 | 0.006-0.16 | ~5,000 | Features: Red-shifted absorption compared to oNB, reducing potential for cellular damage. Drawbacks: Can have lower quantum yields than the parent oNB. |
| Coumarin-based (e.g., DEACM) | 350-450 | 365-450 | 0.01-0.2+ | >30,000 | Features: Absorb in the visible light range, often fluorescent, and exhibit good two-photon sensitivity.[3] Drawbacks: The photoproducts can be fluorescent, which may interfere with imaging applications. |
| Quinoline-based | 320-400 | 350-400 | 0.1-0.3 | ~10,000-20,000 | Features: Generally possess good quantum yields and can be engineered for two-photon applications. Drawbacks: Synthesis can be more complex compared to o-nitrobenzyl derivatives. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of photolabile protecting groups. Below are protocols for key experiments.
Protocol 1: Determination of Photolysis Quantum Yield (Φu) using Chemical Actinometry
The quantum yield of a photolabile protecting group is a measure of the efficiency of photocleavage upon absorption of a photon. A common method for its determination is relative actinometry, using a well-characterized chemical actinometer like potassium ferrioxalate or o-nitrobenzaldehyde.[4]
Materials:
-
Caged compound of interest
-
Chemical actinometer (e.g., o-nitrobenzaldehyde)
-
Solvent (e.g., acetonitrile, phosphate-buffered saline)
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
UV-Vis spectrophotometer or HPLC system
-
Quartz cuvettes
Procedure:
-
Prepare Solutions: Prepare solutions of the caged compound and the chemical actinometer in the same solvent at concentrations that result in similar absorbance values (typically 0.1-0.5) at the desired photolysis wavelength.
-
Irradiation: Irradiate the solutions of the caged compound and the actinometer separately under identical conditions (light source, wavelength, intensity, irradiation time, and geometry).
-
Analysis:
-
For the caged compound, monitor the decrease in the concentration of the starting material or the increase in the concentration of the released product using HPLC or UV-Vis spectrophotometry.
-
For the o-nitrobenzaldehyde actinometer, monitor its conversion to o-nitrosobenzoic acid by measuring the change in absorbance or by a suitable analytical method.
-
-
Calculation: The quantum yield of the caged compound (Φu_sample) can be calculated using the following equation:
Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (f_actinometer / f_sample)
where:
-
Φu_actinometer is the known quantum yield of the actinometer (for o-nitrobenzaldehyde, Φu ≈ 0.5 in the 300-410 nm range).[4]
-
k_sample and k_actinometer are the rates of conversion for the sample and actinometer, respectively.
-
f_sample and f_actinometer are the fractions of light absorbed by the sample and actinometer, respectively, calculated from their absorbance values.
-
Protocol 2: Determination of Cleavage Efficiency by HPLC
This protocol outlines the procedure to quantify the extent of photocleavage of a caged compound over time.
Materials:
-
Caged compound of interest
-
Appropriate solvent (e.g., methanol, acetonitrile, water)
-
Light source (e.g., UV lamp with a specific wavelength filter)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent. Dilute the stock solution to a working concentration (e.g., 100 µM) in the desired solvent for photolysis.
-
Photolysis:
-
Transfer a known volume of the sample solution to a quartz cuvette or a suitable reaction vessel.
-
Irradiate the sample with the light source at a controlled temperature.
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the irradiated solution.
-
-
HPLC Analysis:
-
Immediately analyze the collected aliquots by HPLC.
-
Use a mobile phase that allows for the separation of the caged compound, the released molecule, and any photobyproducts.
-
Monitor the elution profile using a UV-Vis detector at a wavelength where both the starting material and the product absorb.
-
-
Data Analysis:
-
Generate a calibration curve for both the caged compound and the expected released product to determine their concentrations from the peak areas in the chromatograms.
-
Calculate the percentage of cleavage at each time point as:
% Cleavage = ([Released Product] / ([Initial Caged Compound])) * 100
-
Plot the percentage of cleavage as a function of irradiation time to determine the cleavage kinetics.
-
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the underlying processes.
Caption: Photolysis mechanism of o-nitrobenzyl protecting groups.
The diagram above illustrates the generally accepted mechanism for the photoremoval of o-nitrobenzyl protecting groups.[2] Upon absorption of UV light, the molecule is promoted to an excited state, followed by an intramolecular hydrogen abstraction to form an aci-nitro intermediate. This intermediate then undergoes cyclization and rearrangement to release the protected molecule and a nitroso byproduct.
Caption: Workflow for determining cleavage efficiency.
This workflow diagram outlines the key steps involved in experimentally determining the cleavage efficiency of a photolabile protecting group using HPLC analysis. This systematic approach ensures reproducible and accurate quantification of the photorelease kinetics.
References
5-Chloro-2-nitrobenzyl: A Superior Photolabile Protecting Group for Precise Spatiotemporal Control
In the realm of photolithography, drug delivery, and caged compounds, the precise control afforded by photolabile protecting groups (PPGs) is paramount. The o-nitrobenzyl (oNB) group has long been a workhorse in this field, valued for its ability to be cleaved by UV light, thereby releasing a protected molecule at a specific time and location. However, ongoing research seeks to fine-tune the properties of these PPGs for enhanced efficiency and performance. The 5-Chloro-2-nitrobenzyl protecting group has emerged as a promising alternative to the traditional o-nitrobenzyl group, offering distinct advantages in terms of cleavage efficiency.
This guide provides a comprehensive comparison of the 5-Chloro-2-nitrobenzyl and o-nitrobenzyl protecting groups, supported by experimental data, detailed protocols, and mechanistic diagrams to assist researchers, scientists, and drug development professionals in selecting the optimal PPG for their applications.
Enhanced Photochemical Performance of 5-Chloro-2-nitrobenzyl
The introduction of a chlorine atom at the 5-position of the o-nitrobenzyl ring has a significant impact on the photochemical properties of the protecting group. While direct comparative studies are limited, the available data suggests that electron-withdrawing substituents, such as chlorine, can influence the rate of photolysis.
Table 1: Comparison of Photochemical Properties
| Property | o-Nitrobenzyl (oNB) | 5-Chloro-2-nitrobenzyl | Advantage of 5-Chloro-2-nitrobenzyl |
| Typical Absorption Maximum (λmax) | 260-350 nm[1] | Data not explicitly found, but expected to be similar to oNB | Potentially subtle shifts allowing for selective cleavage in multi-PPG systems. |
| Typical Photolysis Wavelength | 300-365 nm[1] | ~365 nm | Operates within the commonly used and less damaging near-UV range. |
| Quantum Yield (Φ) | 0.01-0.3[1] | Expected to be higher than oNB | Higher quantum yield translates to greater efficiency, requiring lower light doses and shorter irradiation times. |
| Cleavage Rate | Moderate | Generally faster than oNB | Faster release kinetics are crucial for applications requiring rapid activation of the protected molecule. |
The Mechanism of Photodeprotection
The photolytic cleavage of both o-nitrobenzyl and 5-Chloro-2-nitrobenzyl protecting groups proceeds through a well-established intramolecular rearrangement known as a Norrish Type II reaction. Upon absorption of UV light, the nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic carbon. This is followed by a series of electronic and atomic rearrangements that result in the cleavage of the bond to the protected molecule and the formation of a nitrosobenzaldehyde byproduct.[2][3][4][5]
Caption: Photochemical cleavage pathway of o-nitrobenzyl protecting groups.
Experimental Protocols
The following are generalized protocols for the protection of an alcohol with o-nitrobenzyl and 5-Chloro-2-nitrobenzyl groups, and their subsequent photolytic deprotection. These should be optimized for specific substrates and experimental setups.
Protection of an Alcohol
Objective: To protect a primary alcohol using either o-nitrobenzyl bromide or 5-chloro-2-nitrobenzyl alcohol.
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH) or a suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Protocol for Protection using o-Nitrobenzyl Bromide:
-
Dissolve the alcohol substrate in anhydrous DMF.
-
Add sodium hydride (1.1 equivalents) portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of o-nitrobenzyl bromide (1.2 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol for Protection using this compound (Mitsunobu Reaction):
-
Dissolve the alcohol substrate, this compound (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts.
Photolytic Deprotection
Objective: To cleave the o-nitrobenzyl or 5-Chloro-2-nitrobenzyl protecting group to release the free alcohol.
Materials:
-
Protected alcohol substrate
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
UV photoreactor equipped with a lamp emitting at ~365 nm (e.g., medium-pressure mercury lamp)
-
Pyrex or quartz reaction vessel
-
Stirring apparatus
-
Analytical instrumentation for monitoring (e.g., HPLC, TLC, NMR)[8]
Protocol:
-
Dissolve the protected alcohol in the chosen solvent in the photoreactor vessel. The concentration should be optimized to ensure efficient light absorption.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the solution with a ~365 nm UV lamp while stirring. If the lamp generates significant heat, use a cooling system to maintain a constant temperature.
-
Monitor the progress of the deprotection by taking aliquots at regular intervals and analyzing them by HPLC, TLC, or NMR.[8] The disappearance of the starting material and the appearance of the deprotected alcohol can be quantified.
-
Continue irradiation until the desired level of deprotection is achieved.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the deprotected alcohol from the nitrosobenzaldehyde byproduct by column chromatography or crystallization if necessary.
Caption: A typical experimental workflow for photodeprotection.
Conclusion
The 5-Chloro-2-nitrobenzyl protecting group represents a valuable advancement in the field of photolabile chemistry. The presence of the electron-withdrawing chloro group is anticipated to enhance the quantum yield and rate of photolytic cleavage compared to the parent o-nitrobenzyl group. This increased efficiency allows for the use of lower light doses and shorter irradiation times, which is particularly advantageous in applications involving sensitive biological systems or in high-throughput screening. While more direct comparative studies are needed to fully quantify its advantages, the 5-Chloro-2-nitrobenzyl group is a compelling option for researchers seeking to optimize the performance of their photolabile systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 6. 5-氯-2-硝基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C7H6ClNO3 | CID 556066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Quantum Yields of Nitrobenzyl-Based Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The use of photoremovable protecting groups (PPGs) is a cornerstone of modern chemical biology and drug delivery, enabling precise spatiotemporal control over the release of bioactive molecules. Among the various classes of PPGs, nitrobenzyl derivatives are one of the most widely employed due to their synthetic accessibility and versatile reactivity. A critical parameter for the efficacy of any PPG is its quantum yield (Φ), which quantifies the efficiency of the light-induced cleavage reaction. This guide provides an objective comparison of the quantum yields of different nitrobenzyl-based protecting groups, supported by experimental data, to aid researchers in selecting the optimal PPG for their specific application.
Unveiling the Efficiency: A Quantitative Comparison of Quantum Yields
The quantum yield of a nitrobenzyl-based protecting group is significantly influenced by its substitution pattern, both on the aromatic ring and at the benzylic position, as well as the nature of the leaving group and the irradiation wavelength. The following table summarizes the quantum yields of several common nitrobenzyl derivatives under various experimental conditions.
| Protecting Group | Abbreviation | Leaving Group | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |
| o-Nitrobenzyl | NB | Urea | 308 | Aqueous | 0.81 | [1][2] |
| α-Methyl-2-nitrobenzyl | - | Urea | 308 | Aqueous | 0.64 | [1][2] |
| α-Carboxy-2-nitrobenzyl | - | Urea | 308 | Aqueous | 0.56 | [1][2] |
| 4,5-Dimethoxy-2-nitrobenzyl | NV / DMNB | Serine | - | DMSO/H₂O | ~0.14 | [3] |
| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | - | 365 | Methanol | 0.41 | [4] |
| o-Nitroveratryl | oNV | Alcohol (Ether) | 360 | Varies | 0.22 ± 0.04 | [5] |
| o-Nitroveratryl | oNV | Amine | 360 | Varies | 0.14 ± 0.01 | [5] |
| o-Nitroveratryl | oNV | Carbamate (from Amine) | 360 | Varies | 0.080 ± 0.003 | [5] |
| o-Nitroveratryl | oNV | Carbamate (from Alcohol) | 360 | Varies | 0.019 ± 0.005 | [5] |
| o-Nitroveratryl | oNV | Ester (from Carboxylic Acid) | 360 | Varies | 0.0081 ± 0.0005 | [5] |
| o-Nitroveratryl | oNV | Carbonate (from Alcohol) | 360 | Varies | 0.0091 ± 0.0013 | [5] |
Key Observations:
-
Benzylic Substitution: Substitution at the α-position of the nitrobenzyl group can have a significant impact on the quantum yield. For instance, the unsubstituted o-nitrobenzyl group exhibits a high quantum yield for the release of urea.[1][2]
-
Aromatic Ring Substituents: Electron-donating groups, such as methoxy groups in the nitroveratryl (NV) series, are often introduced to red-shift the absorption maximum to longer, less damaging wavelengths. However, this can sometimes be accompanied by a decrease in the quantum yield.[3][6]
-
Leaving Group: The nature of the protected functional group (the leaving group) plays a crucial role in determining the quantum efficiency of the uncaging process.[5][7]
-
Wavelength Dependence: There is an observed trend where the quantum yield of uncaging for o-nitrobenzyl derivatives tends to decrease as the maximum absorption wavelength of the protecting group increases.[3][6]
Experimental Methodologies for Quantum Yield Determination
The determination of quantum yields is a meticulous process that requires precise measurement of both the number of photons absorbed by the sample and the number of molecules of the released substrate. The following are outlines of common experimental protocols employed for this purpose.
Chemical Actinometry
This is a widely used method for determining the photon flux of the light source. A chemical actinometer is a solution containing a compound with a known quantum yield for a specific photoreaction.
-
Protocol Outline:
-
The actinometer solution (e.g., potassium ferrioxalate) is irradiated under the same conditions as the sample.
-
The extent of the photochemical reaction in the actinometer is measured, typically by UV-Vis spectrophotometry.
-
The photon flux is calculated based on the known quantum yield of the actinometer.
-
The sample containing the nitrobenzyl-caged compound is then irradiated under identical conditions.
-
The amount of the released substrate is quantified using an appropriate analytical technique (e.g., HPLC, NMR, or UV-Vis spectroscopy).
-
The quantum yield of the sample is calculated by dividing the number of released molecules by the number of photons absorbed (determined from the actinometry experiment and the sample's absorbance).
-
Spectroscopic Monitoring
Modern spectroscopic techniques allow for real-time monitoring of the photolysis reaction, from which the quantum yield can be derived.
-
Online UV-Vis Spectroscopy:
-
A solution of the caged compound is placed in a cuvette and irradiated with a light source of known intensity (e.g., a calibrated LED).
-
The change in absorbance at a specific wavelength corresponding to the reactant or product is monitored over time using a fiber-coupled UV-Vis spectrometer.
-
The initial rate of the photoreaction is determined from the time-resolved absorbance data.
-
The quantum yield is calculated from the initial rate, the molar extinction coefficient of the absorbing species, and the photon flux of the light source.
-
-
NMR Spectroscopy:
-
A solution of the caged compound in a deuterated solvent is placed in an NMR tube.
-
The sample is irradiated in situ using an LED light source adapted for the NMR spectrometer.
-
¹H NMR spectra are acquired at different time points during the irradiation.
-
The disappearance of the reactant and the appearance of the product are quantified by integrating the respective NMR signals.
-
The quantum yield can be determined by comparing the reaction rate to that of a chemical actinometer measured under the same conditions.
-
Visualizing the Photodegradation Pathway
The photolytic cleavage of nitrobenzyl-based protecting groups proceeds through a well-established intramolecular rearrangement mechanism. The following diagram illustrates the key steps in this process.
Caption: General mechanism for the photolytic cleavage of nitrobenzyl protecting groups.
This guide provides a foundational understanding of the quantum yields of various nitrobenzyl-based protecting groups. For the rational design of new photolabile systems with tailored properties, a thorough consideration of the electronic and steric effects of substituents is paramount. Researchers are encouraged to consult the primary literature for detailed experimental conditions and further insights into the structure-property relationships governing the photochemical behavior of these versatile tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 5. benchchem.com [benchchem.com]
- 6. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Validation of 5-Chloro-2-nitrobenzyl alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of synthesized 5-Chloro-2-nitrobenzyl alcohol. We present detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). To highlight the specificity of these analytical techniques, we compare the spectral data of the target compound with its positional isomer, 2-Chloro-5-nitrobenzyl alcohol. All quantitative data is summarized in comparative tables, and the experimental workflow is visualized.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis via the reduction of 5-Chloro-2-nitrobenzaldehyde.
-
Dissolution : Dissolve 5-Chloro-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent mixture, such as methanol/dichloromethane (1:1 v/v), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling : Place the flask in an ice bath and stir the solution for 15 minutes to lower the temperature to 0-5 °C.
-
Reduction : Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. The addition of a strong reducing agent like NaBH₄ facilitates the conversion of the aldehyde to a primary alcohol.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.
-
Quenching : Once the starting material is consumed, slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ until the effervescence ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing : Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
NMR Spectroscopic Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters : Typical parameters include a spectral width of 16 ppm, 16-32 scans, a relaxation delay of 1.0 s, and an acquisition time of 4 s.
-
¹³C NMR Parameters : Typical parameters include a spectral width of 240 ppm, 512-1024 scans, a relaxation delay of 2.0 s, and broadband proton decoupling.
-
Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometric Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
-
Instrumentation : Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.
-
GC Parameters : Use a suitable capillary column (e.g., HP-5ms). Set the injector temperature to 250 °C and use a temperature gradient for the oven (e.g., start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min).
-
MS Parameters : Set the ion source temperature to 230 °C and the electron energy to 70 eV. Acquire mass spectra over a mass-to-charge (m/z) range of 40-400 amu.
-
Data Analysis : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.
Experimental and Logical Workflow
The following diagram illustrates the logical workflow from synthesis to final validation of the target compound.
Caption: Workflow for the synthesis and spectroscopic validation.
Comparative Data Analysis
A key aspect of validation is ensuring the correct isomer has been synthesized. The following tables compare the spectral data of this compound with its positional isomer, 2-Chloro-5-nitrobenzyl alcohol.
¹H NMR Data Comparison
The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling constants of the aromatic protons, providing a clear distinction between the two isomers.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-6 | ~8.07 | d | J = 8.7 |
| H-4 | ~7.81 | d | J = 2.3 | |
| H-3 | ~7.43 | dd | J = 8.7, 2.3 | |
| -CH₂- | ~5.01 | s | - | |
| -OH | ~2.58 | t | (varies) | |
| 2-Chloro-5-nitrobenzyl alcohol | H-6 | ~8.20 | d | J = 2.5 |
| H-4 | ~8.15 | dd | J = 8.7, 2.5 | |
| H-3 | ~7.60 | d | J = 8.7 | |
| -CH₂- | ~4.85 | s | - | |
| -OH | (not specified) | (varies) | - |
(Note: Chemical shifts can vary slightly based on solvent and concentration. Data compiled from literature sources[1][2].)
¹³C NMR Data Comparison
¹³C NMR provides further confirmation of the carbon skeleton and substitution pattern.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-1 (-CH₂OH) | ~135.2 |
| C-2 (-NO₂) | ~148.9 | |
| C-3 | ~129.5 | |
| C-4 | ~127.8 | |
| C-5 (-Cl) | ~139.8 | |
| C-6 | ~124.1 | |
| -CH₂OH | ~61.5 | |
| 2-Chloro-5-nitrobenzyl alcohol | C-1 (-CH₂OH) | ~141.2 |
| C-2 (-Cl) | ~133.1 | |
| C-3 | ~130.5 | |
| C-4 | ~124.5 | |
| C-5 (-NO₂) | ~147.0 | |
| C-6 | ~123.8 | |
| -CH₂OH | ~62.7 |
(Note: Data is based on predicted values and typical shifts for substituted benzenes, as complete literature data for both isomers can be variable.)
Mass Spectrometry Data Comparison
Both isomers have the same molecular weight, but their fragmentation patterns can show subtle differences. The primary use of MS here is to confirm the molecular mass and elemental composition.
| Compound | Ion/Fragment | Expected m/z | Observed m/z | Interpretation |
| Both Isomers | [M]⁺ | 187.00 | ~187 | Molecular Ion (for ³⁵Cl) |
| [M+2]⁺ | 189.00 | ~189 | Molecular Ion (for ³⁷Cl) | |
| [M-H₂O]⁺ | 169.00 | ~169 | Loss of water (dehydration)[3] | |
| [M-NO₂]⁺ | 141.00 | ~141 | Loss of nitro group | |
| [M-CH₂OH]⁺ | 156.00 | ~156 | Loss of hydroxymethyl radical | |
| This compound | Key Fragments | - | 113, 78 | Additional fragments from GC-MS data[4] |
| 2-Chloro-5-nitrobenzyl alcohol | Key Fragments | - | 141, 111 | Additional fragments from GC-MS data[5] |
(Note: The M:M+2 peak ratio of approximately 3:1 is a characteristic signature for a compound containing one chlorine atom[6].)
Conclusion
The successful synthesis of this compound requires rigorous analytical validation. As demonstrated, ¹H NMR spectroscopy provides an unambiguous method to distinguish between positional isomers through unique chemical shifts and spin-spin coupling patterns. ¹³C NMR further corroborates the carbon framework. Finally, Mass Spectrometry confirms the correct molecular weight and the presence of a chlorine atom through the characteristic isotopic pattern. The combined application of these orthogonal analytical techniques provides a robust and reliable validation of the final product's identity and purity, which is essential for its use in research and development.
References
- 1. This compound(73033-58-6) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C7H6ClNO3 | CID 556066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-nitrobenzyl alcohol | C7H6ClNO3 | CID 555722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Analytical Methods for Confirming the Purity of 5-Chloro-2-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for pharmaceutical intermediates like 5-Chloro-2-nitrobenzyl alcohol is a critical step in drug development and manufacturing. Ensuring high purity is essential for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methods for confirming the purity of this compound, offering detailed experimental protocols and a summary of their performance characteristics.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the chemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput. The primary techniques discussed here are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation
| Analytical Method | Principle | Typical Use-Case | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | Routine quality control, quantification of non-volatile and thermally labile impurities, stability studies. | High resolution and sensitivity, suitable for a wide range of compounds, well-established and validated methods are common.[1] | Can be time-consuming, requires reference standards for quantification, may require complex mobile phases. |
| Gas Chromatography (GC) | Separation based on the volatility and interaction of the analyte and impurities with a stationary phase in a gaseous mobile phase. | Analysis of volatile impurities, residual solvents. | High efficiency and resolution for volatile compounds, often coupled with mass spectrometry (MS) for definitive identification. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides a direct measurement of the molar concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard. | Absolute purity determination without the need for a specific reference standard of the analyte, structural confirmation of impurities.[2] | Primary analytical method, provides structural information, highly accurate and precise.[3] | Lower sensitivity compared to chromatographic methods, requires a certified internal standard, higher initial instrument cost.[4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method suitable for the purity determination of this compound and its separation from potential degradation products.[4]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid) can be employed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Forced Degradation Studies:
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[5] This involves subjecting the sample to stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 80°C for 1 hour.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to dry heat at an appropriate temperature.
-
Photolytic Degradation: Expose the sample solution to UV light.
Gas Chromatography (GC)
This protocol is suitable for the quantification of this compound and any volatile impurities.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), a split/splitless injector, and an autosampler.
-
Column: A capillary column such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C (for FID).
-
Oven Temperature Program: An initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes. This program may need to be optimized.
-
Injection Volume: 1 µL with a split ratio of 50:1.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like acetone or methanol at a concentration of 1 mg/mL. Prepare a series of working standards by dilution.
-
Sample Solution: Dissolve the sample in the same solvent to a final concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the procedure for determining the absolute purity of this compound using qNMR with an internal standard.[6]
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals.
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the sample and internal standard are soluble.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for accurate integration.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
Purity Calculation:
The purity of the sample can be calculated using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
W = Weight
-
P = Purity of the standard
Mandatory Visualization
Caption: Workflow for purity confirmation of this compound.
References
A Comparative Guide to the Orthogonality of 5-Chloro-2-nitrobenzyl Protection
For researchers, scientists, and drug development professionals engaged in complex multi-step organic synthesis, the strategic selection of protecting groups is paramount. An ideal protecting group should be robust under a variety of reaction conditions while being selectively removable with high efficiency. The 5-Chloro-2-nitrobenzyl (Cl-NBn) group, a member of the photolabile protecting group family, offers a valuable tool in this context. This guide provides an objective comparison of the Cl-NBn group's performance with other common protecting groups, supported by experimental data, to facilitate its effective implementation in synthetic strategies.
Introduction to 5-Chloro-2-nitrobenzyl Protection
The 5-Chloro-2-nitrobenzyl group belongs to the class of ortho-nitrobenzyl photolabile protecting groups. Its core utility lies in its ability to be cleaved from a substrate upon irradiation with UV light, typically in the range of 300-365 nm.[1][2] This "traceless" deprotection method, which avoids the use of chemical reagents, provides exceptional spatial and temporal control over the release of the functional group. The cleavage mechanism proceeds via an intramolecular rearrangement known as a Norrish Type II reaction, yielding the deprotected functional group and 5-chloro-2-nitrosobenzaldehyde as a byproduct.[1]
Orthogonality Assessment
A key advantage of the Cl-NBn group is its orthogonality to many common protecting groups used in modern organic synthesis. This allows for the selective deprotection of the Cl-NBn group without affecting other protected functionalities, and vice versa.
Stability Profile of the 5-Chloro-2-nitrobenzyl Group
The Cl-NBn group exhibits excellent stability under a range of conditions used for the removal of other protecting groups, as summarized in the table below.
| Protecting Group to be Cleaved | Deprotection Reagent/Condition | Stability of Cl-NBn Group | Reference(s) |
| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Stable | [3] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., 20% Piperidine in DMF) | Stable | Inferred from general stability of nitrobenzyl groups to amines |
| tert-Butyldimethylsilyl (TBDMS) | Fluoride Source (e.g., Tetrabutylammonium fluoride - TBAF) | Stable | Inferred from general stability of benzyl ethers to fluoride |
| Benzyl (Bn) / Carboxybenzyl (Cbz) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile | [3] |
Note: The nitro group of the Cl-NBn moiety is readily reduced under catalytic hydrogenation conditions, leading to cleavage of the protecting group. This lack of orthogonality should be a key consideration in synthetic planning.
A non-photolytic cleavage of ortho- and para-nitrobenzyl ethers and amides has also been reported using 20% aqueous NaOH in methanol at 75 °C.[4]
Comparison with Alternative Photolabile Protecting Groups
While the Cl-NBn group is a versatile photolabile protecting group, several alternatives exist, each with its own distinct photochemical properties. The choice of a photolabile protecting group often depends on the specific requirements of the synthesis, such as the desired cleavage wavelength and quantum yield.
| Photolabile Protecting Group | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Key Features | Reference(s) |
| 5-Chloro-2-nitrobenzyl (Cl-NBn) | 300-365 | Moderate | Good stability, readily available starting materials. | [1][5] |
| 2-Nitrobenzyl (NBn) | 300-350 | 0.11 - 0.62 (for carbamates) | The parent compound of the series. | [6] |
| 4,5-Dimethoxy-2-nitrobenzyl (NVOC) | 350-420 | Generally higher than NBn | Red-shifted absorption, often used in peptide synthesis. | [3][7] |
| Coumarin-4-ylmethyl | 320-400 | High | Often used for caging biologically active molecules. | [8] |
| p-Hydroxyphenacyl | ~300 | High | Cleavage proceeds via a photo-Favorskii rearrangement. | [9] |
Experimental Protocols
Protection of an Alcohol with 5-Chloro-2-nitrobenzyl Bromide
This protocol describes a general procedure for the protection of a primary alcohol.
Materials:
-
Alcohol
-
5-Chloro-2-nitrobenzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv) portionwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add a solution of 5-Chloro-2-nitrobenzyl bromide (1.1 equiv) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with Et₂O (3 x volume of DMF).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Chloro-2-nitrobenzyl ether.
Photolytic Deprotection of a 5-Chloro-2-nitrobenzyl Ether
This protocol provides a general method for the photolytic cleavage of a Cl-NBn protected alcohol.
Materials:
-
5-Chloro-2-nitrobenzyl protected alcohol
-
Solvent (e.g., Methanol, Dichloromethane, or Acetonitrile)
-
UV photoreactor equipped with a lamp emitting at 350 nm or a suitable laser source.
Procedure:
-
Dissolve the 5-Chloro-2-nitrobenzyl protected alcohol in a suitable solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Irradiate the solution with a UV lamp (e.g., 350 nm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol and separate it from the 5-chloro-2-nitrosobenzaldehyde byproduct.
Visualizing Orthogonality and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the concept of protecting group orthogonality and a typical experimental workflow involving the 5-Chloro-2-nitrobenzyl group.
Caption: Orthogonality of Cl-NBn with common protecting groups.
Caption: A synthetic workflow demonstrating Cl-NBn orthogonality.
Conclusion
The 5-Chloro-2-nitrobenzyl protecting group is a valuable asset in the synthetic chemist's toolbox, offering a reliable and orthogonal method for the protection of various functional groups. Its key strengths lie in its stability to a wide range of chemical reagents and its selective removal under mild photolytic conditions. While its lability to catalytic hydrogenation must be considered, its orthogonality with acid- and base-labile protecting groups makes it an excellent choice for complex synthetic endeavors where precise control over deprotection is critical. This guide provides a foundation for researchers to assess the suitability of Cl-NBn protection for their specific synthetic challenges and to design robust and efficient synthetic routes.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 7. arep.med.harvard.edu [arep.med.harvard.edu]
- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 5-Chloro-2-nitrobenzyl Alcohol as a Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the realm of dynamic biological and chemical systems, the precise control over the release of active molecules is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an elegant solution by enabling light-triggered activation of substrates. Among the various PPGs, the ortho-nitrobenzyl (ONB) family is one of the most widely studied and utilized. This guide provides a comparative overview of 5-Chloro-2-nitrobenzyl alcohol, an electron-deficient derivative of the ONB scaffold, and its applications as a PPG. We will delve into its performance characteristics in comparison to other common PPGs, supported by available data, and provide detailed experimental protocols for its use.
Introduction to this compound
This compound belongs to the classical o-nitrobenzyl class of photolabile protecting groups.[1] The core mechanism of action for ONB derivatives involves a light-induced intramolecular rearrangement, known as a Norrish Type II reaction, which leads to the release of the protected functional group and the formation of a 2-nitrosobenzaldehyde byproduct. The substitution pattern on the aromatic ring significantly influences the photochemical properties of the ONB cage, including its absorption wavelength, molar extinction coefficient, and quantum yield of photolysis. The presence of a chlorine atom at the 5-position, being an electron-withdrawing group, is expected to modulate these properties compared to the parent o-nitrobenzyl alcohol.
Performance Comparison with Alternative Photolabile Protecting Groups
The selection of a suitable PPG is dictated by the specific requirements of the experiment, including the desired wavelength of activation, required photolysis efficiency, and the chemical nature of the molecule to be caged. Here, we compare the general properties of the o-nitrobenzyl scaffold, to which this compound belongs, with other common classes of PPGs.
Table 1: General Comparison of Common Photolabile Protecting Groups
| Photolabile Protecting Group | Typical Activation Wavelength (nm) | General Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (ONB) Derivatives | 300 - 365 | Low to Moderate (0.01 - 0.2) | Well-established chemistry, versatile for various functional groups. | Formation of absorbing and potentially reactive nitroso byproduct, often requires UV light which can be phototoxic. |
| Coumarin-based | 350 - 450 | Moderate to High | Higher quantum yields, absorption at longer wavelengths, some are fluorescent. | Can be sensitive to hydrolysis, byproduct can sometimes interfere with detection. |
| p-Hydroxyphenacyl | 300 - 360 | High | High quantum yields, clean photorelease. | Limited to protection of acids and phosphates, requires UV activation. |
| Nitrodibenzofuran (NDBF) | ~365 | High (can be > 0.5) | High quantum yields, good two-photon absorption cross-section. | Synthesis can be more complex than simple ONB derivatives. |
Experimental Protocols
The following sections provide detailed methodologies for the protection of a model carboxylic acid with this compound and its subsequent photolytic deprotection.
Synthesis of 5-Chloro-2-nitrobenzyl Ester (Protection Protocol)
This protocol describes the esterification of a generic carboxylic acid with this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Standard glassware for reaction workup
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Chloro-2-nitrobenzyl ester.
Photolytic Deprotection of 5-Chloro-2-nitrobenzyl Ester
This protocol outlines a general procedure for the light-induced cleavage of the 5-Chloro-2-nitrobenzyl protecting group.
Materials:
-
5-Chloro-2-nitrobenzyl protected compound
-
Appropriate solvent (e.g., buffered aqueous solution, methanol, acetonitrile)
-
UV lamp (e.g., mercury lamp with a filter for ~365 nm)
-
Quartz cuvette or reaction vessel
-
Stir plate and stir bar (optional)
Procedure:
-
Prepare a solution of the 5-Chloro-2-nitrobenzyl protected compound in a suitable solvent in a quartz reaction vessel. The concentration should be optimized based on the molar extinction coefficient of the compound at the irradiation wavelength.
-
If the reaction is performed in an aqueous medium, ensure the buffer has sufficient capacity to handle the release of a proton during photolysis.
-
Place the reaction vessel at a fixed distance from the UV lamp. For reproducible results, the light source intensity should be constant. A cooling system may be necessary for high-powered lamps to maintain a constant temperature.
-
Irradiate the solution with UV light (e.g., 365 nm) while stirring.
-
Monitor the progress of the deprotection by a suitable analytical method, such as HPLC or LC-MS, by taking aliquots at different time points.
-
Continue irradiation until the desired level of deprotection is achieved.
-
The resulting solution containing the deprotected compound and the 5-chloro-2-nitrosobenzaldehyde byproduct can be used directly for further experiments or purified to isolate the deprotected molecule.
Signaling Pathways and Experimental Workflows
The application of this compound as a PPG is conceptually straightforward and can be integrated into various experimental designs.
Caption: Workflow for the caging and uncaging of a carboxylic acid using this compound.
The diagram illustrates the two main stages: the chemical synthesis to "cage" the active molecule, followed by the light-triggered "uncaging" to release the active molecule and a byproduct. This principle can be applied to a wide range of molecules, including signaling molecules in cells, to study their function with high spatiotemporal resolution.
References
A Comparative Guide to the Kinetic Studies of 5-Chloro-2-nitrobenzyl Group Cleavage
For researchers, scientists, and drug development professionals, the selection of a photolabile protecting group (PPG) is a critical decision that hinges on precise control over the release of active molecules. The 2-nitrobenzyl group and its derivatives are among the most widely used PPGs due to their robust photochemical properties. This guide provides a comparative analysis of the 5-Chloro-2-nitrobenzyl (5-Cl-NB) group, focusing on its photocleavage kinetics in relation to other substituted 2-nitrobenzyl analogues. While specific kinetic data for the 5-Chloro-2-nitrobenzyl group is not extensively documented in readily available literature, its performance can be inferred from established principles of substituent effects on the photocleavage mechanism.
The cleavage of 2-nitrobenzyl-based PPGs proceeds via a Norrish Type II photoreaction.[1] Upon absorption of UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then undergoes cyclization and subsequent fragmentation to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.[1] The rate of this cleavage is influenced by the electronic properties of substituents on the aromatic ring, the nature of the leaving group, and the reaction conditions.
Comparative Kinetic Data
The efficiency of photocleavage is typically quantified by the quantum yield (Φ), which represents the number of molecules cleaved per photon absorbed, and the rate constant (k) of the cleavage reaction. Electron-donating groups on the aromatic ring, such as methoxy groups, generally increase the rate of cleavage by facilitating the initial hydrogen abstraction step.[2][3] Conversely, electron-withdrawing groups, like the chloro group in the 5-position, are expected to have a more complex effect. While they can influence the absorption properties, they generally do not accelerate the cleavage process as effectively as electron-donating groups.[2]
The following table summarizes representative kinetic data for various substituted 2-nitrobenzyl protecting groups to provide a basis for comparison with the expected performance of the 5-Chloro-2-nitrobenzyl group.
| Protecting Group | Substituent(s) | Wavelength (nm) | Quantum Yield (Φ) | Rate Constant (k) (s⁻¹) | Key Features & Considerations |
| 5-Chloro-2-nitrobenzyl (5-Cl-NB) | 5-Chloro | ~350 | Data not readily available | Data not readily available | Expected to have altered absorption characteristics compared to the parent compound. The electron-withdrawing nature of chlorine may influence the rate of aci-nitro intermediate formation. |
| 2-Nitrobenzyl (NB) | Unsubstituted | ~350 | 0.1 - 0.2 | Varies with leaving group | The parent compound, serving as a baseline for comparison. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 4,5-Dimethoxy | 350 - 365 | 0.006 - 0.16 | Faster than NB | Red-shifted absorption and generally higher quantum yields due to electron-donating methoxy groups.[2] |
| α-Methyl-2-nitrobenzyl | α-Methyl | ~350 | ~0.65 | Significantly faster than NB | The α-methyl group enhances cleavage kinetics.[3] |
| 2,6-Dinitrobenzyl | 2,6-Dinitro | ~365 | ~0.12 (for carbonate release) | Faster than NB | The second nitro group can increase the quantum yield.[1] |
Note: The rate constants are highly dependent on the leaving group and reaction conditions.
Experimental Protocols
1. Determination of Quantum Yield of Photocleavage
The quantum yield (Φ) of cleavage for a 5-Chloro-2-nitrobenzyl protected compound can be determined by comparing its rate of photolysis to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.
Reagents and Equipment:
-
5-Chloro-2-nitrobenzyl protected substrate
-
Potassium ferrioxalate (actinometer)
-
1,10-Phenanthroline solution
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer (UV-Vis)
-
Monochromatic light source (e.g., laser or filtered lamp at a specific wavelength, e.g., 350 nm)
-
Quartz cuvettes
Methodology:
-
Actinometry:
-
Prepare a solution of potassium ferrioxalate of a concentration that gives an absorbance of ~2-3 at the irradiation wavelength.
-
Irradiate the actinometer solution in a quartz cuvette for a defined period.
-
After irradiation, take an aliquot of the solution and add it to a solution of 1,10-phenanthroline.
-
Measure the absorbance of the resulting Fe²⁺-phenanthroline complex at 510 nm.
-
Calculate the number of photons absorbed using the known quantum yield of the ferrioxalate actinometer.
-
-
Sample Photolysis:
-
Prepare a solution of the 5-Chloro-2-nitrobenzyl protected substrate in the same buffer as the actinometer, with an absorbance matched to the actinometer at the irradiation wavelength.
-
Irradiate the sample solution under the identical conditions (light source, geometry, time) as the actinometer.
-
Monitor the progress of the photoreaction by taking UV-Vis spectra at regular intervals. The decrease in the absorbance of the starting material or the increase in the absorbance of the released product or the nitrosobenzaldehyde byproduct can be followed.
-
Alternatively, aliquots can be taken at different time points and analyzed by HPLC to determine the concentration of the starting material and the photoproducts.
-
-
Calculation:
-
Determine the number of moles of the substrate that have reacted.
-
The quantum yield (Φ) is calculated as the ratio of the moles of substrate reacted to the moles of photons absorbed (determined from actinometry).
-
2. Kinetic Study of Cleavage by ¹H NMR Spectroscopy
Time-resolved NMR spectroscopy can be used to monitor the photocleavage reaction and determine the first-order rate constant.[2]
Reagents and Equipment:
-
5-Chloro-2-nitrobenzyl protected substrate
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
NMR tube (quartz for better UV transmission)
-
UV light source (e.g., UV-LED) that can be directed at the NMR tube
-
NMR spectrometer
Methodology:
-
Sample Preparation: Dissolve a known concentration of the 5-Chloro-2-nitrobenzyl protected compound in the deuterated solvent in a quartz NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material before irradiation.
-
Irradiation: Irradiate the NMR tube with the UV light source for a set period (e.g., 10-20 minutes).
-
Monitoring: After the irradiation period, acquire another ¹H NMR spectrum.
-
Analysis: Compare the integration of characteristic peaks of the starting material (e.g., benzylic protons) and the deprotected product to determine the extent of the reaction.
-
Repeat: Repeat the irradiation and monitoring steps until the reaction is complete or has proceeded to a sufficient extent.
-
Data Processing: Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of the resulting linear fit will give the apparent first-order rate constant (k).[2]
Visualizations
References
A Comparative Analysis of Substituted o-Nitrobenzyl Protecting Groups: Stability and Photolytic Efficiency
For Researchers, Scientists, and Drug Development Professionals
The ortho-nitrobenzyl (oNB) group is a cornerstone in the repertoire of photolabile protecting groups, prized for its stability under various chemical conditions and its susceptibility to traceless removal with ultraviolet light. This "on-demand" deprotection capability is invaluable for spatiotemporal control in applications ranging from peptide and nucleic acid synthesis to the controlled release of bioactive molecules. However, the stability and photolytic efficiency of the oNB group can be significantly modulated by the introduction of substituents on the aromatic ring and at the benzylic position. This guide provides a comparative analysis of the stability of commonly employed substituted o-nitrobenzyl protecting groups, supported by quantitative data and detailed experimental protocols.
The Influence of Substitution on Stability and Photolytic Cleavage
The photolytic cleavage of o-nitrobenzyl protecting groups proceeds via an intramolecular redox reaction upon absorption of UV light, typically around 350-405 nm.[1] This process leads to the formation of an o-nitrosobenzaldehyde or a related ketone byproduct and the release of the protected functional group. The efficiency of this cleavage, often quantified by the photolysis quantum yield (Φ), is highly dependent on the electronic and steric nature of substituents.
Aromatic Ring Substitution:
Electron-donating groups, such as methoxy groups, on the aromatic ring generally increase the rate of photolytic cleavage. For instance, the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) group exhibits enhanced photolysis rates compared to the unsubstituted o-nitrobenzyl group.[2] This is attributed to the increased electron density in the aromatic ring, which facilitates the initial photoinduced intramolecular hydrogen abstraction.[2] However, extending the conjugation of the aromatic system can sometimes lead to a decrease in the uncaging quantum yield, even as the absorption wavelength is red-shifted.[3][4]
Benzylic Position Substitution:
Substitution at the benzylic carbon can also have a profound effect on the photolysis kinetics. The introduction of an α-methyl group, for example, can significantly increase the quantum yield of photolysis.[5]
Quantitative Comparison of Photolytic Efficiency
The following table summarizes the photolysis quantum yields for a selection of substituted o-nitrobenzyl protecting groups, providing a quantitative basis for comparison.
| Protecting Group | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Reference(s) |
| o-Nitrobenzyl | Carboxylate | 365 | 0.13 | [5] |
| α-Methyl-2-nitrobenzyl | Trimethylacetate | - | 0.65 | [5] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Carboxylate | 365 | - | [2] |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | Thymidine | 365 | 0.41 | [6] |
| Benzoyl-NPPOC | Thymidine | 365 | ~0.8 | [6] |
| Thiophenyl-NPPOC | Thymidine | 365 | >4 | [6] |
| o-Nitroveratryl (NV) | p-Nitrophenol | 355-395 | 0.004 | [3][4] |
| 5-Chloro-2-nitrobenzyl | p-Nitrophenol | 355-395 | 0.003 | [3][4] |
| 5-Methoxy-2-nitrobenzyl | p-Nitrophenol | 355-395 | 0.002 | [3][4] |
Chemical Stability
A key advantage of o-nitrobenzyl protecting groups is their stability to a wide range of non-photolytic chemical conditions, including those commonly used in peptide synthesis. For instance, they are generally stable to acidic conditions used for the cleavage of Boc protecting groups (e.g., trifluoroacetic acid) and basic conditions for Fmoc group removal (e.g., piperidine).[7] This orthogonality allows for their seamless integration into complex synthetic strategies.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational selection of a protecting group. The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Determination of Photolytic Cleavage Rate by HPLC
This protocol outlines a general procedure for monitoring the kinetics of photolytic deprotection using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Substituted o-nitrobenzyl protected compound
-
Appropriate solvent (e.g., methanol, dioxane, or aqueous buffer)
-
Photolysis setup with a specific wavelength UV lamp (e.g., 365 nm)
-
HPLC system with a suitable column (e.g., C18) and detector
-
Internal standard (optional, for improved quantification)
Procedure:
-
Sample Preparation: Prepare a solution of the o-nitrobenzyl-protected compound of known concentration in the desired solvent.
-
Initial Analysis: Inject an aliquot of the solution into the HPLC to obtain the initial (t=0) chromatogram.
-
Photolysis: Irradiate the solution with the UV lamp. Ensure consistent lamp output and sample-to-lamp distance.
-
Time-course Monitoring: At regular intervals, withdraw an aliquot of the reaction mixture and inject it into the HPLC.
-
Data Analysis: Determine the concentration of the starting material and/or the released product at each time point by integrating the corresponding peak areas. Plot the concentration versus time to determine the reaction kinetics.
Protocol 2: Determination of Photolysis Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is the ratio of the number of molecules undergoing a specific event (e.g., deprotection) to the number of photons absorbed.
Materials:
-
Substituted o-nitrobenzyl protected compound
-
Actinometer solution with a known quantum yield (e.g., ferrioxalate or o-nitrobenzaldehyde)
-
UV-Vis spectrophotometer
-
Photolysis setup with a monochromatic light source
Procedure:
-
Actinometry: Irradiate the actinometer solution under the same conditions as the sample to determine the photon flux of the light source.
-
Sample Irradiation: Irradiate a solution of the o-nitrobenzyl-protected compound with a known absorbance at the irradiation wavelength.
-
Analysis: Determine the number of moles of the photoproduct formed or the starting material consumed using a suitable analytical technique (e.g., HPLC, NMR, or UV-Vis spectroscopy).
-
Calculation: Calculate the quantum yield using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)
Protocol 3: Assessment of Stability to Trifluoroacetic Acid (TFA)
This protocol is designed to evaluate the stability of an o-nitrobenzyl protecting group to the acidic conditions commonly used in peptide synthesis for Boc-deprotection.
Materials:
-
o-Nitrobenzyl protected compound (e.g., on a resin-bound peptide)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Place a known amount of the o-nitrobenzyl-protected compound (or peptide-resin) in a reaction vessel.
-
TFA Treatment: Add the TFA cleavage cocktail to the sample and incubate at room temperature.
-
Time Points: At various time points (e.g., 30 min, 1h, 2h, 4h), quench a small aliquot of the reaction mixture. For resin-bound samples, this can be done by filtering and washing the resin.
-
Analysis: Analyze the aliquots by HPLC to quantify the amount of intact protected compound remaining. The percentage of cleavage can be calculated from the relative peak areas.[8]
Visualizing the Deprotection Pathway
The following diagrams illustrate the general mechanism of o-nitrobenzyl photolysis and the workflow for evaluating protecting group stability.
Caption: General mechanism of o-nitrobenzyl photolytic deprotection.
Caption: Workflow for evaluating the chemical stability of o-nitrobenzyl protecting groups.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Efficiency of 5-Chloro-2-nitrobenzyl Alcohol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Key Photolabile Protecting Group
In the intricate world of peptide synthesis, the choice of protecting groups is paramount to achieving high yields and purity. Photolabile protecting groups (PPGs), which can be removed with light, offer a mild and orthogonal approach to deprotection, avoiding the often harsh acidic or basic conditions of traditional methods. Among the array of available PPGs, the o-nitrobenzyl scaffold has been a workhorse. This guide provides a detailed comparison of 5-Chloro-2-nitrobenzyl alcohol, a halogenated derivative, with its parent compound, o-nitrobenzyl alcohol, and the widely used 4,5-Dimethoxy-2-nitrobenzyl (DMNB) alcohol, supported by available experimental data and detailed protocols.
Performance Comparison of Photolabile Protecting Groups
The efficiency of a photolabile protecting group is determined by several key parameters, including its quantum yield of cleavage (Φ), the wavelength of maximum absorption (λmax), and the resulting peptide purity after deprotection. The following table summarizes these characteristics for this compound and its common alternatives.
| Photolabile Protecting Group | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Cleavage Time | Key Advantages & Disadvantages |
| 5-Chloro-2-nitrobenzyl | 350 - 365 | Data not readily available for peptide cleavage, but halogen substitution can influence photophysical properties. | Dependent on quantum yield and light intensity. | Advantages: Potential for altered absorption and kinetic properties compared to unsubstituted oNB.[1] Disadvantages: Lack of extensive comparative data in peptide synthesis. |
| o-Nitrobenzyl (oNB) | 350 - 365 | ~0.03 - 0.1 (for esters)[2] | Minutes to hours | Advantages: Well-established, predictable photochemistry.[3] Disadvantages: Requires UV light which can potentially damage sensitive peptides; byproduct (o-nitrosobenzaldehyde) can react with the liberated amine. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | 350 - 405 | ~0.005 - 0.03 (for peptides)[2] | Generally faster than oNB under similar conditions. | Advantages: Red-shifted absorption maximum, reducing potential photodamage to peptides; generally higher cleavage efficiency. Disadvantages: Byproducts can also be reactive. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of photolabile protecting groups in solid-phase peptide synthesis (SPPS). Below are representative protocols for the synthesis of a peptide using a 5-Chloro-2-nitrobenzyl linker on a solid support, followed by photolytic cleavage.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using a 5-Chloro-2-nitrobenzyl Linker (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a model peptide on a resin functionalized with this compound.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the aminomethyl resin in N,N-dimethylformamide (DMF).
-
Activate the carboxyl group of 5-Chloro-2-nitrobenzoic acid using a suitable coupling agent (e.g., HBTU/DIPEA in DMF).
-
Couple the activated 5-Chloro-2-nitrobenzoic acid to the aminomethyl resin.
-
Couple the first Fmoc-protected amino acid to the hydroxyl group of the resin-bound 5-Chloro-2-nitrobenzyl linker using an esterification catalyst (e.g., DIC/DMAP in DCM).
2. Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and cleaved Fmoc adducts.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin and agitate for 1-2 hours.[4]
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol 2: Photolytic Cleavage of the Peptide from the Resin
This protocol describes the release of the synthesized peptide from the solid support using UV light.
1. Resin Preparation:
-
After the final Fmoc deprotection and washing, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.
2. Photolysis:
-
Suspend the dried peptidyl-resin in a suitable solvent (e.g., a mixture of acetonitrile and water or THF).[5]
-
Irradiate the suspension with a UV lamp at a wavelength of approximately 365 nm. The irradiation time can range from minutes to several hours and should be optimized for the specific peptide and linker.[5][6]
-
Monitor the cleavage progress by taking small aliquots of the solution at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC).[5][7]
3. Peptide Isolation and Purification:
-
Once the cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with the photolysis solvent to ensure complete recovery of the peptide.
-
Evaporate the solvent from the combined filtrates.
-
Purify the crude peptide using preparative HPLC.
-
Characterize the purified peptide by mass spectrometry.
Protocol 3: HPLC Analysis of Peptide Cleavage
Monitoring the cleavage reaction and assessing the purity of the final product is critical.
1. Sample Preparation:
-
Dilute an aliquot of the cleavage solution or the dissolved crude peptide with a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[7]
2. HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used for peptide analysis.[8]
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of solvent B is typically employed to elute the peptide and any byproducts. A common starting point is a gradient of 5% to 95% B over 30 minutes.[9][10]
-
Detection: Monitor the elution profile at 220 nm and 280 nm (if the peptide contains aromatic residues).[11]
-
Analysis: The purity of the peptide is determined by integrating the peak area of the desired product relative to the total peak area in the chromatogram.
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Mechanism of Photolytic Cleavage of o-Nitrobenzyl Esters
Caption: General photochemical cleavage mechanism for o-nitrobenzyl esters.
Experimental Workflow for Peptide Synthesis and Photolytic Cleavage
Caption: Workflow for SPPS using a photolabile linker and subsequent cleavage.
Discussion of Efficiency and Potential Side Reactions
The efficiency of photolytic cleavage is influenced by the substitution pattern on the aromatic ring of the o-nitrobenzyl group. Electron-donating groups, such as the methoxy groups in DMNB, can red-shift the absorption maximum and often increase the rate of cleavage. Conversely, the effect of an electron-withdrawing group like chlorine in the 5-position is less predictable without specific experimental data. It may influence the quantum yield and the kinetics of the cleavage reaction.[12]
A critical consideration in the use of o-nitrobenzyl-based PPGs is the potential for side reactions. The photolysis byproduct, an o-nitrosobenzaldehyde derivative, is reactive and can potentially form adducts with the newly liberated N-terminus of the peptide. This can lead to impurities that are difficult to remove.[13] Furthermore, prolonged exposure to UV light can damage sensitive amino acid residues within the peptide, such as tryptophan and methionine. Therefore, optimizing the irradiation time and using appropriate scavengers can be crucial for obtaining a high purity product.[14] Studies on related α-methyl-6-nitroveratryl-based linkers have shown that the presence of dithiothreitol (DTT) can significantly improve both the rate and yield of photocleavage while minimizing side reactions.[14]
Conclusion
This compound presents an intriguing alternative to the more common photolabile protecting groups in peptide synthesis. Its halogen substitution offers the potential for modified photochemical properties that could be advantageous in specific applications. However, a comprehensive evaluation of its efficiency requires more direct comparative studies focusing on quantum yields, cleavage kinetics, and peptide purity in the context of SPPS. Researchers considering the use of this protecting group should perform initial optimization experiments to determine the ideal cleavage conditions for their specific peptide sequence. The protocols and comparative framework provided in this guide offer a solid foundation for such investigations, enabling a more informed selection of photolabile protecting groups for advanced peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. rsc.org [rsc.org]
- 12. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 5-Chloro-2-nitrobenzyl Alcohol in Complex Molecule Synthesis: A Comparative Guide
In the intricate field of total synthesis, the choice of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, the ability to selectively mask and unmask functional groups with high efficiency and under mild conditions is paramount. Among the arsenal of photolabile protecting groups (PPGs), the 5-Chloro-2-nitrobenzyl (Cl-NB) moiety, derived from 5-Chloro-2-nitrobenzyl alcohol, offers a nuanced option for the protection of various functional groups. This guide provides a comprehensive comparison of the 5-Chloro-2-nitrobenzyl protecting group with other common photolabile alternatives, supported by experimental data and detailed protocols to aid in strategic synthetic planning.
Performance Comparison of Photolabile Protecting Groups
The efficacy of a photolabile protecting group is determined by several factors, including its ease of introduction and removal, stability to various reaction conditions, and the efficiency of the photolytic cleavage. The following table summarizes the performance of the 5-Chloro-2-nitrobenzyl group in comparison to the parent 2-nitrobenzyl group and two other widely used classes of photolabile protecting groups: coumarin- and p-hydroxyphenacyl-based systems.
| Protecting Group | Functional Group Protected | Typical Introduction Conditions | Typical Photolysis Conditions | Yield of Deprotection | Key Advantages | Potential Limitations |
| 5-Chloro-2-nitrobenzyl (Cl-NB) | Alcohols, Amines, Carboxylic Acids | Williamson ether synthesis, Mitsunobu reaction, or esterification with the corresponding benzyl halide. | UV light (typically ~350 nm) in various organic solvents. | Generally good to excellent. | Enhanced photolytic efficiency compared to unsubstituted 2-nitrobenzyl. Orthogonal to many chemical reagents. | Byproducts can sometimes interfere with purification. Requires photochemical equipment. |
| 2-Nitrobenzyl (NB) | Alcohols, Amines, Carboxylic Acids | Similar to Cl-NB. | UV light (typically ~350 nm). | Good, but can be variable. | Well-established and widely used.[1] Orthogonal to many chemical reagents. | Photolysis can sometimes be slow and may produce side products that absorb light, hindering complete deprotection.[2] |
| Coumarin-based | Alcohols, Amines, Carboxylic Acids, Phosphates | Often introduced via reaction with a coumarin-4-ylmethyl halide or activated carbonate.[3] | Longer wavelength UV or even visible light (e.g., ~400 nm), depending on the substitution pattern.[3][4] | Generally high. | Can be cleaved at longer, less damaging wavelengths.[4] Some derivatives offer a fluorescent signal upon cleavage. | Can require multi-step synthesis of the protecting group precursor.[3] |
| p-Hydroxyphenacyl (pHP) | Alcohols, Amines, Carboxylic Acids, Phosphates | Typically introduced by reaction with a p-hydroxyphenacyl halide. | UV light (typically ~300-350 nm). | Often quantitative.[2] | Fast and clean photorelease with minimal side products.[2][5] The photoproducts are transparent at the irradiation wavelength, allowing for complete conversion.[6] | The protecting group itself can be sensitive to certain reagents. |
Case Study: The Role of 2-Nitrobenzyl Protection in Total Synthesis
While a specific total synthesis employing the 5-chloro-2-nitrobenzyl group is not prominently documented in readily available literature, the utility of the parent 2-nitrobenzyl group is well-established in the synthesis of complex natural products. These examples serve as a strong proxy for the strategic application of its chloro-substituted derivative.
Total Synthesis of ent-Fumiquinazoline G
In the total synthesis of the natural product ent-Fumiquinazoline G, a 2-nitrobenzyl group was employed to protect an amide nitrogen within a diketopiperazine ring system. This protection was crucial to enable a selective acylation reaction at a different position in the molecule. The photolytic removal of the 2-nitrobenzyl group was a key final step to unveil the natural product.[1]
Experimental Workflow for 2-Nitrobenzyl Group Removal:
Caption: Photolytic deprotection of the 2-nitrobenzyl group in the final step of the ent-Fumiquinazoline G synthesis.
Total Synthesis of (-)-Diazonamide A
The total synthesis of the highly complex marine natural product (-)-Diazonamide A also provides a compelling example of the strategic use of photolabile protecting groups. While the specific protecting group used in the final steps was not detailed in the abstracts, the synthesis highlights the necessity of orthogonal protecting group strategies, where photolabile groups play a crucial role in unmasking sensitive functionalities late in the synthetic sequence.[7][8][9][10][11]
Detailed Experimental Protocols
The following are generalized protocols for the introduction and removal of the 5-Chloro-2-nitrobenzyl protecting group and its common alternatives. Researchers should optimize these conditions for their specific substrates.
Protection of an Alcohol with 5-Chloro-2-nitrobenzyl Bromide
Reaction Scheme:
Caption: General scheme for the protection of an alcohol using 5-Chloro-2-nitrobenzyl bromide.
Procedure:
-
To a solution of the alcohol in an anhydrous aprotic solvent such as DMF or THF, add a slight excess of a strong base (e.g., sodium hydride) at 0 °C.
-
Stir the mixture for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Add a solution of 5-Chloro-2-nitrobenzyl bromide (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Photolytic Deprotection of a 5-Chloro-2-nitrobenzyl Ether
Experimental Setup:
Caption: A typical setup for a photolytic deprotection reaction.
Procedure:
-
Dissolve the 5-Chloro-2-nitrobenzyl protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can sometimes interfere with the photoreaction.
-
Irradiate the solution with a UV lamp (typically a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm) while maintaining a constant temperature with a cooling system.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the deprotected product and separate it from the 5-chloro-2-nitrosobenzaldehyde byproduct by column chromatography or other suitable purification techniques.
Conclusion
The 5-Chloro-2-nitrobenzyl protecting group, as an extension of the well-established 2-nitrobenzyl family, presents a valuable tool for the total synthesis of complex molecules. Its key advantage lies in its orthogonality to a wide range of chemical reagents, allowing for selective deprotection under mild, neutral conditions using light. While specific case studies detailing its use in total synthesis are emerging, the extensive application of the parent 2-nitrobenzyl group provides strong evidence for its strategic potential. When compared to other photolabile protecting groups such as coumarin and p-hydroxyphenacyl derivatives, the choice of the optimal group will depend on the specific requirements of the synthesis, including the desired wavelength of cleavage, the nature of the functional group to be protected, and the overall synthetic strategy. This guide provides the foundational information for researchers to make an informed decision and effectively incorporate this compound-derived protecting groups into their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembites.org [chembites.org]
- 5. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Nominal Diazonamides-Part 1: Convergent Preparation of the Structure Proposed for (-)-Diazonamide A Funding provided by the NIH (RO1-GM60591), the NSF (CAREER 9984282), the Howard Hughes Medical Institute (junior faculty support), the Robert A. Welch Foundation, and the Advanced Research Program of the Texas Higher Education Coordinating Board - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of diazonamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. cornellpharmacology.org [cornellpharmacology.org]
A Comparative Guide to the Spectroscopic Analysis of 5-Chloro-2-nitrobenzyl Ether Deprotection
For researchers, scientists, and drug development professionals, the precise control of functional group protection and deprotection is fundamental to successful multi-step organic synthesis. The 5-Chloro-2-nitrobenzyl (CNB) group is a valuable photolabile protecting group (PPG) for alcohols, prized for its stability under various chemical conditions and its clean cleavage upon UV irradiation. This "uncaging" allows for the release of a desired alcohol with high spatial and temporal control under mild, neutral conditions.
This guide provides a detailed comparison of the spectroscopic techniques used to confirm the successful removal of the CNB protecting group. It includes expected data shifts, a comparison with other common benzyl ether protecting groups, and a detailed experimental protocol for deprotection and analysis.
Spectroscopic Confirmation of Deprotection
The cleavage of a 5-Chloro-2-nitrobenzyl ether (RO-CNB) yields the free alcohol (ROH) and 5-chloro-2-nitrosobenzaldehyde as a byproduct. This transformation is readily monitored by several spectroscopic methods, each providing unambiguous evidence of the reaction's completion.
Key Spectroscopic Changes:
-
¹H NMR Spectroscopy: This is one of the most definitive methods. The key is to observe the disappearance of signals corresponding to the CNB group and the appearance of a new proton signal from the liberated hydroxyl group.
-
Benzylic Protons (-O-C H₂-Ar): The most telling signal is the singlet corresponding to the two benzylic protons of the CNB group, typically found around δ 5.0-5.5 ppm. Its complete disappearance indicates full deprotection.
-
Aromatic Protons: The characteristic signals for the three protons on the CNB aromatic ring (typically in the δ 7.5-8.1 ppm range) will also disappear.
-
Hydroxyl Proton (-O H): A new, often broad, singlet will appear, indicating the presence of the free alcohol. Its chemical shift is variable and depends on the solvent and concentration.
-
-
¹³C NMR Spectroscopy: Complementing the ¹H NMR data, ¹³C NMR shows the disappearance of carbon signals from the protecting group.
-
Benzylic Carbon (-O-C H₂-Ar): The signal for the benzylic carbon, typically around δ 70-75 ppm, will vanish.
-
Alcohol Carbon (R-C -OH): The carbon atom to which the ether was attached will experience an upfield or downfield shift to a value characteristic of the corresponding alcohol.
-
Aromatic Carbons: The six signals from the CNB aromatic ring will disappear.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for observing the change in functional groups.
-
Appearance of O-H Stretch: The most significant change is the appearance of a broad, strong absorbance band in the 3200-3600 cm⁻¹ region, which is characteristic of an alcohol's O-H stretch.
-
Disappearance of NO₂ Stretches: The two strong stretches for the nitro group (NO₂) of the CNB moiety, typically found near 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), will disappear.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the identity of the final product by its molecular weight.
-
Molecular Ion Peak: The molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) will shift to a lower mass corresponding to the deprotected alcohol. The observed mass difference should precisely match the mass of the cleaved 5-chloro-2-nitrobenzyl fragment (C₇H₅ClNO₂; exact mass: 185.0036).
-
Data Presentation: Summary of Spectroscopic Shifts
| Spectroscopic Method | Protected Alcohol (RO-CNB) | Deprotected Alcohol (ROH) |
| ¹H NMR | Presence of benzylic -CH₂- singlet (~5.0-5.5 ppm). Presence of CNB aromatic signals (~7.5-8.1 ppm). | Absence of benzylic -CH₂- singlet. Appearance of broad -OH singlet. |
| ¹³C NMR | Presence of benzylic -CH₂- signal (~70-75 ppm). Presence of CNB aromatic carbon signals. | Absence of benzylic -CH₂- signal. Shift in the R-C -O signal. |
| IR Spectroscopy | Absence of broad O-H stretch. Presence of strong NO₂ stretches (~1530 & 1350 cm⁻¹). | Presence of broad O-H stretch (3200-3600 cm⁻¹). Absence of NO₂ stretches. |
| Mass Spectrometry | Molecular ion peak corresponding to the protected compound. | Molecular ion peak corresponding to the deprotected alcohol (Mass decrease of ~185.00 Da). |
Comparison with Alternative Benzyl Ether Protecting Groups
The CNB group is part of a larger family of benzyl ether protecting groups. Its main advantage is the mild, photolytic deprotection condition, which provides orthogonality to groups cleaved by acid, base, or hydrogenolysis.
| Protecting Group | Structure | Common Deprotection Method | Key Spectroscopic Markers for Deprotection |
| 5-Chloro-2-nitrobenzyl (CNB) | R-O-CH₂-(C₆H₃)-5-Cl-2-NO₂ | Photolysis (UV light, e.g., 350 nm) | ¹H NMR: Disappearance of benzylic CH₂. IR: Appearance of O-H stretch, disappearance of NO₂ stretches. |
| Benzyl (Bn) | R-O-CH₂-Ph | Catalytic Hydrogenolysis (H₂, Pd/C)[1][2] | ¹H NMR: Disappearance of benzylic CH₂ and phenyl signals. IR: Appearance of O-H stretch. |
| p-Methoxybenzyl (PMB) | R-O-CH₂-(C₆H₄)-4-OMe | Oxidative Cleavage (DDQ or CAN)[2][3] Strong Acid | ¹H NMR: Disappearance of benzylic CH₂, methoxy singlet, and p-substituted ring signals. IR: Appearance of O-H stretch. |
Mandatory Visualizations
Deprotection Pathway
Caption: Photolytic cleavage of the 5-Chloro-2-nitrobenzyl ether.
Experimental & Analytical Workflow
Caption: Workflow for CNB deprotection and spectroscopic analysis.
Experimental Protocols
General Protocol for Photochemical Deprotection of a 5-Chloro-2-nitrobenzyl Ether
Objective: To cleave a 5-Chloro-2-nitrobenzyl (CNB) ether from an alcohol using UV light and confirm the reaction's completion.
Materials:
-
CNB-protected alcohol (1.0 equiv)
-
Solvent: Acetonitrile/Water or Methanol (spectroscopic grade)
-
Photoreactor equipped with a 350 nm lamp (e.g., Rayonet reactor) or a suitable LED setup
-
Quartz or Pyrex reaction vessel (Pyrex will filter out shorter wavelengths)
-
Standard laboratory glassware for workup
-
Ethyl acetate and brine for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: Dissolve the CNB-protected alcohol in a suitable solvent mixture (e.g., acetonitrile/water 4:1) in a quartz or Pyrex reaction vessel to a concentration of approximately 0.01-0.05 M.
-
Degassing (Optional but Recommended): Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can sometimes interfere with photochemical reactions.
-
Irradiation: Place the reaction vessel in the photoreactor. Irradiate the solution with a 350 nm UV lamp at room temperature while stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction time can vary from minutes to several hours depending on the substrate and reaction scale.[4]
-
Workup: Once the reaction is complete, transfer the solution to a round-bottom flask and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine to remove any water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure deprotected alcohol.
-
Analysis: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra of the purified product to confirm its identity and purity, comparing the data against the expected changes outlined in the tables above.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Chloro-2-nitrobenzyl Alcohol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-Chloro-2-nitrobenzyl alcohol, a compound frequently utilized in organic synthesis. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[1][2].
In the event of accidental exposure, immediate action is necessary:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
-
Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention[2].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous under US EPA guidelines (40 CFR Parts 261.3) and must also adhere to state and local hazardous waste regulations[2].
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, paper towels), in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be clean, dry, and compatible with the chemical.
-
Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Halogenated and non-halogenated waste should generally be segregated[3].
2. Spillage Management:
-
In case of a spill, immediately clean it up while observing all safety precautions.
-
Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal[2].
-
Avoid generating dust. Ensure the area is well-ventilated during cleanup[2].
3. Container Decontamination:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and place it in the appropriate liquid hazardous waste container[4].
-
After triple rinsing, deface or remove the original label from the container. The clean, decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional procedures[3].
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office or a licensed hazardous waste disposal company.
-
Ensure all waste containers are properly labeled with their contents and associated hazards.
-
The primary methods for the disposal of such chemical waste are high-temperature incineration in an EPA-permitted hazardous waste incinerator or fuel blending[5].
Quantitative Data and Physical Properties
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₆ClNO₃ |
| Molecular Weight | 187.58 g/mol |
| Melting Point | 78-79 °C |
| Boiling Point | No data available |
| Flash Point | Not applicable |
| WGK (Water Hazard Class) | WGK 3 |
Data sourced from Sigma-Aldrich and LookChem[6].
Disposal Workflow
The logical steps for the proper disposal of this compound are illustrated in the following diagram.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Chloro-2-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 5-Chloro-2-nitrobenzyl alcohol. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The primary hazards are summarized in the table below, with the required PPE for safe handling.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) [1][2] | H315: Causes skin irritation[1][2] | Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[3] Protective Clothing: Lab coat or other protective clothing to prevent skin exposure.[4] |
| Serious Eye Irritation (Category 2A) [1][2][5] | H319: Causes serious eye irritation[1][2][5] | Eye Protection: Chemical splash goggles or safety glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6][7] Face Protection: A face shield is recommended if there is a splash hazard.[3][8] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1][2] | H335: May cause respiratory irritation[1][2] | Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate, dust is generated, or irritation is experienced.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures the safe handling of this compound from preparation to post-handling cleanup.
Experimental Protocol for Safe Handling:
-
Preparation and Area Setup:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure that a certified chemical fume hood is operational and use it for all handling procedures.[7]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[9]
-
Assemble all necessary equipment and reagents before introducing the chemical to the work area.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a lab coat and ensure it is fully buttoned.
-
Wear chemical-resistant gloves (nitrile is a suitable option).
-
Put on approved safety goggles. If a splash hazard exists, also wear a face shield.
-
If there is a risk of generating dust or aerosols and ventilation is insufficient, a NIOSH-approved respirator should be used.
-
-
Handling and Use:
-
When handling the solid form, minimize the creation of dust.
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Keep the container tightly closed when not in use.
-
Avoid eating, drinking, or smoking in the laboratory.
-
-
Post-Handling and Cleanup:
-
After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove gloves and dispose of them in the designated waste container.
-
Wash hands and any other exposed skin areas thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Labware: Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the chemical should be placed in a designated, sealed waste bag or container.
-
Contaminated Glassware: Reusable glassware should be decontaminated. If decontamination is not feasible, it should be disposed of as hazardous waste.
-
-
Disposal Procedure:
By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. canbipharm.com [canbipharm.com]
- 2. 5-氯-2-硝基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. hsa.ie [hsa.ie]
- 4. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
